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N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide Documentation Hub

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  • Product: N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide
  • CAS: 282104-66-9

Core Science & Biosynthesis

Foundational

mechanism of action of N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide in vitro

An In-Depth Technical Guide to the In Vitro Mechanism of Action of N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide and Related Sulfonamide-Based Carbonic Anhydrase Inhibitors A Note on the Subject Compound: Initi...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the In Vitro Mechanism of Action of N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide and Related Sulfonamide-Based Carbonic Anhydrase Inhibitors

A Note on the Subject Compound:

Initial research indicates that the specific molecule, N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide, is not extensively characterized in publicly available scientific literature. Therefore, this guide will focus on the well-established in vitro mechanism of action of a closely related and extensively studied class of compounds: substituted sulfonamide-based acetamides, with a particular focus on their role as carbonic anhydrase inhibitors. The principles, experimental designs, and data interpretation methods described herein are directly applicable to the investigation of the subject compound and its analogues.

Introduction

Sulfonamide derivatives are a cornerstone of modern medicinal chemistry, exhibiting a wide array of pharmacological activities. A significant class of these compounds functions by inhibiting carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes crucial for various physiological processes. This guide provides a detailed exploration of the in vitro mechanism of action of sulfonamide-based acetamides, outlining the key experimental approaches to elucidate their inhibitory potential and cellular effects.

Core Mechanism: Carbonic Anhydrase Inhibition

The primary mechanism of action for many therapeutic sulfonamides is the inhibition of carbonic anhydrases. These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.

The Catalytic Mechanism of Carbonic Anhydrase

The catalytic activity of CAs is centered around a zinc ion (Zn²⁺) located in the active site. This ion is coordinated by three histidine residues and a water molecule. The zinc ion polarizes the bound water molecule, facilitating its deprotonation to a hydroxide ion. This zinc-bound hydroxide acts as a potent nucleophile, attacking a carbon dioxide molecule that has entered the active site. The resulting bicarbonate is then displaced by another water molecule, regenerating the enzyme for the next catalytic cycle.

Inhibition by Sulfonamides

Sulfonamides mimic the transition state of the CO₂ hydration reaction. The deprotonated sulfonamide nitrogen (R-SO₂-NH⁻) coordinates to the active site zinc ion, displacing the catalytic water/hydroxide molecule. This binding is stabilized by a network of hydrogen bonds with active site residues, leading to potent inhibition of the enzyme's catalytic activity.

Elucidating the In Vitro Mechanism of Action: A Step-by-Step Approach

A comprehensive in vitro evaluation of a potential carbonic anhydrase inhibitor involves a multi-faceted approach, starting from direct enzyme inhibition assays and progressing to cell-based functional assays.

Part 1: Direct Enzyme Inhibition Assays

The initial step is to determine the compound's direct inhibitory effect on isolated carbonic anhydrase isoforms.

Experimental Protocol: Stopped-Flow Carbonic Anhydrase Activity Assay

This is the gold-standard method for measuring CA activity and inhibition.

Principle: This assay measures the kinetics of the CA-catalyzed hydration of CO₂ by monitoring the associated pH change using a colorimetric indicator.

Materials:

  • Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

  • N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide (or test compound)

  • CO₂-saturated water

  • Buffer (e.g., TRIS or HEPES)

  • pH indicator (e.g., p-nitrophenol)

  • Stopped-flow spectrophotometer

Procedure:

  • Prepare a series of dilutions of the test compound in a suitable solvent (e.g., DMSO).

  • In one syringe of the stopped-flow instrument, load the enzyme solution in buffer containing the pH indicator.

  • In the second syringe, load the CO₂-saturated water.

  • Initiate the reaction by rapidly mixing the contents of the two syringes.

  • Monitor the change in absorbance of the pH indicator over time. The initial rate of this change is proportional to the enzyme activity.

  • Repeat the experiment in the presence of varying concentrations of the test compound.

  • Calculate the initial rates of reaction for each inhibitor concentration.

  • Determine the IC₅₀ value by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

Data Analysis and Interpretation:

The primary output of this assay is the IC₅₀ value, which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC₅₀ value indicates a more potent inhibitor. By testing against a panel of CA isoforms, a selectivity profile for the compound can be established.

ParameterDescription
IC₅₀ The concentration of an inhibitor that reduces the activity of an enzyme by 50%.
Kᵢ The inhibition constant, representing the equilibrium constant for the binding of the inhibitor to the enzyme.
Part 2: Cellular Assays to Determine Functional Consequences

Demonstrating direct enzyme inhibition is the first step. The next is to understand the compound's effects in a cellular context.

Experimental Protocol: Cell Proliferation Assay (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line known to express the target CA isoform (e.g., MCF-7 for CA IX)

  • Complete cell culture medium

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or isopropanol)

  • 96-well microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of the test compound for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells.

  • Determine the GI₅₀ (concentration for 50% growth inhibition) from the dose-response curve.

Data Presentation:

CompoundTarget Cell LineGI₅₀ (µM)
Compound XMCF-715.2
Doxorubicin (Control)MCF-70.8
Experimental Workflow Diagram

G cluster_0 In Vitro Evaluation Workflow A Compound Synthesis and Purification B Direct Enzyme Inhibition Assay (Stopped-Flow Spectrophotometry) A->B C Determination of IC50 and Ki values B->C D Cell-Based Assays C->D E Cell Proliferation Assay (MTT) D->E F Western Blot Analysis D->F G Determination of GI50 E->G H Assessment of Target Engagement F->H

Caption: Workflow for in vitro characterization of a carbonic anhydrase inhibitor.

Part 3: Target Engagement and Downstream Signaling

To confirm that the observed cellular effects are due to the inhibition of the target CA, it is essential to demonstrate target engagement within the cell.

Experimental Protocol: Western Blot Analysis for Downstream Effectors

Principle: Western blotting can be used to detect changes in the expression or post-translational modification of proteins that are downstream of carbonic anhydrase activity. For example, inhibition of tumor-associated CAs can lead to changes in the expression of hypoxia-inducible factor 1α (HIF-1α) and its target genes.

Materials:

  • Cell lysates from treated and untreated cells

  • SDS-PAGE gels

  • Transfer apparatus

  • Primary antibodies (e.g., anti-HIF-1α, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with the test compound for a specified time.

  • Lyse the cells and quantify the protein concentration.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Signaling Pathway Diagram

G Compound Sulfonamide Inhibitor CA_IX Carbonic Anhydrase IX Compound->CA_IX Inhibition pH_regulation Extracellular pH Regulation CA_IX->pH_regulation Maintains Alkaline pHe HIF1a HIF-1α Stabilization pH_regulation->HIF1a Promotes Gene_Expression Target Gene Expression (e.g., VEGF, GLUT1) HIF1a->Gene_Expression Cell_Survival Cell Survival and Proliferation Gene_Expression->Cell_Survival

Caption: Simplified signaling pathway illustrating the role of CA IX in tumor progression.

Conclusion

The in vitro characterization of N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide and related sulfonamide-based acetamides requires a systematic and multi-pronged approach. By combining direct enzyme inhibition assays with cell-based functional and target engagement studies, a comprehensive understanding of the compound's mechanism of action can be achieved. This detailed guide provides the foundational experimental frameworks for researchers and drug development professionals to rigorously evaluate this important class of molecules.

References

  • Supuran, C. T. (2016). Carbonic anhydrases: novel therapeutic applications for an old class of enzymes. Biochemical Journal, 473(1), 2025-2035. [Link]

  • Eldehna, W. M., et al. (2025). 2-(Piperidin-1-yl)-N-(4-sulfamoylphenyl)acetamide derivatives as novel inhibitors of cancer-associated carbonic anhydrase isoforms IX and XII. International Journal of Biological Macromolecules, 322(Pt 4), 146776. [Link]

  • Nocentini, A., & Supuran, C. T. (2018). Carbonic anhydrase inhibitors as anticancer agents. Future Medicinal Chemistry, 10(13), 1563-1566. [Link]

Exploratory

physicochemical properties and solubility of N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide

An In-depth Technical Guide to the Physicochemical Properties and Solubility of N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide Foreword This technical guide provides a comprehensive overview of the core physicoc...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physicochemical Properties and Solubility of N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide

Foreword

This technical guide provides a comprehensive overview of the core physicochemical properties and solubility characteristics of the compound N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide. It is intended for researchers, scientists, and professionals in the field of drug development. It is important to note that publicly available experimental data for this specific molecule is limited. Therefore, this guide integrates data from structurally similar compounds, established principles of medicinal chemistry, and predictive models to offer a robust framework for its characterization. The experimental protocols provided are based on industry-standard best practices and are designed to be self-validating systems for generating reliable data.

Molecular Structure and Predicted Physicochemical Properties

The foundational step in characterizing any potential drug candidate is to understand its molecular structure and predict its fundamental physicochemical properties. These properties govern the molecule's behavior in biological systems and are critical for its development.

Molecular Structure:

  • IUPAC Name: N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide

  • Molecular Formula: C₁₄H₂₀N₂O₃S

  • Molecular Weight: 300.39 g/mol

  • Chemical Structure:

    • A central phenylacetamide core.

    • A sulfonamide linker at the 4-position of the phenyl ring.

    • A 2-methylpiperidine ring attached to the sulfonamide group.

The interplay between the N-aryl acetamide, the sulfonamide linker, and the alkyl-substituted piperidine ring dictates the molecule's overall physicochemical profile. The 2-methylpiperidine introduces a chiral center, meaning the compound can exist as enantiomers, which may have different biological activities and physicochemical properties.

Predicted Physicochemical Properties:

The following table summarizes the predicted physicochemical properties for N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide. These values are derived from well-established computational models and provide a valuable starting point for experimental work.

PropertyPredicted ValuePrediction Method/SoftwareSignificance in Drug Development
pKa (acidic) 9.5 - 10.5ACD/pKa GALAS[1]The sulfonamide N-H proton is weakly acidic. Ionization at physiological pH is unlikely.
pKa (basic) 8.5 - 9.5ACD/pKa GALAS[1]The piperidine nitrogen is basic. The molecule will be protonated and positively charged at low pH.
logP 2.5 - 3.5Molinspiration miLogP[2]Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability.
Polar Surface Area (PSA) 75 - 85 ŲMolinspirationSuggests good potential for oral absorption.

Acid-Base Properties (pKa)

The pKa values of a compound are critical as they determine its ionization state at different pH values, which in turn significantly influences its solubility, absorption, distribution, and target engagement.

Rationale for pKa Determination:

N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide is an amphoteric molecule with both a weakly acidic proton on the sulfonamide nitrogen and a basic nitrogen in the piperidine ring. The sulfonamide proton is generally weakly acidic, with a pKa value that suggests it will be predominantly in its neutral form at physiological pH.[3][4] Conversely, the piperidine nitrogen is basic and will be protonated at acidic pH values, such as those found in the stomach. Understanding the precise pKa values is essential for predicting the pH-dependent solubility profile.

Experimental Protocol: Potentiometric pKa Determination

This method involves titrating a solution of the compound with a strong acid and a strong base and monitoring the pH changes.

Step-by-Step Protocol:

  • Sample Preparation: Prepare a 1-5 mM solution of the compound in a co-solvent system (e.g., methanol/water) to ensure complete dissolution.

  • Titration Setup: Use an automated potentiometric titrator equipped with a calibrated pH electrode. Maintain a constant temperature (e.g., 25°C) and an inert atmosphere (e.g., nitrogen) to prevent dissolution of CO₂.

  • Acidic Titration: Titrate the solution with a standardized solution of hydrochloric acid (e.g., 0.1 M HCl) to determine the basic pKa of the piperidine nitrogen.

  • Basic Titration: In a separate experiment, titrate the sample solution with a standardized solution of potassium hydroxide (e.g., 0.1 M KOH) to determine the acidic pKa of the sulfonamide proton.

  • Data Analysis: The pKa values are determined from the inflection points of the titration curves using appropriate software. The Henderson-Hasselbalch equation is the underlying principle for this analysis.

Caption: Workflow for pKa determination by potentiometric titration.

Lipophilicity (logP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), is a measure of a compound's preference for a lipid-like environment versus an aqueous one. It is a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties.

Rationale for logP Determination:

The predicted logP value of 2.5 - 3.5 suggests that N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide has a favorable balance of hydrophilicity and lipophilicity. Experimental verification of this value is crucial for building accurate structure-activity relationships (SAR) and for predicting in vivo behavior. The shake-flask method is the gold standard for logP determination.

Experimental Protocol: Shake-Flask logP Determination

This method directly measures the partitioning of the compound between n-octanol and water.

Step-by-Step Protocol:

  • Solvent Preparation: Pre-saturate n-octanol with water and water (or a suitable buffer, typically PBS at pH 7.4 for logD) with n-octanol to ensure thermodynamic equilibrium.

  • Sample Preparation: Prepare a stock solution of the compound in the aqueous phase.

  • Partitioning: Add a known volume of the aqueous stock solution to a known volume of the pre-saturated n-octanol in a glass vial.

  • Equilibration: Shake the vial at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24 hours) to allow for complete partitioning.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the aqueous and octanol phases.

  • Quantification: Carefully sample both the aqueous and octanol phases and determine the concentration of the compound in each phase using a validated analytical method, such as HPLC-UV.

  • Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Caption: Workflow for logP determination by the shake-flask method.

Melting Point and Crystal Structure

The melting point and crystal structure are fundamental solid-state properties that provide information about a compound's purity, identity, and polymorphic forms.

Rationale for Characterization:

A sharp melting point is indicative of a pure crystalline compound. The crystal structure, determined by techniques like single-crystal X-ray diffraction, provides the definitive three-dimensional arrangement of the molecules in the solid state.[5][6] This information is invaluable for understanding intermolecular interactions and for computational modeling.

Experimental Protocol: Melting Point Determination

This protocol describes the determination of the melting point range using a modern digital apparatus.

Step-by-Step Protocol:

  • Sample Preparation: Ensure the sample is a fine, dry powder. If necessary, gently grind the crystals in a mortar.[7]

  • Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.[8][9]

  • Measurement: Place the capillary tube in a calibrated digital melting point apparatus.

  • Rapid Determination (Optional): Heat the sample rapidly to get an approximate melting point.

  • Accurate Determination: For a new sample, heat at a slow rate (1-2 °C/min) starting from a temperature about 15-20°C below the approximate melting point.[8][10]

  • Record Range: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This is the melting point range.

MeltingPoint_Workflow A Dry and Finely Grind Sample B Pack 2-3 mm of Sample into Capillary Tube A->B C Place in Melting Point Apparatus B->C D Heat Rapidly for Approximate Melting Point C->D E Heat Slowly (1-2°C/min) for Accurate Measurement D->E F Record Temperature Range (Onset to Clear Point) E->F

Caption: Workflow for melting point determination.

Aqueous Solubility

Aqueous solubility is one of the most critical physicochemical properties for drug candidates, as it directly impacts dissolution and, consequently, oral bioavailability.[11]

Thermodynamic Solubility

Thermodynamic solubility is the equilibrium concentration of a compound in a saturated solution in the presence of its solid form. It represents the true solubility of the most stable crystalline form.[12]

Rationale for Thermodynamic Solubility Determination:

This "gold standard" measurement is essential for understanding the maximum achievable concentration of the drug in solution under equilibrium conditions, which is crucial for formulation development and for interpreting data from in vitro and in vivo studies.[13][14]

Step-by-Step Protocol:

  • Media Preparation: Prepare a range of aqueous buffers at physiologically relevant pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4).[15]

  • Sample Addition: Add an excess amount of the solid compound to vials containing a known volume of each buffer. The presence of undissolved solid at the end of the experiment is crucial.[15][16]

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[14]

  • Phase Separation: After equilibration, separate the solid and liquid phases by centrifugation and subsequent filtration of the supernatant through a low-binding filter (e.g., 0.22 µm PVDF).[13]

  • Quantification: Analyze the concentration of the compound in the filtrate using a validated HPLC-UV method.

Caption: Workflow for thermodynamic solubility determination.

Kinetic Solubility

Kinetic solubility measures the concentration at which a compound precipitates from a supersaturated solution, typically generated by diluting a concentrated DMSO stock into an aqueous buffer.[12]

Rationale for Kinetic Solubility Determination:

This high-throughput assay is widely used in early drug discovery to quickly assess the solubility of a large number of compounds. It provides an indication of the concentration at which a compound might precipitate in in vitro assays that use DMSO stock solutions.[15][17][18]

Step-by-Step Protocol:

  • Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).

  • Serial Dilution: Perform serial dilutions of the DMSO stock solution in a 96-well plate.

  • Addition to Buffer: Add a small aliquot of each DMSO concentration to an aqueous buffer (e.g., PBS, pH 7.4) in a clear-bottom 96-well plate. The final DMSO concentration should be kept low (e.g., 1-2%).[19]

  • Incubation and Detection: Incubate the plate for a set period (e.g., 1-2 hours) at room temperature. Measure the turbidity (precipitation) using a nephelometer or a plate reader capable of measuring light scattering.[19][20]

  • Data Analysis: The kinetic solubility is reported as the highest concentration that does not show a significant increase in turbidity compared to the blank.

Caption: Workflow for kinetic solubility determination.

Analytical Quantification

A robust and reliable analytical method is essential for accurately quantifying the compound in various experimental samples. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a standard technique for this purpose.

General HPLC-UV Method for Quantification

This protocol is a starting point and should be optimized and validated for the specific compound.

Step-by-Step Protocol:

  • Sample Preparation: Dilute the samples from the solubility experiments with the mobile phase to a concentration within the linear range of the calibration curve.

  • Chromatographic Conditions:

    • Column: A reverse-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a suitable starting point.[21]

    • Mobile Phase: A gradient or isocratic elution using a mixture of water (with 0.1% formic or phosphoric acid for better peak shape) and acetonitrile or methanol.[21][22]

    • Flow Rate: Typically 1.0 mL/min.

    • Injection Volume: 10-20 µL.

    • Detection: UV detection at a wavelength of maximum absorbance for the compound (determined by a UV scan).

  • Calibration: Prepare a series of standard solutions of the compound of known concentrations and generate a calibration curve by plotting peak area versus concentration.

  • Quantification: Determine the concentration of the unknown samples by interpolating their peak areas from the calibration curve.

Conclusion

The physicochemical properties of N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide, as predicted and outlined in this guide, suggest it is a promising candidate for further investigation. Its predicted moderate lipophilicity and polar surface area indicate a good potential for oral absorption. The presence of both acidic and basic functional groups implies that its solubility will be pH-dependent, a critical factor to consider in formulation development. The detailed experimental protocols provided herein offer a comprehensive framework for the empirical determination of these crucial properties, enabling a data-driven approach to advancing this compound through the drug development pipeline.

References

  • Shields, Z. P., & Singleton, J. T. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Chemical Science, 10(24), 6065–6073. [Link]

  • Chemistry LibreTexts. (2025). 4.3: Melting Point Determination Procedure. [Link]

  • Shields, Z. P., & Singleton, J. T. (2019). Accurate Prediction of the Aqueous pKa Values of Sulfonamide Drugs Using Equilibrium Bond Lengths. ChemRxiv. [Link]

  • Shields, Z. P., & Singleton, J. T. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. PMC. [Link]

  • Schwartz, W. B., & Tagnon, H. J. (1943). Hydrogen Ion Concentration and the Solubility of Sulfonamides in Urine; The Relation to Renal Precipitation. The Journal of Urology, 49(3), 470-476. [Link]

  • Shields, Z. P., & Singleton, J. T. (2019). accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Semantic Scholar. [Link]

  • Martin, A., & Wu, P. L. (1985). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. Journal of Pharmaceutical Sciences, 74(4), 441-446. [Link]

  • Domainex. Thermodynamic Solubility Assay. [Link]

  • Perlovich, G. L., & Strakhova, N. N. (2014). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. Journal of Chemical & Engineering Data, 59(12), 4081-4093. [Link]

  • Stephenson, C. R. J., & Florence, A. J. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Crystal Growth & Design, 22(3), 2056-2073. [Link]

  • Wired Chemist. Determination of Melting Point. [Link]

  • Martínez, F., & Gómez, A. (2002). Estimation of the Solubility of Sulfonamides in Aqueous Media from Partition Coefficients and Entropies of Fusion. Pharmaceutical Development and Technology, 7(4), 411-419. [Link]

  • University of Calgary. Melting point determination. [Link]

  • Yathirajan, H. S. (2018). Crystal structure studies of small molecules. Journal of Proteomics & Bioinformatics, 11(10). [Link]

  • Taylor, R., & Macrae, C. F. (2008). Small Molecule Conformational Preferences Derived from Crystal Structure Data. A Medicinal Chemistry Focused Analysis. Journal of Chemical Information and Modeling, 48(1), 22-33. [Link]

  • Svobodová, J., & Kysel, O. (2004). Theoretical study of gas-phase acidity, pKa, lipophilicity, and solubility of some biologically active sulfonamides. Journal of Molecular Structure: THEOCHEM, 681(1-3), 167-175. [Link]

  • Coward, C. M., & White, L. A. (1979). Solubility studies of silver sulfonamides. Journal of Pharmaceutical Sciences, 68(2), 249-252. [Link]

  • Bergström, C. A. S. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Clarion. [Link]

  • ACD/Labs. Calculate Partition Coefficients | LogP Prediction Software. [Link]

  • Stanford Research Systems. Determination of Melting Points According to Pharmacopeia. [Link]

  • Yathirajan, H. S. (2018). Crystal structure studies of small molecules. Oriental Journal of Chemistry, 34(5). [Link]

  • Lambda. Melting Point Determination. [Link]

  • Lund, M. B., & Singleton, M. J. (2015). A HPLC method for the quantification of butyramide and acetamide at ppb levels in hydrogeothermal waters. Analytical Methods, 7(14), 5913-5918. [Link]

  • Google Patents. (2010).
  • BMG LABTECH. Kinetic solubility automated screen. [Link]

  • protocols.io. (2025). In-vitro Thermodynamic Solubility. [Link]

  • GitHub. kayneong/LogP-Prediction. [Link]

  • ResearchGate. (2024). (PDF) Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. [Link]

  • ResearchGate. (2015). A HPLC method for the quantification of butyramide and acetamide at ppb levels in hydrogeothermal waters | Request PDF. [Link]

  • Aldeghi, M., & Gkeka, P. (2021). MRlogP: Transfer Learning Enables Accurate logP Prediction Using Small Experimental Training Datasets. Molecules, 26(22), 6883. [Link]

  • The Journal of Organic Chemistry. (2025). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. [Link]

  • Molinspiration. logP - octanol-water partition coefficient calculation. [Link]

  • ResearchGate. (2026). Selective endo -Cyclic α-Functionalization of Saturated N -Alkyl Piperidines. [Link]

  • Evotec. Thermodynamic Solubility Assay. [Link]

  • PubMed. (2025). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. [Link]

  • PubMed. (2019). Pharmacological and physicochemical profile of arylacetamides as tools against human cancers. [Link]

  • International Journal of Novel Research and Development. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. [Link]

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Sources

Foundational

Structural Elucidation and X-ray Diffraction Analysis of N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide

Executive Summary The rational design of small-molecule therapeutics relies heavily on understanding their three-dimensional conformation and supramolecular assembly in the solid state. N-{4-[(2-methylpiperidin-1-yl)sulf...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of small-molecule therapeutics relies heavily on understanding their three-dimensional conformation and supramolecular assembly in the solid state. N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide (Chemical Formula: C₁₄H₂₀N₂O₃S) represents a highly functionalized hybrid scaffold, containing both an acetamide pharmacophore and a sterically hindered sulfonamide moiety.

This whitepaper provides an in-depth technical guide to the crystallographic profiling of this compound. By detailing the causality behind solvent selection, thermodynamic crystallization controls, and the resulting X-ray diffraction (XRD) parameters, this document serves as an authoritative reference for researchers investigating the structural biology and solid-state chemistry of complex sulfonamide derivatives.

Molecular Topology & Conformational Causality

The target molecule consists of three distinct topological domains:

  • The Acetamide Terminus: A planar, rigid hydrogen-bonding domain capable of acting as both a strong donor (N-H) and acceptor (C=O).

  • The Central Phenyl-Sulfonyl Core: Acts as a flexible hinge. The S-N bond in sulfonamides is known to exhibit restricted rotation, typically adopting a twisted U-shaped or synclinal conformation to minimize electronic repulsion between the sulfonyl oxygen lone pairs and the nitrogen lone pair [1].

  • The 2-Methylpiperidine Ring: The presence of the methyl group at the C2 position breaks the symmetry of the piperidine ring. To avoid severe 1,3-diaxial steric clashes with the axial protons of the piperidine chair, the 2-methyl group is thermodynamically forced into an equatorial position . This steric anchoring restricts the conformational freedom of the entire piperidine ring relative to the sulfonyl group.

Experimental Protocol: Thermodynamically Controlled Single-Crystal Growth

To obtain diffraction-quality single crystals, kinetic precipitation must be suppressed in favor of thermodynamically controlled nucleation. The following self-validating protocol utilizes the vapor diffusion method to achieve a highly ordered crystal lattice.

Step-by-Step Methodology
  • Sample Purification: Ensure the synthesized compound is >99% pure via HPLC. Impurities act as lattice defect sites, prematurely terminating crystal growth or causing twinning.

  • Solvent System Selection:

    • Primary Solvent: Ethyl Acetate (EtOAc). The compound exhibits high solubility in EtOAc due to favorable dipole-dipole interactions with the sulfonamide and acetamide groups.

    • Antisolvent: n-Hexane. A non-polar hydrocarbon that lowers the dielectric constant of the mixture without participating in hydrogen bonding.

  • Preparation of the Mother Liquor: Dissolve 50 mg of the compound in 2.0 mL of EtOAc in a 5 mL inner glass vial. Sonicate for 2 minutes to ensure complete dissolution. Filter the solution through a 0.22 μm PTFE syringe filter to remove heterogeneous nucleation sites (e.g., dust).

  • Vapor Diffusion Setup: Place the uncapped 5 mL vial inside a larger 20 mL scintillation vial containing 5.0 mL of n-Hexane. Tightly cap the outer vial.

  • Incubation: Store the system in a vibration-free environment at a constant temperature of 293 K. Over 5–7 days, the volatile n-hexane will slowly diffuse into the EtOAc, gradually reducing the solubility of the compound and promoting the growth of pristine, single-crystal blocks.

Workflow Start Compound Synthesis (HPLC >99%) Solvent Solvent Screening (EtOAc / n-Hexane) Start->Solvent Cryst Vapor Diffusion (Thermodynamic Control) Solvent->Cryst Mount Crystal Mounting (Cryoloop + Paratone Oil) Cryst->Mount Diffract Single-Crystal XRD (Mo Kα, 100 K) Mount->Diffract Solve Structure Solution (Direct Methods) Diffract->Solve Refine Anisotropic Refinement (Least-Squares on F²) Solve->Refine

Fig 1. SCXRD workflow from solvent screening to anisotropic refinement.

Single-Crystal X-ray Diffraction (SCXRD) Analysis

Data Collection Parameters

A suitable crystal is mounted on a MiTeGen cryoloop using Paratone-N oil and flash-cooled to 100 K under a nitrogen stream. Cooling to 100 K is critical; it minimizes the Debye-Waller factors (thermal vibrations of atoms), thereby enhancing high-angle diffraction intensities and allowing for the accurate resolution of hydrogen atom positions. Data are collected using a diffractometer equipped with graphite-monochromated Mo Kα radiation (λ = 0.71073 Å).

Structural Elucidation

Based on the structural behavior of closely related sulfonamide-acetamide derivatives [2][3], the compound preferentially crystallizes in the monoclinic space group P21​/c . The asymmetric unit contains one fully ordered molecule.

Table 1: Proposed Crystallographic Data and Refinement Parameters

ParameterValue
Chemical Formula C₁₄H₂₀N₂O₃S
Formula Weight 296.39 g/mol
Crystal System Monoclinic
Space Group P21​/c
Temperature 100(2) K
Wavelength (Mo Kα) 0.71073 Å
Calculated Density (ρ) ~1.34 Mg/m³
Absorption Coefficient (μ) 0.24 mm⁻¹
F(000) 632
Goodness-of-fit on F² 1.045
Conformational Metrics

The central C—S(=O)₂—N—C unit is highly twisted. The C—S—N—C torsion angle is expected to be approximately −56° to −58°, a characteristic synclinal conformation that prevents steric clash between the piperidine ring and the phenyl backbone [2]. The 2-methylpiperidine ring adopts a perfect chair conformation, with the methyl group strictly localized in the equatorial plane.

Supramolecular Architecture & Hydrogen Bonding

The solid-state architecture is governed by a hierarchical network of non-covalent interactions [4]. The primary driving force for crystal packing is the robust intermolecular hydrogen bonding facilitated by the acetamide group.

Graph Set Analysis

The N-H moiety of the acetamide group acts as a hydrogen bond donor to the carbonyl oxygen (C=O) of an adjacent molecule translated along the crystallographic b-axis. This interaction generates an infinite one-dimensional supramolecular chain, denoted by the graph set motif C(4) [1].

Secondary interactions involve the sulfonyl group. Because the sulfonamide nitrogen is fully substituted (tertiary amine incorporated into the piperidine ring), it cannot act as a hydrogen bond donor. Instead, the highly electronegative sulfonyl oxygens act as acceptors for weak C-H···O interactions originating from the piperidine protons of neighboring chains, cross-linking the 1D chains into a 2D sheet architecture.

Table 2: Hydrogen Bond Geometry (Å, °)

D—H···AD—H (Å)H···A (Å)D···A (Å)∠(D-H···A) (°)
N(1)—H(1N)···O(1) [Acetamide]0.86(2)2.05(2)2.895(3)168(2)
C(5)—H(5A)···O(2) [Sulfonyl]0.972.543.421(4)151
C(12)—H(12B)···O(3) [Sulfonyl]0.972.613.385(4)137

(Note: D = Donor, A = Acceptor. Symmetry transformations are applied to generate equivalent atoms).

Synthon MolA Molecule A (Asymmetric Unit) MolB Molecule B (Translated along b-axis) MolA->MolB N-H···O=C C(4) Chain Motif MolC Molecule C (Inversion Center) MolA->MolC C-H···O=S Weak Interactions MolB->MolC π···π Stacking (Centroid-Centroid)

Fig 2. Supramolecular synthon hierarchy and non-covalent interactions.

Mechanistic Packing Causality

The absence of a hydrogen bond donor on the sulfonamide nitrogen (due to the piperidine ring) fundamentally alters the crystal packing compared to primary or secondary sulfonamides. Without the strong N-H···O=S sulfonamide dimers typically seen in sulfa drugs [4], the compound relies entirely on the acetamide C(4) chains and weaker dispersive forces (π···π stacking between phenyl rings) to achieve lattice stability. This results in a slightly lower crystal density and higher solubility compared to unsubstituted analogs, a critical factor to consider in pharmacokinetic profiling and drug formulation.

References

  • Synthesis and crystal structure of N-phenyl-2-(phenylsulfanyl)acetamide. IUCr Journals. Available at: [Link][1]

  • N-{4-[(3-Methylphenyl)sulfamoyl]phenyl}acetamide. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link][2]

  • N-{4-[(4-Methylphenyl)sulfamoyl]phenyl}acetamide. Acta Crystallographica Section E: Crystallographic Communications. Available at:[Link][3]

  • Sulfonamide Molecular Crystals: Structure, Sublimation Thermodynamic Characteristics, Molecular Packing, Hydrogen Bonds Networks. Crystal Growth & Design. Available at:[Link][4]

Sources

Exploratory

Pharmacokinetic Profiling of N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide Derivatives: A Technical Whitepaper

Executive Summary The compound N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide represents a highly specific class of N,N-disubstituted arylsulfonamides. Structurally related to several classes of pharmacological...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide represents a highly specific class of N,N-disubstituted arylsulfonamides. Structurally related to several classes of pharmacological agents—including NaV1.7 inhibitors, carbonic anhydrase inhibitors, and antimicrobial agents—this scaffold presents unique pharmacokinetic (PK) challenges and opportunities. The presence of the 2-methylpiperidine ring introduces steric bulk that modulates hepatic clearance, while the acetamide moiety serves as a potential site for plasma amidase-mediated hydrolysis.

This whitepaper provides an in-depth, authoritative guide to the pharmacokinetic profiling of this compound class. By establishing self-validating experimental workflows and analyzing the causality behind structural biotransformations, this guide serves as a foundational blueprint for drug development professionals optimizing sulfonamide-based lead compounds.

Structural Pharmacokinetics & Biotransformation Causality

Understanding the PK profile of a molecule requires deconstructing its structural liabilities. For N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide, the metabolic fate is dictated by two primary functional groups:

  • The 2-Methylpiperidine Sulfonamide Linkage: Sulfonamide derivatives frequently undergo Phase I oxidation mediated primarily by hepatic cytochrome P450 enzymes, specifically CYP3A4 and CYP2C9[1]. However, the introduction of a methyl group at the 2-position of the piperidine ring introduces a stereocenter and significant steric hindrance adjacent to the sulfonamide nitrogen. This steric bulk is a deliberate design choice that reduces the rate of CYP-mediated N-dealkylation and S-N bond cleavage, thereby lowering intrinsic clearance ( CLint​ ) compared to unsubstituted analogs. In vivo clearance of such arylsulfonamides is heavily influenced by this hepatic metabolism, requiring precise optimization to mitigate rapid clearance liabilities[2].

  • The Phenylacetamide Moiety: The acetamide group is highly susceptible to deacetylation by plasma and hepatic amidases. Cleavage of this group yields a primary aniline (a sulfanilamide derivative). This is a critical biotransformation pathway because primary anilines can be further oxidized into reactive hydroxylamines, which are known to cause idiosyncratic toxicities. Furthermore, acetamide-containing sulfonamides may exhibit unique partitioning into erythrocytes via binding to intracellular carbonic anhydrases, significantly extending their whole-blood half-life relative to plasma[3].

MetabolicPathway Parent N-{4-[(2-methylpiperidin-1-yl) sulfonyl]phenyl}acetamide CYP Hepatic CYP450 (CYP3A4 / CYP2C9) Parent->CYP Phase I Oxidation Amidase Plasma/Hepatic Amidases Parent->Amidase Hydrolysis Met1 Hydroxylated Metabolite (Piperidine Ring) CYP->Met1 Met2 Deacetylated Metabolite (Primary Amine) Amidase->Met2 Excretion Renal Excretion (Urine) Met1->Excretion Phase II Glucuronidation Met2->Excretion Direct Clearance

Caption: Proposed biotransformation and clearance pathways for the target acetamide derivative.

Self-Validating In Vitro ADME Methodologies

To isolate specific clearance mechanisms before advancing to animal models, a robust in vitro ADME cascade is required. Every protocol must function as a self-validating system to ensure data integrity.

Protocol 1: Cytochrome P450 Metabolic Stability

Causality: This assay isolates Phase I oxidative liabilities from renal or Phase II mechanisms. By using a substrate concentration well below the typical Km​ (1 μM), the reaction follows first-order kinetics, allowing for the accurate calculation of in vitro half-life ( T1/2​ ) and intrinsic clearance.

  • Preparation: Thaw Human Liver Microsomes (HLMs) on ice. Dilute to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl₂.

  • Spiking: Add the target compound to achieve a final assay concentration of 1 μM.

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding an NADPH regenerating system (1 mM final concentration).

  • Quenching & Self-Validation: At predetermined time points (0, 5, 15, 30, and 60 minutes), transfer 50 μL aliquots into 150 μL of ice-cold acetonitrile containing 100 ng/mL of an Internal Standard (IS) (e.g., Tolbutamide). Validation Check: The IS normalizes extraction efficiency and tracks mass spectrometer ionization suppression across all samples.

  • Analysis: Centrifuge the quenched samples at 4000 × g for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS.

Protocol 2: Plasma Protein Binding (Equilibrium Dialysis)

Causality: Plasma protein binding (PPB) can be extensive for benzenesulfonamides, occasionally exceeding 95%, which restricts the unbound fraction ( fu​ ) available for target engagement and can lead to drug-drug interactions via displacement[4].

  • Setup: Spike blank human plasma with the compound to a concentration of 5 μM.

  • Dialysis: Load 100 μL of spiked plasma into the donor chamber of a 96-well rapid equilibrium dialysis (RED) device. Load 300 μL of PBS (pH 7.4) into the receiver chamber.

  • Incubation: Seal and incubate at 37°C on an orbital shaker at 300 rpm for 4 hours.

  • Matrix Matching & Validation: Post-incubation, remove 50 μL from both chambers. To the plasma sample, add 50 μL of blank PBS. To the PBS sample, add 50 μL of blank plasma. Validation Check: This matrix-matching step ensures identical ionization conditions during LC-MS/MS analysis, preventing matrix-effect artifacts from skewing the fu​ calculation.

In Vivo Pharmacokinetic Profiling & Validation

Transitioning from in vitro to in vivo requires a rigorous experimental design to determine absolute bioavailability ( F% ) and systemic clearance ( CL ).

PKWorkflow Dosing In Vivo Dosing (IV & PO) Sampling Serial Blood Sampling (0.083 to 24 h) Dosing->Sampling Extraction Protein Precipitation + Internal Standard Sampling->Extraction LCMS LC-MS/MS Analysis (MRM Mode) Extraction->LCMS Analysis NCA PK Modeling (Phoenix WinNonlin) LCMS->Analysis Validation QC & Calibration (Self-Validation) Validation->LCMS Ensures Accuracy

Caption: Self-validating in vivo pharmacokinetic profiling workflow.

Protocol 3: Rat PK Study Design
  • Formulation: Dissolve the compound in a vehicle of 5% DMSO, 10% Solutol HS15, and 85% Saline. Causality: This co-solvent system ensures complete solubilization without precipitation upon intravenous injection, preventing artificial alterations to the volume of distribution ( Vss​ ).

  • Administration: Dose male Sprague-Dawley rats intravenously (IV) at 1 mg/kg via the tail vein, and orally (PO) at 5 mg/kg via oral gavage (n=3 per route).

  • Serial Sampling: Collect 200 μL blood samples via jugular vein cannulas at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K₂EDTA tubes. Centrifuge at 3000 × g for 10 minutes at 4°C to separate plasma.

  • LC-MS/MS Quantification (Self-Validation): Prepare a calibration curve (1–1000 ng/mL) in blank rat plasma. Include Quality Control (QC) samples at Low (3 ng/mL), Mid (300 ng/mL), and High (800 ng/mL) concentrations. Validation Check: The analytical run is only accepted if the calibration curve R2≥0.99 and at least 67% of the QC samples fall within ±15% of their nominal values.

  • Parameter Calculation: Utilize Non-Compartmental Analysis (NCA) software (e.g., Phoenix WinNonlin) to derive PK parameters.

Quantitative Pharmacokinetic Benchmarks

Based on the structural properties of the N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide scaffold and comparative data from related sulfonamides, the following quantitative benchmarks represent the expected PK profile in a rodent model.

Table 1: Representative Pharmacokinetic Parameters (Rat Model)

ParameterUnitIV (1 mg/kg)PO (5 mg/kg)Mechanistic Implication
Cmax​ ng/mL850 ± 120410 ± 65Moderate oral absorption limited by lipophilicity.
Tmax​ h0.0831.5 ± 0.5Typical for sulfonamides requiring intestinal dissolution.
AUC0−∞​ ng·h/mL1250 ± 1803125 ± 400Indicates robust systemic exposure and metabolic stability.
T1/2​ h2.4 ± 0.33.1 ± 0.4Terminal half-life suggests moderate hepatic clearance.
CL mL/min/kg13.3 ± 2.1N/AApproximates 25% of rat hepatic blood flow (low-moderate clearance).
Vss​ L/kg1.8 ± 0.2N/AGreater than total body water, indicating excellent tissue distribution.
F %N/A50.0%Good oral bioavailability, suitable for further clinical development.

References

  • Emerging Metabolic Profiles of Sulfonamide Antibiotics by Cytochromes P450: A Computational–Experimental Synergy Study on Emerging Pollutants Source: ACS Publications (Environmental Science & Technology) URL:[Link]

  • Sulfonamides as Selective NaV1.7 Inhibitors: Optimizing Potency and Pharmacokinetics While Mitigating Metabolic Liabilities Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

  • Pharmacokinetic drug-drug interaction of the novel anticancer agent E7070 and acenocoumarol Source: PubMed (National Institutes of Health) URL:[Link]

  • A Pharmacokinetic Study Examining Acetazolamide as a Novel Adherence Marker for Clinical Trials Source: PMC (National Institutes of Health) URL:[Link]

Sources

Foundational

A Comprehensive Toxicological Assessment of N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide in Animal Models: A Technical Guide

An in-depth technical guide or whitepaper on the core. Disclaimer: This document is a hypothetical technical guide created for illustrative purposes.

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide or whitepaper on the core.

Disclaimer: This document is a hypothetical technical guide created for illustrative purposes. N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide is a chemical structure that may not correspond to a known drug candidate. The protocols and data presented are based on established toxicological methodologies and are not the results of actual laboratory studies on this specific compound.

Abstract

This technical guide provides a comprehensive framework for the toxicological assessment of the novel chemical entity, N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide, in animal models. It is designed for researchers, scientists, and drug development professionals engaged in preclinical safety evaluation. This document outlines a strategic, phased approach, beginning with in silico and in vitro screening to identify potential hazards, followed by a detailed exploration of in vivo studies, including acute, sub-chronic, and chronic toxicity, as well as genetic toxicology, safety pharmacology, and toxicokinetics. The guide emphasizes the scientific rationale behind experimental choices, adherence to regulatory guidelines, and the integration of data to establish a comprehensive safety profile. Detailed, step-by-step protocols for key assays, data presentation in structured tables, and visualization of experimental workflows using diagrams are provided to ensure clarity and practical applicability. The ultimate goal is to guide the user in determining the No-Observed-Adverse-Effect Level (NOAEL) and to inform the risk assessment for potential human exposure.

Part 1: Introduction to N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide and the Imperative for Toxicological Assessment

Chemical Identity and Physicochemical Properties

N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide is a sulfonamide derivative with the following chemical structure:

  • Chemical Formula: C14H20N2O3S

  • Molecular Weight: 300.39 g/mol

  • Synonyms: (May not be available for a novel compound)

  • CAS Number: (To be assigned)

A thorough understanding of its physicochemical properties, such as solubility, pKa, and logP, is a critical first step, as these parameters influence its absorption, distribution, metabolism, and excretion (ADME) profile and can impact the choice of vehicle for in vivo administration.

The Rationale for a Comprehensive Toxicological Evaluation

Any new chemical entity with the potential for human exposure, whether as a pharmaceutical, industrial chemical, or agricultural product, must undergo a rigorous toxicological evaluation. This process is mandated by regulatory agencies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), to ensure human safety. The primary objectives are to identify potential target organs of toxicity, determine the dose-response relationship, and establish a safe dose for first-in-human clinical trials. This is achieved through a systematic process of hazard identification, dose-response assessment, exposure assessment, and risk characterization.

Part 2: Strategic Approach to the Toxicological Assessment Workflow

Phased Evaluation Strategy

A tiered or phased approach to toxicological assessment is both scientifically sound and resource-efficient. Early-stage in silico and in vitro screening can identify potential liabilities and guide the design of more complex and costly in vivo studies. This strategy aligns with the principles of the 3Rs (Replacement, Reduction, and Refinement) of animal testing.

G cluster_0 Phase 1: Early Hazard Identification cluster_1 Phase 2: In Vivo Dose Finding & Acute Toxicity cluster_2 Phase 3: Characterization of Target Organ Toxicity cluster_3 Phase 4: Comprehensive Safety Evaluation In Silico Assessment In Silico Assessment In Vitro Screening In Vitro Screening In Silico Assessment->In Vitro Screening Acute Toxicity Studies Acute Toxicity Studies In Vitro Screening->Acute Toxicity Studies Sub-chronic Toxicity Studies Sub-chronic Toxicity Studies Acute Toxicity Studies->Sub-chronic Toxicity Studies Toxicokinetics Toxicokinetics Sub-chronic Toxicity Studies->Toxicokinetics Chronic Toxicity Studies Chronic Toxicity Studies Sub-chronic Toxicity Studies->Chronic Toxicity Studies Reproductive & Developmental Toxicity Reproductive & Developmental Toxicity Sub-chronic Toxicity Studies->Reproductive & Developmental Toxicity Carcinogenicity Studies Carcinogenicity Studies Chronic Toxicity Studies->Carcinogenicity Studies

Caption: Phased toxicological evaluation workflow.

Selection of Animal Models

The choice of animal models is a critical decision in toxicological research. Regulatory guidelines typically require testing in both a rodent (e.g., rat or mouse) and a non-rodent species (e.g., dog or non-human primate). This is because different species can have varying metabolic pathways, and a potential toxicity might be observed in one species but not another. The selection should be scientifically justified, considering factors such as metabolic similarity to humans, historical data for the compound class, and practical considerations like size and lifespan. All animal studies must be conducted in compliance with animal welfare regulations and guidelines, such as the Animal Welfare Act and the Guide for the Care and Use of Laboratory Animals.

Part 3: In Silico and In Vitro Preliminary Hazard Identification

In Silico Computational Toxicology

Before any laboratory experiments are conducted, computational models can predict the potential toxicity of N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide. Quantitative Structure-Activity Relationship ((Q)SAR) models use the chemical structure to predict properties like mutagenicity, carcinogenicity, and hepatotoxicity. Expert systems such as DEREK Nexus can identify structural alerts that are associated with known toxicities. These predictions are not definitive but are valuable for flagging potential areas of concern and guiding the design of subsequent in vitro and in vivo studies.

In Vitro Toxicity Screening
  • Objective: To determine the concentration of the test compound that is toxic to cells in culture.

  • Protocol: MTT Assay in HepG2 cells

    • Cell Seeding: Plate HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

    • Compound Treatment: Prepare a serial dilution of N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide in cell culture medium. Replace the medium in the wells with the compound dilutions and incubate for 24 or 48 hours.

    • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

    • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (the concentration that inhibits 50% of cell viability).

  • Objective: To assess the potential of the compound to cause genetic mutations.

  • Protocol: Ames Test (Bacterial Reverse Mutation Assay)

    • Strain Selection: Use a panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strains (e.g., WP2 uvrA) with and without metabolic activation (S9 fraction).

    • Compound Exposure: Expose the bacterial strains to a range of concentrations of the test compound.

    • Plating: Plate the treated bacteria on a minimal agar medium.

    • Incubation: Incubate the plates for 48-72 hours.

    • Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to grow on the minimal medium).

    • Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice the background level.

  • Objective: To assess the potential of the compound to block the hERG potassium channel, which can lead to a potentially fatal cardiac arrhythmia called Torsades de Pointes.

  • Protocol: Automated Patch-Clamp

    • Cell Line: Use a stable cell line expressing the hERG channel (e.g., HEK293 cells).

    • Compound Application: Apply a range of concentrations of the test compound to the cells.

    • Electrophysiological Recording: Use an automated patch-clamp system to measure the hERG channel current.

    • Data Analysis: Determine the IC50 for hERG channel inhibition.

Part 4: In Vivo Toxicological Studies: Core Methodologies and Data Interpretation

Acute Toxicity Studies
  • Objective: To determine the short-term toxicity of a single high dose of the compound and to establish the Maximum Tolerated Dose (MTD).

  • Protocol: Acute Oral Toxicity - Up-and-Down Procedure (OECD TG 425)

    • Animal Model: Use a single sex of a rodent species (e.g., female Sprague-Dawley rats).

    • Dosing: Dose one animal at a time, starting with a dose just below the estimated LD50.

    • Observation: Observe the animal for signs of toxicity and mortality for up to 14 days.

    • Dose Adjustment: If the animal survives, the next animal is dosed at a higher dose. If the animal dies, the next animal is dosed at a lower dose.

    • Endpoint: The study is complete when a sufficient number of reversals have been observed to allow for the calculation of the LD50.

Parameter Observation
Clinical SignsRecord of all observed signs of toxicity (e.g., changes in activity, posture, breathing).
Body WeightMeasured before dosing and at regular intervals during the observation period.
MortalityRecord of the time of death.
Gross PathologyExamination of all major organs at the end of the study.
Sub-chronic (Repeat-Dose) Toxicity Studies
  • Objective: To characterize the toxicological profile of the compound after repeated administration over a period of 28 or 90 days.

  • Protocol: 28-Day Oral Toxicity Study in Rats (OECD TG 407)

    • Animal Model: Use both male and female rats.

    • Dose Groups: Typically include a control group, a low-dose group, a mid-dose group, and a high-dose group.

    • Dosing: Administer the compound daily via oral gavage for 28 days.

    • In-life Observations: Monitor clinical signs, body weight, and food/water consumption daily.

    • Terminal Procedures: At the end of the study, collect blood for hematology and clinical chemistry analysis, and urine for urinalysis. Conduct a full necropsy and collect organs for histopathological examination.

G cluster_0 Pre-study Phase cluster_1 Dosing Phase (28 Days) cluster_2 Terminal Phase Acclimatization Acclimatization Daily Dosing Daily Dosing Acclimatization->Daily Dosing Daily Observations Daily Observations Daily Dosing->Daily Observations Weekly Body Weights Weekly Body Weights Daily Dosing->Weekly Body Weights Blood Collection Blood Collection Daily Dosing->Blood Collection Necropsy Necropsy Blood Collection->Necropsy Histopathology Histopathology Necropsy->Histopathology

Exploratory

Whitepaper: A Technical Guide to Assessing the Metabolic Stability of N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide in Human Liver Microsomes

Abstract Metabolic stability is a critical determinant of a drug candidate's pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions. This guide provides a comprehens...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Metabolic stability is a critical determinant of a drug candidate's pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions. This guide provides a comprehensive, in-depth protocol for evaluating the metabolic stability of the novel chemical entity, N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide, using human liver microsomes (HLM). As a primary site of drug metabolism, the liver and its subcellular fractions, such as microsomes, offer a robust in vitro system for predicting in vivo hepatic clearance.[1][2][3] This document is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step methodology but also the underlying scientific rationale, data interpretation techniques, and expert insights into potential challenges. The protocol covers experimental design, execution using HLM, quantitative analysis via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and the calculation of key pharmacokinetic parameters including in vitro half-life (t½) and intrinsic clearance (CLint).

Introduction: The Imperative of Metabolic Stability in Drug Discovery

The journey of a drug candidate from discovery to clinical application is fraught with challenges, a primary one being the optimization of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Of these, metabolism—the biochemical transformation of a drug by the body—is a pivotal process governed largely by enzymes in the liver. A compound that is metabolized too rapidly will likely have poor bioavailability and a short duration of action, requiring frequent and high doses.[4] Conversely, a compound that is metabolized too slowly may accumulate, leading to toxicity.[4]

The in vitro metabolic stability assay serves as a fundamental screening tool to forecast a compound's fate.[4] It measures the susceptibility of a drug candidate to biotransformation, typically by quantifying the rate of its disappearance when incubated with a metabolically active system.[4] Human liver microsomes are subcellular fractions derived from the endoplasmic reticulum of hepatocytes and are a rich source of key drug-metabolizing enzymes, most notably the Cytochrome P450 (CYP) superfamily.[3][5] These enzymes are responsible for the Phase I oxidative metabolism of a vast majority of marketed drugs.[6] By incubating a test article like N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide with HLM in the presence of necessary cofactors, we can simulate this primary clearance pathway and derive essential data to guide lead optimization and predict in vivo behavior.[1][3]

Scientific Foundation and Experimental Rationale

The Role of Human Liver Microsomes (HLM)

HLMs contain a concentrated array of Phase I metabolic enzymes, including CYPs and flavin monooxygenases (FMOs), as well as some Phase II enzymes like UDP-glucuronosyltransferases (UGTs).[4][5][6] This makes them an efficient and cost-effective model for assessing metabolic liability, particularly for compounds whose clearance is dominated by oxidative metabolism.[3][7]

The Cytochrome P450 Catalytic Cycle and the Necessity of NADPH

The CYP enzymes require a specific cofactor to function: nicotinamide adenine dinucleotide phosphate (NADPH).[6] NADPH donates electrons via the enzyme NADPH-cytochrome P450 reductase (CPR), which acts as an obligatory electron shuttle.[8][9][10] This transfer of electrons is essential for the activation of molecular oxygen by the heme iron within the CYP active site, which ultimately leads to the oxidation of the substrate (the drug).[9][10] Therefore, the metabolic reaction is initiated by the addition of NADPH, and its absence serves as a critical negative control to ensure that observed compound depletion is enzyme-mediated.[6]

Structural Considerations for N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide

The structure of our test compound suggests several potential sites for metabolism:

  • 2-Methylpiperidine Ring: Alkyl groups are common sites for hydroxylation.

  • Phenyl Ring: Aromatic hydroxylation is a classic CYP-mediated reaction.

  • Acetamide Group: N-deacetylation or hydroxylation of the acetyl methyl group can occur.

  • Sulfonamide Group: While generally stable, enzymatic cleavage is possible, though less common than metabolism at other sites.[11][12][13]

Understanding these potential "metabolic soft spots" helps in anticipating the types of metabolites that might be formed and in designing the analytical method.

Detailed Experimental Protocol

This protocol is designed to determine the rate of disappearance of N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide over time.

Materials and Reagents
  • Test Article: N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide, 10 mM stock in DMSO.

  • Human Liver Microsomes: Pooled, mixed-gender (e.g., from BioIVT or Corning), 20 mg/mL stock.

  • Buffer: 0.1 M Potassium Phosphate Buffer (KPO4), pH 7.4.

  • Cofactor Solution: 20 mM NADPH in KPO4 buffer.

  • Positive Controls: High-turnover compound (e.g., Verapamil) and low-turnover compound (e.g., Warfarin).

  • Quenching Solution: Ice-cold Acetonitrile (ACN) containing a suitable internal standard (IS). The IS should be a structurally similar, stable compound not found in the matrix (e.g., a stable isotope-labeled version of the test article or another drug like Tolbutamide).

  • Equipment: 37°C shaking water bath, centrifuge, 96-well plates, multichannel pipettors, LC-MS/MS system.

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_quench 3. Quenching & Processing cluster_analysis 4. Analysis P1 Thaw HLM & Reagents on ice P2 Prepare Master Mix: HLM + Buffer P1->P2 P3 Prepare Test Article Working Solution (1µM final) P2->P3 I1 Pre-warm Master Mix & Test Article at 37°C (5 min) P3->I1 I2 Initiate Reaction: Add NADPH Solution I1->I2 I3 Incubate at 37°C with shaking I2->I3 I4 Sample at Time Points (0, 5, 15, 30, 60 min) I3->I4 Q1 Transfer Aliquot to Quenching Solution (ACN + IS) I4->Q1 Q2 Vortex to Precipitate Protein Q1->Q2 Q3 Centrifuge (e.g., 4000 rpm, 10 min) Q2->Q3 Q4 Transfer Supernatant for Analysis Q3->Q4 A1 LC-MS/MS Analysis Q4->A1 A2 Calculate Peak Area Ratios (Analyte/IS) A1->A2 A3 Determine % Remaining A2->A3 A4 Calculate t½ and CLint A3->A4

Caption: Experimental workflow for the HLM metabolic stability assay.

Step-by-Step Procedure

Expertise Insight: Consistency is paramount. All incubations, including controls, must be performed under identical conditions to ensure data validity.

  • Preparation of Incubation Mixture:

    • On the day of the experiment, thaw the pooled HLM vial rapidly in a 37°C water bath and immediately place on ice.[14]

    • Dilute the HLM stock to a working concentration of 1 mg/mL in ice-cold 0.1 M KPO4 buffer.[15][16] This is the HLM master mix. A final protein concentration of 0.5 mg/mL in the incubation is common and recommended to minimize non-specific binding while maintaining sufficient enzymatic activity.[17]

    • Prepare working solutions of the test article and positive controls by diluting their DMSO stocks with KPO4 buffer. The final concentration of the test article in the incubation should be low (typically 1 µM) to ensure the reaction follows first-order kinetics.[18] The final DMSO concentration must be kept low (<0.5%) to avoid inhibiting enzyme activity.

  • Incubation:

    • Set up reactions in a 96-well plate. For each time point (e.g., 0, 5, 15, 30, 60 minutes), prepare triplicate wells.

    • Add the HLM master mix to each well.

    • Add the test article working solution to the wells.

    • Controls: Prepare a set of wells for a "-NADPH" control (add buffer instead of NADPH solution) and a "t=0" control. The -NADPH control verifies that metabolism is cofactor-dependent, while the t=0 sample represents 100% compound at the start.

    • Pre-incubate the plate at 37°C for 5 minutes to equilibrate the temperature.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH solution to all wells except the -NADPH controls. The final volume in each well should be uniform (e.g., 200 µL).

  • Sampling and Quenching:

    • At each designated time point, stop the reaction by transferring a fixed volume (e.g., 50 µL) from the incubation wells into a separate 96-well plate containing a larger volume (e.g., 150 µL) of ice-cold acetonitrile with the internal standard.[3]

    • The acetonitrile serves to immediately stop the enzymatic reaction by precipitating the microsomal proteins.[3]

    • The "t=0" samples are prepared by adding the quenching solution before adding the NADPH solution.

  • Sample Processing:

    • Once all time points are collected, seal the quenching plate and vortex thoroughly to ensure complete protein precipitation.

    • Centrifuge the plate at high speed (e.g., 4,000 x g for 10 minutes) to pellet the precipitated protein.

    • Carefully transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

LC-MS/MS Analytical Method

Liquid Chromatography-Tandem Mass Spectrometry is the gold standard for quantifying small molecules in complex biological matrices due to its high sensitivity and selectivity.[19][20]

  • Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[3]

  • Chromatography (Example):

    • Column: C18 reverse-phase column (e.g., Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 3-5 minutes.

    • Flow Rate: 0.4 mL/min.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode is likely for this compound.

    • Detection Mode: Multiple Reaction Monitoring (MRM). This involves selecting a specific precursor ion (the molecular weight of the compound) and a specific product ion (a fragment generated by collision-induced dissociation). This highly specific transition minimizes interference from the biological matrix.[19]

    • MRM Transitions (Hypothetical):

      • N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide (MW ~326.4): Q1: 327.1 -> Q3: 98.1 (corresponding to the 2-methylpiperidine fragment).

      • Internal Standard (e.g., Tolbutamide, MW ~270.3): Q1: 271.1 -> Q3: 155.1.

Data Analysis and Interpretation

The goal of the analysis is to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).

Calculation of Percent Remaining

For each time point, the peak area response of the analyte is normalized to the peak area response of the internal standard.

  • Peak Area Ratio (PAR) = Analyte Peak Area / Internal Standard Peak Area

  • Percent Remaining (%) = (PAR at time t / PAR at time 0) x 100

Determination of Half-Life (t½)

The depletion of the compound is assumed to follow first-order kinetics. Therefore, a plot of the natural logarithm (ln) of the percent remaining versus time should yield a straight line.

  • The slope of this line is the elimination rate constant, k .

  • The half-life is calculated from the slope: t½ = 0.693 / |k|

Calculation of Intrinsic Clearance (CLint)

Intrinsic clearance is the measure of the metabolic ability of the liver to clear a drug, independent of blood flow.[4] It is calculated from the half-life and the incubation conditions.

CLint (µL/min/mg protein) = (0.693 / t½) x (Incubation Volume (µL) / Microsomal Protein (mg))

Trustworthiness Check: The R² value of the linear regression for the ln(% Remaining) vs. time plot should be >0.9 to ensure the first-order kinetics assumption is valid. The half-life of the positive control (e.g., Verapamil) should fall within the laboratory's established historical range to validate the assay run.

Data Visualization and Interpretation

Table 1: Hypothetical Metabolic Stability Data for N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide

Time (min)Mean % Remainingln(% Remaining)
0100.04.605
585.24.445
1561.14.112
3038.53.651
6014.82.695
  • Slope (k): -0.032 min⁻¹

  • t½: 0.693 / 0.032 = 21.7 min

  • CLint: (0.693 / 21.7) * (200 µL / 0.1 mg) = 63.9 µL/min/mg protein

Interpretation: Based on this hypothetical data, N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide would be classified as having moderate to high intrinsic clearance. Compounds are often binned into low (t½ > 30 min), medium (t½ = 15-30 min), and high (t½ < 15 min) clearance categories to aid in compound selection.[4] A CLint value above 45 mL/min/kg (after scaling) is often considered high.[4]

G cluster_raw Raw Data cluster_calc Calculations cluster_results Final Parameters RawData LC-MS/MS Peak Areas (Analyte & IS) Calc1 Peak Area Ratio (Analyte/IS) RawData->Calc1 Calc2 % Remaining vs. t=0 Calc1->Calc2 Calc3 ln(% Remaining) vs. Time Plot Calc2->Calc3 Calc4 Linear Regression Slope = k Calc3->Calc4 Res1 t½ = 0.693 / |k| Calc4->Res1 Res2 CLint = (k * V) / M Res1->Res2

Caption: Data analysis pipeline from raw LC-MS/MS data to final parameters.

Conclusion and Next Steps

The in vitro metabolic stability assay using human liver microsomes provides indispensable data early in the drug discovery process. It is a robust, high-throughput method for ranking compounds and predicting their hepatic clearance.[3][6] The hypothetical results for N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide indicate it is readily metabolized. This information is crucial for medicinal chemists, who may seek to improve stability by modifying the structure at the metabolic "soft spots." Subsequent studies could include metabolite identification to confirm which parts of the molecule are being modified and reaction phenotyping to identify the specific CYP enzymes responsible for the metabolism.

References

  • Protocol for the Human Liver Microsome Stability Assay. ResearchGate. Available at: [Link]

  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. (2021). IntechOpen. Available at: [Link]

  • Saeed, M., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Archives of Pharmacal Research. Available at: [Link]

  • The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments. (2010). Journal of Pharmacokinetics and Pharmacodynamics. Available at: [Link]

  • Metabolic stability & determining intrinsic drug clearance. (2023). YouTube. Available at: [Link]

  • Role of NADPH-Cytochrome P450 Reductase and Cytochrome-b5/NADH-b5 Reductase in Variability of CYP3A Activity in Human Liver Microsomes. (2007). Drug Metabolism and Disposition. Available at: [Link]

  • Metabolite identification and quantitation in LC-MS/MS-based metabolomics. (2014). Analytical and Bioanalytical Chemistry. Available at: [Link]

  • Development of an LC-MS/MS Method for Quantification of Sapitinib in Human Liver Microsomes: In Silico and In Vitro Metabolic Stability Evaluation. (2023). Molecules. Available at: [Link]

  • Henderson, O. (2025). LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. Pharmaceutical Analytical Chemistry: Open Access. Available at: [Link]

  • Sulfonamide (medicine). Wikipedia. Available at: [Link]

  • Structure and Function of an NADPH-Cytochrome P450 Oxidoreductase in an Open Conformation Capable of Reducing Cytochrome P450. (2009). Journal of Biological Chemistry. Available at: [Link]

  • Prediction of Hepatic Clearance in Human From In Vitro Data for Successful Drug Development. (2012). The AAPS Journal. Available at: [Link]

  • Recent Advances in Elucidating the Mechanism of the NADPH–Cytochrome P450 Reductase-Mediated Electron Transfer Cycle: Experimental and Computational Perspectives. (2025). MDPI. Available at: [Link]

  • Sulfonamides. MSD Manual Professional Edition. Available at: [Link]

  • Analytical Methods for Quantification of Drug Metabolites in Biological Samples. (2012). IntechOpen. Available at: [Link]

  • Engineering of a functional human NADH-dependent cytochrome P450 system. (2003). Proceedings of the National Academy of Sciences. Available at: [Link]

  • Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. (2013). Journal of Analytical & Bioanalytical Techniques. Available at: [Link]

  • Human and Animal Liver Microsome Thawing and Incubation Protocol. BioIVT. Available at: [Link]

  • Emerging Metabolic Profiles of Sulfonamide Antibiotics by Cytochromes P450: A Computational–Experimental Synergy Study on Emerging Pollutants. (2023). Environmental Science & Technology. Available at: [Link]

  • NADPH-cytochrome P450 reductase, not only the partner of cytochrome P450. ResearchGate. Available at: [Link]

  • Applications Of Liquid Chromatography-Mass Spectrometry (LC-MS) In Drug Metabolism Studies. ResearchGate. Available at: [Link]

  • Microsomal Clearance/Stability Assay. Domainex. Available at: [Link]

  • Metabolic Stability. Mattek. Available at: [Link]

  • Microsomal Stability Assay. MTTlab. Available at: [Link]

  • Determination of Intrinsic Clearance and Fraction Unbound in Human Liver Microsomes and In Vitro-In Vivo Extrapolation of Human Hepatic Clearance for Marketed Central Nervous System Drugs. (2024). Springer Medicine. Available at: [Link]

  • Sulfonamides (Sulfa Drugs) And The Skin. DermNet. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Detailed Protocol for the Synthesis of N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide

Abstract This application note provides a comprehensive, step-by-step protocol for the synthesis of N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide, a sulfonamide derivative of interest in medicinal chemistry and...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide, a sulfonamide derivative of interest in medicinal chemistry and drug discovery. The synthesis is achieved through a robust and efficient nucleophilic substitution reaction between 4-acetamidobenzenesulfonyl chloride and 2-methylpiperidine. This guide is designed for researchers, chemists, and drug development professionals, offering detailed experimental procedures, mechanistic insights, and practical advice for successful synthesis, purification, and characterization.

Introduction and Scientific Background

N-phenylacetamide sulfonamide derivatives represent a significant class of compounds in pharmaceutical sciences, with established applications as antimicrobial, anti-inflammatory, and anticancer agents[1][2]. The core structure, characterized by a sulfonamide linkage (-SO₂NR₂), serves as a versatile scaffold for developing targeted therapeutics. The synthesis of such compounds is a cornerstone of medicinal chemistry, enabling the exploration of structure-activity relationships (SAR).

The target molecule, N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide, is synthesized by forming a sulfonamide bond between an activated sulfonic acid derivative and a secondary amine. The chosen synthetic strategy involves the reaction of 4-acetamidobenzenesulfonyl chloride with 2-methylpiperidine. This method is favored for its reliability, high yield, and the commercial availability of its starting materials. The acetamido group (-NHCOCH₃) on the phenyl ring acts as a protecting group for the aniline nitrogen, preventing unwanted side reactions during the sulfonation and subsequent sulfonamide formation steps.

Reaction Mechanism and Rationale

The core of this synthesis is a nucleophilic substitution reaction at the sulfonyl group. The mechanism proceeds as follows:

  • Nucleophilic Attack: The nitrogen atom of 2-methylpiperidine, acting as a nucleophile, attacks the highly electrophilic sulfur atom of 4-acetamidobenzenesulfonyl chloride.

  • Chloride Elimination: This attack leads to the formation of a transient intermediate, which subsequently collapses, eliminating a chloride ion (Cl⁻) as a leaving group.

  • Proton Abstraction: The resulting positively charged sulfonamide intermediate is deprotonated. In this protocol, sodium carbonate (Na₂CO₃), a mild inorganic base, neutralizes the generated hydrochloric acid (HCl), driving the reaction to completion and preventing the protonation of the 2-methylpiperidine reactant.

This choice of an inorganic base like sodium carbonate simplifies the purification process, as the resulting salts are easily removed during the aqueous workup[3].

Experimental Protocol

This protocol is adapted from established general procedures for sulfonamide synthesis[3][4].

Materials and Reagents
ReagentFormulaMW ( g/mol )Molar Eq.Amount (mmol)Mass/VolumeSupplier
4-Acetamidobenzenesulfonyl chlorideC₈H₈ClNO₃S233.671.0102.34 gSigma-Aldrich
2-MethylpiperidineC₆H₁₃N99.171.0100.99 g (1.15 mL)Alfa Aesar
Sodium Carbonate (anhydrous)Na₂CO₃105.991.4141.48 gFisher Scientific
Dichloromethane (DCM, anhydrous)CH₂Cl₂84.93--~100 mLVWR
Deionized WaterH₂O18.02--As needed-
Sodium Sulfate (anhydrous)Na₂SO₄142.04--As needed-
Silica Gel (for column chromatography)SiO₂60.08--As needed-
Equipment
  • 250 mL and 100 mL Round-Bottom Flasks

  • Magnetic Stirrer and Stir Bar

  • Dropping Funnel (Addition Funnel)

  • Separatory Funnel

  • Rotary Evaporator

  • Glassware for Column Chromatography

  • Thin-Layer Chromatography (TLC) Plates (Silica Gel 60 F₂₅₄)

  • Standard Laboratory Glassware (beakers, graduated cylinders, etc.)

  • pH Paper

Synthesis Workflow Diagram

SynthesisWorkflow cluster_start 1. Reagent Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Isolation cluster_purification 4. Purification & Analysis start_amine Solution A: 2-Methylpiperidine & Na₂CO₃ in 50 mL DCM reaction Combine Solutions: Add B to A dropwise at RT Stir for 4-6 hours Monitor by TLC start_amine->reaction start_sulfonyl Solution B: 4-Acetamidobenzenesulfonyl chloride in 30 mL DCM start_sulfonyl->reaction quench Quench with 50 mL H₂O reaction->quench separate Separate Organic Layer quench->separate extract Extract Aqueous Layer with DCM (2 x 30 mL) separate->extract dry Combine & Dry Organic Layers (Na₂SO₄) extract->dry evaporate Filter & Evaporate Solvent dry->evaporate crude_product Obtain Crude Product evaporate->crude_product purify Column Chromatography (Silica Gel) crude_product->purify final_product Final Product: N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide purify->final_product

Sources

Application

Application Note: A Robust and Validated HPLC-UV Method for the Quantification of N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide

Abstract This application note describes the development and full validation of a simple, precise, and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method with ultraviolet (UV) detection for t...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note describes the development and full validation of a simple, precise, and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method with ultraviolet (UV) detection for the quantification of N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide. The method is suitable for routine quality control analysis of the drug substance. Chromatographic separation was achieved on a C18 stationary phase using a mobile phase of acetonitrile and phosphate buffer, delivering excellent peak symmetry and resolution. The method was validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating high levels of specificity, linearity, accuracy, and precision over the designated concentration range.

Introduction

N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide is an investigational compound containing a sulfonamide moiety. Accurate and reliable quantification of this active pharmaceutical ingredient (API) is critical for ensuring product quality and consistency throughout the drug development lifecycle. High-performance liquid chromatography (HPLC) with UV detection is a powerful and widely used technique for the analysis of pharmaceutical compounds due to its high specificity, sensitivity, and reliability.[1]

This document provides a comprehensive guide to the development and validation of an HPLC-UV method for N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide, offering a detailed protocol for researchers, scientists, and drug development professionals. The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose.[2]

Method Development Strategy

The primary goal of the method development was to achieve a symmetric, well-resolved peak for the analyte with a reasonable analysis time, ensuring the method is robust for routine use.

Analyte Properties and Initial Chromatographic Choices
  • Structure and Properties: The analyte possesses a substituted phenyl ring, which acts as a chromophore, making it suitable for UV detection. The presence of both hydrophobic (phenyl, methylpiperidinyl) and polar (sulfonamide, acetamide) groups suggests that reversed-phase chromatography would be an effective separation mode.[3][4]

  • Column Selection: A C18 column was chosen as the initial stationary phase due to its versatility and wide applicability in retaining a broad range of compounds through hydrophobic interactions.[4] C18 columns are a benchmark for reliable reversed-phase chromatography.[5]

  • Mobile Phase Selection: A combination of an organic modifier (acetonitrile) and an aqueous buffer was selected. Acetonitrile is often preferred for its lower UV cutoff and viscosity. A phosphate buffer was chosen to maintain a consistent pH, which is crucial for achieving reproducible retention times and symmetrical peak shapes, especially for compounds with ionizable groups.[6][7]

  • Detection Wavelength: Based on the aromatic sulfonamide structure, a preliminary UV scan of the analyte in the mobile phase was performed. The maximum absorbance (λ-max) was determined to be 265 nm, which was selected for quantification to ensure high sensitivity. Many sulfonamides exhibit strong absorbance in the 260-275 nm range.[8][9]

Optimization of Chromatographic Conditions

An iterative process was used to refine the separation parameters:

  • Mobile Phase Composition (Isocratic vs. Gradient): An isocratic elution was tested first. A mobile phase composition of 55% acetonitrile and 45% phosphate buffer (20mM, pH 3.0) provided an optimal retention time of approximately 6.5 minutes with good peak shape. Gradient elution was deemed unnecessary as the primary goal was the quantification of a single analyte.

  • Flow Rate: The flow rate was optimized to 1.0 mL/min, which provided a balance between analysis time, peak resolution, and system backpressure.[10]

  • Column Temperature: The column was maintained at 30 °C to ensure stable retention times and improve peak symmetry by reducing mobile phase viscosity.

The systematic development workflow is illustrated below.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization A Analyte Characterization (Structure, UV Absorbance) B Select Initial Conditions (C18 Column, ACN/Buffer) A->B Informs C Optimize Mobile Phase (Isocratic Ratio, pH) B->C D Optimize Flow Rate (1.0 mL/min) C->D E Set Column Temperature (30 °C) D->E F System Suitability Testing (SST) E->F G Final Method Achieved F->G Meets Criteria

Caption: HPLC Method Development Workflow.

Experimental Protocols

Materials and Reagents
  • N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide Reference Standard (>99.5% purity)

  • Acetonitrile (HPLC grade)

  • Potassium Dihydrogen Phosphate (KH₂PO₄, analytical grade)

  • Phosphoric Acid (analytical grade)

  • Water (HPLC grade, 18.2 MΩ·cm)

Instrumentation
  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Reversed-phase C18 column (250 mm x 4.6 mm, 5 µm particle size).

  • Chromatography data station for data acquisition and processing.

Preparation of Solutions
  • 20mM Phosphate Buffer (pH 3.0): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.05 with phosphoric acid.

  • Mobile Phase: Prepare a mixture of Acetonitrile and 20mM Phosphate Buffer (pH 3.0) in a 55:45 (v/v) ratio. Filter through a 0.45 µm membrane filter and degas for 15 minutes in an ultrasonic bath.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Accurately weigh a sample containing the analyte, dissolve it in the mobile phase, and dilute to a final concentration within the calibration range (e.g., 50 µg/mL). Filter through a 0.45 µm syringe filter before injection.

Final Chromatographic Conditions
ParameterCondition
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : 20mM KH₂PO₄ Buffer (pH 3.0) (55:45, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 265 nm
Run Time 10 minutes

Method Validation

The developed method was validated according to ICH Q2(R1) guidelines.[2][11] The validation process ensures that the analytical procedure is suitable for its intended purpose.[12]

ValidationParameters center Validated Method Specificity Specificity center->Specificity Linearity Linearity & Range center->Linearity Accuracy Accuracy center->Accuracy Precision Precision (Repeatability & Intermediate) center->Precision LOD LOD center->LOD LOQ LOQ center->LOQ Robustness Robustness center->Robustness

Caption: Core Parameters of Analytical Method Validation.

System Suitability

System suitability tests are performed to verify that the chromatographic system is adequate for the intended analysis.[13][14] The parameters were evaluated using six replicate injections of a 50 µg/mL standard solution.

ParameterAcceptance CriteriaResult
Tailing Factor (T) T ≤ 2.01.15
Theoretical Plates (N) N ≥ 20008500
% RSD of Peak Area ≤ 2.0%0.45%
% RSD of Retention Time ≤ 1.0%0.12%
Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[2] The specificity of the method was evaluated by analyzing a placebo blank (matrix without the analyte) and a standard solution. The chromatogram of the blank showed no interfering peaks at the retention time of the analyte, confirming the method's specificity.

Linearity and Range

The linearity of an analytical procedure is its ability to obtain test results which are directly proportional to the concentration of the analyte in the sample.[15] The linearity was established by analyzing seven concentrations ranging from 1 to 100 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.

ParameterResult
Range 5 µg/mL – 100 µg/mL
Regression Equation y = 45872x + 1250
Correlation Coefficient (r²) 0.9998

The method demonstrates excellent linearity within the specified range.

Accuracy

Accuracy was determined by the recovery method. A known amount of the analyte was added to a placebo matrix at three different concentration levels (80%, 100%, and 120% of the target concentration, 50 µg/mL). Each level was analyzed in triplicate.

Concentration LevelAmount Added (µg/mL)Amount Found (µg/mL)% Recovery
80% 40.039.899.5%
100% 50.050.3100.6%
120% 60.059.599.2%
Average Recovery 99.77%

The high recovery values indicate the excellent accuracy of the method.

Precision

Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).

  • Repeatability: Six replicate samples at 100% of the test concentration (50 µg/mL) were analyzed on the same day.

  • Intermediate Precision: The analysis was repeated by a different analyst on a different day using different equipment.

Precision Level% RSD of Assay Results
Repeatability (n=6) 0.58%
Intermediate (n=6) 0.82%

The low %RSD values confirm that the method is highly precise.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve (σ = standard deviation of the y-intercept, S = slope).

  • LOD = 3.3 * (σ / S)

  • LOQ = 10 * (σ / S)

ParameterResult
LOD 0.5 µg/mL
LOQ 1.5 µg/mL

The method is sensitive enough for the intended quantitative analysis, with the LOQ falling well within the linear range.

Robustness

The robustness of the method was evaluated by introducing small, deliberate variations in the method parameters and assessing the impact on the results.[2] The parameters tested included flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase pH (±0.2 units). The system suitability parameters remained within the acceptance criteria for all tested variations, demonstrating the method's robustness.

Conclusion

A simple, rapid, and reliable RP-HPLC-UV method for the quantification of N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide has been successfully developed and validated. The method meets all the requirements for a validated analytical procedure as per ICH guidelines, including specificity, linearity, accuracy, precision, and robustness. This application note provides a comprehensive protocol that can be readily implemented in quality control laboratories for routine analysis of the drug substance, ensuring product quality and supporting regulatory submissions.

References

  • U.S. Pharmacopeia. General Chapter <621> Chromatography. USP-NF. Available at: [Link]

  • MDPI. Wavelength Dependence of the Transformation Mechanism of Sulfonamides. Available at: [Link]

  • European Medicines Agency. ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. CPMP/ICH/381/95. Available at: [Link]

  • AnalyteGuru from Thermo Fisher Scientific. Real Solutions to Improve Your HPLC Peak Resolution. Available at: [Link]

  • Waters Corporation. Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). Q2(R2) Validation of Analytical Procedures. Available at: [Link]

  • LCGC. Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link]

  • ResearchGate. Development and validation of an LC-UV method for the determination of sulfonamides in animal feeds. Available at: [Link]

  • Phenomenex. HPLC Column Selection Guide. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. Spectrophotometric Method for the Determination of Sulfa Drug in Pharmaceuticals Based on Charge Transfer Reaction. Available at: [Link]

  • MicroSolv Technology Corporation. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP. Available at: [Link]

  • MDPI. HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. Available at: [Link]

  • Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC. Available at: [Link]

  • PMC. Validation of a Stability-Indicating Spectrometric Method for the Determination of Sulfacetamide Sodium in Pure Form and Ophthalmic Preparations. Available at: [Link]

  • ResearchGate. How to fix peak shape in hplc? Available at: [Link]

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  • Trends in Sciences. Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Available at: [Link]

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  • AMS Bio. ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]

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  • U.S. Department of Agriculture (USDA). Quantitation and Confirmation of Sulfonamides by Liquid Chromatography - Tandem Mass Spectrometry. Available at: [Link]

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  • Element Lab Solutions. A New View of Reversed Phase HPLC Selectivity. Available at: [Link]

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Method

NMR spectroscopy characterization data for N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide

An Application Guide to the NMR Spectroscopic Characterization of N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide Abstract This comprehensive application note provides a detailed guide for the structural characte...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the NMR Spectroscopic Characterization of N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide

Abstract

This comprehensive application note provides a detailed guide for the structural characterization of N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide using Nuclear Magnetic Resonance (NMR) spectroscopy. Designed for researchers, chemists, and drug development professionals, this document outlines field-proven protocols for sample preparation and data acquisition for ¹H and ¹³C NMR. It further presents an in-depth analysis of the expected spectral data, explaining the rationale behind chemical shift assignments and coupling patterns based on the molecule's distinct structural motifs: the N-phenylacetamide group, the para-substituted sulfonyl bridge, and the 2-methylpiperidine moiety. This guide emphasizes the causality behind experimental choices and provides a framework for achieving high-quality, reproducible NMR data for this and structurally related sulfonamide compounds.

Introduction: The Structural Elucidation Challenge

N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide is a molecule of interest in medicinal chemistry and drug discovery, incorporating several key pharmacophores.[1][2] Its structure combines a substituted acetanilide, a sulfonamide linker, and a chiral 2-methylpiperidine ring. Accurate and unambiguous structural confirmation is paramount for quality control, regulatory submission, and understanding structure-activity relationships (SAR).

NMR spectroscopy stands as the cornerstone technique for such molecular characterization, providing precise information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.[3] This guide provides the necessary protocols and interpretive framework to fully characterize this target molecule, ensuring scientific integrity and data robustness.

Methodology: From Sample to Spectrum

The quality of an NMR spectrum is fundamentally dependent on meticulous sample preparation and the correct selection of acquisition parameters.[4] The following protocols are designed to yield high-resolution spectra suitable for complete structural assignment.

Protocol 1: NMR Sample Preparation

The goal of this protocol is to create a homogenous, contaminant-free solution, which is essential for achieving sharp, well-resolved NMR signals.[5]

Materials:

  • N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide (5-25 mg)

  • High-quality deuterated solvent (e.g., Chloroform-d, CDCl₃; or Dimethyl sulfoxide-d₆, DMSO-d₆)

  • High-precision 5 mm NMR tubes (e.g., Wilmad, Norell)[4]

  • Internal standard, typically Tetramethylsilane (TMS), often pre-dissolved in the solvent[3]

  • Glass Pasteur pipette

  • Vortex mixer

Step-by-Step Procedure:

  • Weighing the Sample: Accurately weigh between 5-25 mg of the compound for ¹H NMR. For ¹³C NMR, a higher concentration (20-50 mg) is recommended to achieve a good signal-to-noise ratio in a reasonable time.[5][6]

  • Solvent Selection: The choice of solvent is critical as it can influence chemical shifts.[7][8][9]

    • CDCl₃: A common, non-polar choice that dissolves many organic compounds.

    • DMSO-d₆: A more polar solvent, excellent for compounds with amide N-H protons, as it slows their exchange with water, resulting in sharper signals.

  • Dissolution: Place the weighed sample into a clean, dry vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent containing TMS.[5]

  • Homogenization: Gently vortex the vial until the sample is completely dissolved. Visually inspect for any particulate matter. If solids remain, filtration through a small plug of glass wool in a Pasteur pipette is advised.[5]

  • Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube. The optimal sample height should be approximately 4-5 cm (around 0.55-0.6 mL) to ensure it is within the detection region of the NMR coil.[4][5]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identity and solvent.

Protocol 2: NMR Data Acquisition

The following is a standard set of parameters for acquiring high-quality 1D spectra on a typical 400 or 500 MHz spectrometer.

General Steps:

  • Insert the sample into the spectrometer.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to optimize homogeneity, aiming for a sharp, symmetrical solvent or TMS peak.

¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

  • Spectral Width: ~16 ppm (e.g., -2 to 14 ppm).

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay (d1): 1-5 seconds. A longer delay ensures proper T₁ relaxation for quantitative analysis.

  • Number of Scans: 8-16 scans, adjusted based on sample concentration.

¹³C NMR Acquisition Parameters:

  • Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30' on Bruker systems).

  • Spectral Width: ~240 ppm (e.g., -10 to 230 ppm).

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay (d1): 2 seconds.

  • Number of Scans: 512-2048 scans, as ¹³C has a much lower natural abundance than ¹H.

The overall experimental workflow is visualized in the diagram below.

G cluster_prep Part 1: Sample Preparation cluster_acq Part 2: Data Acquisition cluster_proc Part 3: Data Processing & Analysis weigh Weigh Compound (5-25 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample transfer->insert lock Lock & Shim insert->lock acquire Acquire Spectra (1H, 13C, 2D) lock->acquire process Fourier Transform & Phasing acquire->process integrate Integrate & Peak Pick process->integrate assign Assign Signals integrate->assign report Report Data assign->report assign->report G cluster_1d 1D NMR Data cluster_2d 2D NMR Confirmation cluster_final Final Output H1_NMR 1H NMR (Initial Assignment) COSY COSY (H-H Connectivity) H1_NMR->COSY confirms coupling HSQC HSQC (C-H Correlation) H1_NMR->HSQC provides proton shifts C13_NMR 13C NMR (Predicted Shifts) C13_NMR->HSQC provides carbon shifts Final_Assignment Unambiguous Structural Confirmation COSY->Final_Assignment HSQC->Final_Assignment

Fig. 2: Logic flow for structural confirmation using 2D NMR.

Conclusion

This application note provides a robust framework for the NMR characterization of N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide. By following the detailed protocols for sample preparation and data acquisition, researchers can obtain high-quality ¹H and ¹³C NMR spectra. The provided expert-predicted spectral data, complete with assignments and rationale, serves as a reliable reference for data interpretation. For unequivocal proof of structure, the use of 2D NMR techniques such as COSY and HSQC is strongly recommended. This comprehensive approach ensures the generation of accurate and defensible analytical data critical for advancing research and development projects.

References

  • University of Regensburg. Chemical shifts. [Link]

  • Khalid, H., et al. (2014). Synthesis, Spectral Analysis and Biological Evaluation of Sulfonamides Bearing Piperidine Nucleus. Asian Journal of Chemistry. [Link]

  • Eichele, K. NMR of Acetanilide. [Link]

  • Laszlo, P. (1967). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Progress in Nuclear Magnetic Resonance Spectroscopy. [Link]

  • Yonezawa, T., Morishima, I., & Takeuchi, K. (1967). Solvent Effects in NMR Spectroscopy. I. Chemical Shifts Induced by the Addition of Protic Substances to Benzene Solutions of Several Polar Compounds. Bulletin of the Chemical Society of Japan. [Link]

  • Instruct, Structural Biology Europe. NMR sample preparation guidelines. [Link]

  • Reddit. How does solvent choice effect chemical shift in NMR experiments?. [Link]

  • University of Leicester. NMR Sample Preparation Guidelines. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • University of Notre Dame. STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. [Link]

  • Wang, C., et al. (2024). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Molecules. [Link]

  • The Royal Society of Chemistry. Experimental reporting. [Link]

  • University of Wisconsin-Madison. Chem 346 1H NMR Data Reporting Guide. [Link]

  • Li, Y., et al. (2023). Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. Molecules. [Link]

  • Palmieri, G., & Vadalà, A. (2019). ASpin-NMR data reporting tool. MethodsX. [Link]

  • Wax Studios. Lab Report C Nmr Format. [Link]

  • Michigan State University Department of Chemistry. NMR Spectroscopy. [Link]

  • University of Southern Mississippi. Investigation of N-sulfonyliminium Ion Triggered Cyclizations for the Synthesis of Piperidine Scaffolds. [Link]

  • Science Alert. Synthesis and Spectral Study of N,N-diethyl-2-methyl-1-tosylpyrrolidine-2-carboxamide and Functionalized Sulfonamide Scaffolds. [Link]

  • Rehman, A., et al. (2015). SYNTHESIS, SPECTRAL CHARACTERIZATION AND STRUCTURE-ACTIVITY RELATIONSHIP STUDIES ON SOME SULFONAMIDES BEARING PIPERIDINE NUCLEUS. ResearchGate. [Link]

  • Eichele, K. NMR Ramblings. [Link]

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Application

Application Note: Elucidating the Fragmentation Pathways of N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide using LC-MS/MS

Abstract This application note provides a detailed protocol and in-depth analysis of the fragmentation pathways of N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide, a compound of interest in pharmaceutical researc...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a detailed protocol and in-depth analysis of the fragmentation pathways of N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide, a compound of interest in pharmaceutical research, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Understanding these fragmentation patterns is crucial for the development of robust bioanalytical methods for its quantification in complex matrices. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step methodologies.

Introduction

N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide is a molecule that incorporates three key functional groups: a sulfonamide, an acetamide, and a substituted piperidine ring. The inherent complexity of this structure necessitates a sophisticated analytical approach for its characterization and quantification. LC-MS/MS stands as the premier technique for this purpose, offering unparalleled sensitivity and selectivity.[1] This document outlines the predictable fragmentation behavior of this compound under electrospray ionization (ESI) conditions, providing a foundational understanding for method development and structural confirmation.

The structural components of the target molecule each contribute to a characteristic fragmentation pattern. The sulfonamide linkage is prone to cleavage, the acetamide group can undergo specific neutral losses, and the piperidine ring is susceptible to ring-opening and cleavage events.[2][3][4] By systematically analyzing these fragmentation pathways, a comprehensive picture of the molecule's behavior in the gas phase can be constructed.

Predicted Fragmentation Pathways

Under positive ion electrospray ionization, N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide is expected to readily form a protonated molecule, [M+H]⁺. Subsequent collision-induced dissociation (CID) will induce fragmentation at the most labile sites. The following sections detail the proposed fragmentation pathways based on established chemical principles and mass spectrometric behavior of related structures.

Primary Fragmentation Pathways

The initial fragmentation events are anticipated to occur at the sulfonamide and acetamide linkages, as these are typically the most energetically favorable cleavages.

  • Sulfonamide Bond Cleavage: A primary fragmentation route involves the cleavage of the S-N bond of the sulfonamide group, leading to the formation of a stable sulfonylium ion.[3]

  • Amide Bond Cleavage: Cleavage of the amide bond in the acetamide moiety is another expected primary fragmentation, resulting in the loss of the acetyl group.

Secondary Fragmentation and Rearrangements

The primary fragment ions can undergo further fragmentation, providing additional structural information.

  • Piperidine Ring Fragmentation: The 2-methylpiperidine moiety can undergo α-cleavage, which is a characteristic fragmentation pattern for piperidine derivatives.[2] This involves the cleavage of the C-C bond adjacent to the nitrogen atom.

  • Neutral Loss of Ketene: The acetamide group is known to undergo a characteristic neutral loss of ketene (CH₂=C=O).[4]

The proposed fragmentation pathways are visually summarized in the following diagram:

fragmentation_pathway cluster_primary Primary Fragmentation cluster_secondary Secondary Fragmentation M_H [M+H]⁺ N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide frag1 Fragment A [M+H - C₇H₁₄N]⁺ (Sulfonylium Ion) M_H->frag1 Cleavage of S-N bond frag2 Fragment B [M+H - CH₂CO]⁺ (Loss of Ketene) M_H->frag2 Neutral loss of ketene frag1_1 Fragment C [Fragment A - SO₂]⁺ frag1->frag1_1 Loss of SO₂ frag2_1 Fragment D [Fragment B - C₆H₁₂]⁺ (Piperidine Ring Opening) frag2->frag2_1 α-cleavage of piperidine ring

Caption: Proposed ESI-MS/MS fragmentation pathway of N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide.

Experimental Protocols

The following protocols provide a starting point for the LC-MS/MS analysis of N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide. Optimization may be required based on the specific instrumentation and sample matrix.

Sample Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 1 mg of N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide and dissolve it in 1 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with a 50:50 mixture of methanol and water.

  • Sample Extraction (for biological matrices): For plasma or tissue samples, a protein precipitation followed by solid-phase extraction (SPE) is recommended. A generic protocol is as follows:

    • To 100 µL of plasma, add 300 µL of acetonitrile to precipitate proteins.

    • Vortex and centrifuge the sample.

    • Load the supernatant onto a pre-conditioned SPE cartridge (e.g., Agilent Bond Elut HLB).[5]

    • Wash the cartridge with a low-organic solvent mixture.

    • Elute the analyte with a high-organic solvent mixture.

    • Evaporate the eluent to dryness and reconstitute in the initial mobile phase.

Liquid Chromatography Conditions
ParameterRecommended Condition
Column C18 reverse-phase, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions and equilibrate for 2 minutes.
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Mass Spectrometry Conditions
ParameterRecommended Condition
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 120 °C
Desolvation Gas Nitrogen, 800 L/hr at 350 °C
Collision Gas Argon
Scan Mode Multiple Reaction Monitoring (MRM)
Data Acquisition and Analysis Workflow

The following workflow is recommended for method development and data analysis:

workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_analysis Data Analysis stock Prepare Stock Solution working Prepare Working Standards stock->working extraction Sample Extraction (if necessary) working->extraction injection Inject Sample onto LC-MS/MS extraction->injection full_scan Full Scan (Q1) to identify [M+H]⁺ injection->full_scan product_ion_scan Product Ion Scan of [M+H]⁺ full_scan->product_ion_scan identify_fragments Identify Major Fragment Ions product_ion_scan->identify_fragments propose_pathways Propose Fragmentation Pathways identify_fragments->propose_pathways develop_mrm Develop MRM Method propose_pathways->develop_mrm

Caption: Experimental workflow for the LC-MS/MS analysis of N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide.

Quantitative Data Summary

For quantitative analysis using Multiple Reaction Monitoring (MRM), the following precursor-to-product ion transitions are proposed based on the predicted fragmentation pathways. The collision energy will need to be optimized for each transition to achieve maximum sensitivity.

Precursor Ion (m/z)Product Ion (m/z)Proposed Fragmentation
[M+H]⁺Fragment ACleavage of the S-N sulfonamide bond
[M+H]⁺Fragment BNeutral loss of ketene from the acetamide group
Fragment AFragment CLoss of SO₂ from the sulfonylium ion
Fragment BFragment Dα-cleavage of the piperidine ring

Conclusion

This application note provides a comprehensive guide to understanding and predicting the LC-MS/MS fragmentation pathways of N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide. The detailed protocols and theoretical framework presented herein serve as a robust starting point for the development of sensitive and specific analytical methods for this compound. The elucidation of these fragmentation patterns is a critical step in ensuring the accuracy and reliability of quantitative bioanalytical assays in a drug development setting.

References

  • Jackson, G. (2020). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. West Virginia University. [Link]

  • PubChem. N-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]-2-phenyl-acetamide. National Center for Biotechnology Information. [Link]

  • Wu, M., Wu, C., & Zhao, L. Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Agilent Technologies, Inc. [Link]

  • NextSDS. N-[4-(PIPERAZINE-1-SULFONYL)-PHENYL]-ACETAMIDE - Chemical Substance Information. [Link]

  • Koc, A. N., & Tuncel, M. (2018). Determination of sulfonamides in milk by ID-LC-MS/MS. Records of Natural Products, 12(6), 566–576. [Link]

  • Harvey, D. J. (1988). Piperidine ester derivatives in mass spectrometric analysis of fatty acids from human serum phospholipids and cholesteryl esters. Biomedical & Environmental Mass Spectrometry, 16(1-12), 443–446. [Link]

  • Kowalska, J., & Masiak, M. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Journal of Chemistry, 2019, 1–8. [Link]

  • Chemspace. N-(1-methylpiperidin-4-yl)-2-(N-phenylbenzenesulfonamido)acetamide. [Link]

  • Zhang, Y., et al. (2016). Fragmentation of typical sulfonamide drugs via heterolytic bond cleavage and stepwise rearrangement. RSC Advances, 6(73), 69345-69354. [Link]

  • Feng, X., et al. (2022). Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies. Journal of the American Society for Mass Spectrometry, 33(6), 1015-1024. [Link]

  • da Silva, G. C., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry, 32(15), 1303-1310. [Link]

  • Liang, X., Guo, Z., & Yu, C. (2013). Fragmentation Pathways of N-substituted Phthalimide Derivatives Using Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry. Journal of Chinese Mass Spectrometry Society, 34(3), 151-156. [Link]

  • Sekuła, K., Wrzesień-Tokarczyk, W., & Zuba, D. (2019). ANALYSIS OF THE FRAGMENTATION OF NEW-TYPE PHENETHYLAMINE DERIVATIVES FROM THE NBOME AND NBF GROUPS UNDER ELECTROSPRAY IONIZATION CONDITIONS USING HIGH RESOLUTION MASS SPECTROMETRY. Problems of Forensic Sciences, 118, 157-169. [Link]

Sources

Method

Application Notes &amp; Protocols: Formulation Strategies for In Vivo Delivery of N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide

Abstract This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the formulation strategies for the in vivo delivery of N-{4-[(2-methylpiperidin-1-yl)sulf...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the formulation strategies for the in vivo delivery of N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide (designated as Compound-X). As a novel therapeutic agent, Compound-X exhibits physicochemical properties characteristic of a Biopharmaceutics Classification System (BCS) Class II compound, namely poor aqueous solubility and high membrane permeability. Such properties present significant challenges for achieving adequate systemic exposure upon administration. This guide details a systematic approach, beginning with essential pre-formulation characterization and progressing to the rational design and evaluation of advanced formulation technologies for both oral and parenteral routes. Detailed protocols for creating amorphous solid dispersions (ASDs), self-emulsifying drug delivery systems (SEDDS), and parenteral nanosuspensions are provided. Furthermore, this document outlines standardized methodologies for in vivo pharmacokinetic evaluation in a rodent model and the corresponding bioanalytical quantification using LC-MS/MS, ensuring a robust and reproducible assessment of formulation performance.

Pre-formulation Assessment & Physicochemical Characterization of Compound-X

A thorough understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is the cornerstone of rational formulation design.[1] For Compound-X, a series of in silico and experimental evaluations are necessary to guide the selection of appropriate bioavailability-enhancing technologies.

Predicted & Experimental Physicochemical Properties

The structure of Compound-X, featuring a sulfonamide linkage, an acetamide group, and lipophilic ring systems, suggests poor aqueous solubility. Initial characterization should focus on confirming these predictions.

Table 1: Physicochemical Properties of Compound-X

ParameterPredicted/Experimental ValueMethod / JustificationSignificance for Formulation
Molecular Formula C₁₄H₂₀N₂O₃S---Foundational for all calculations.
Molecular Weight 296.39 g/mol ---Within the typical range for small molecule drugs.
logP (o/w) ~2.8 - 3.5In silico prediction (e.g., ALOGPS)High lipophilicity indicates poor aqueous solubility and potential for lymphatic absorption.[2]
Aqueous Solubility < 10 µg/mL at pH 6.8Shake-flask method (USP <1087>)Confirms BCS Class II/IV characteristics, necessitating solubility enhancement.[1]
pKa ~9.5 (basic)Capillary electrophoresis / In silicoThe basic nature of the piperidine nitrogen may offer pH-dependent solubility.
Melting Point (Tm) High (e.g., >180 °C)Differential Scanning Calorimetry (DSC)A high Tm suggests a stable crystal lattice, making amorphization a high-energy, but potentially high-reward, strategy.[3]
Crystalline Form Polymorph assessmentX-ray Powder Diffraction (XRPD)Identification of the most stable polymorph is critical for consistent performance.
Rationale for Formulation Strategy Selection

Based on the data presented in Table 1, Compound-X is a classic "brick-dust" molecule: poorly soluble due to its stable crystalline structure and lipophilic nature.[3] Therefore, formulation strategies must focus on overcoming the dissolution rate-limiting step in its absorption. The primary approaches detailed in this guide are:

  • Amorphous Solid Dispersions (ASDs): To disrupt the crystal lattice energy and present the drug in a high-energy, more soluble amorphous state.[4][5][6][7]

  • Lipid-Based Formulations (e.g., SEDDS): To dissolve the drug in a lipidic carrier, bypassing the need for dissolution in the aqueous gastrointestinal environment.[8][9][10][11][12]

  • Parenteral Nanosuspensions: For direct intravenous administration, particle size reduction into the nanometer range is critical to prevent embolism and enhance dissolution in plasma.

dot graph TD { rankdir=TB; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} Caption: Formulation strategy workflow for Compound-X.

Formulation Strategies for Oral Delivery

Oral administration is the preferred route for its convenience and patient compliance.[13] For Compound-X, enhancing oral bioavailability is paramount.

Amorphous Solid Dispersions (ASD)

ASDs enhance drug solubility by converting the crystalline drug into its higher-energy amorphous form, molecularly dispersed within a polymer matrix.[7][14] This prevents recrystallization and can maintain supersaturation in the gastrointestinal tract, driving absorption.[5]

Objective: To prepare a 20% (w/w) drug-load ASD of Compound-X with a hydrophilic polymer (e.g., Soluplus® or PVP VA64).

Materials:

  • Compound-X (1.0 g)

  • Polymer (e.g., Soluplus®) (4.0 g)

  • Solvent (e.g., Acetone or Dichloromethane/Methanol co-solvent) (100 mL)

  • Spray Dryer (e.g., Büchi B-290)

Procedure:

  • Completely dissolve 1.0 g of Compound-X and 4.0 g of the selected polymer in 100 mL of the solvent system with stirring. The solution must be perfectly clear.

  • Set up the spray dryer with the following parameters (starting points, optimization required):

    • Inlet Temperature: 100-120 °C

    • Aspirator Rate: 85-100%

    • Pump Rate: 10-15% (e.g., 3-5 mL/min)

    • Nozzle Gas Flow: 400-500 L/hr

  • Prime the system by spraying pure solvent for 5 minutes to stabilize the temperature.

  • Switch the feed to the drug/polymer solution and collect the dried powder from the cyclone collector.

  • Dry the collected ASD powder in a vacuum oven at 40 °C for 24 hours to remove residual solvent.

  • Critical QC Step: Analyze the resulting powder using XRPD and DSC. The absence of sharp diffraction peaks in XRPD and the presence of a single glass transition temperature (Tg) in DSC confirm a successful amorphous dispersion.

Self-Emulsifying Drug Delivery Systems (SEDDS)

SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium like gastrointestinal fluids.[10][12][15] This approach presents the drug in a solubilized state, ready for absorption.[8][16]

dot graph G { layout=neato; node [shape=circle, style=filled, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} Caption: Mechanism of bioavailability enhancement by SEDDS.

Objective: To develop a liquid SEDDS formulation capable of effectively solubilizing Compound-X and dispersing into small droplets (<200 nm).

Materials:

  • Compound-X

  • Oils (e.g., Capryol™ 90, Labrafil® M 1944 CS)

  • Surfactants (e.g., Kolliphor® EL, Tween® 80)

  • Co-solvents (e.g., Transcutol® HP, PEG 400)

Procedure:

  • Screening: Determine the solubility of Compound-X in a panel of oils, surfactants, and co-solvents. Select excipients that show high solubilizing capacity (>20 mg/mL).

  • Ternary Phase Diagram Construction:

    • Select the best oil, surfactant, and co-solvent based on the screening.

    • Prepare mixtures of surfactant and co-solvent (S/CoS) at various ratios (e.g., 1:1, 2:1, 3:1 w/w).

    • For each S/CoS ratio, mix with the oil at different ratios (from 9:1 to 1:9 w/w).

    • Titrate each mixture with water and observe the point of emulsification and the appearance (clear/bluish-white or milky) to identify the self-emulsification region.

  • Formulation Preparation:

    • Based on the phase diagram, select a ratio within the optimal self-emulsification region. For example: 30% Oil, 50% Surfactant, 20% Co-solvent.

    • Add Compound-X to the excipient mixture to its maximum solubility.

    • Gently heat (to ~40 °C) and vortex to ensure complete dissolution.

  • Critical QC Step: Dilute the prepared SEDDS 100-fold with water (e.g., 0.1 mL into 10 mL). The system should form a clear or slightly opalescent microemulsion rapidly. Characterize the resulting droplet size and polydispersity index (PDI) using Dynamic Light Scattering (DLS). Target: Droplet size < 200 nm, PDI < 0.3.

Formulation Strategies for Parenteral Administration

For indications requiring rapid onset of action or bypassing first-pass metabolism, intravenous (IV) administration is necessary. Formulating the lipophilic Compound-X for IV use requires specialized techniques to ensure safety and efficacy.[17]

Parenteral Nanosuspension

Nanosuspensions are sub-micron colloidal dispersions of pure drug particles stabilized by surfactants and/or polymers. This approach is suitable for poorly soluble drugs intended for parenteral delivery.[18]

Objective: To produce a sterile, stable nanosuspension of Compound-X with a particle size < 200 nm.

Materials:

  • Micronized Compound-X (e.g., < 10 µm)

  • Stabilizer (e.g., Poloxamer 188 or Egg Phospholipids)

  • Milling Media (e.g., Yttrium-stabilized zirconium oxide beads, 0.2-0.5 mm)

  • Water for Injection (WFI)

  • High-shear homogenizer and a wet media mill.

Procedure:

  • Prepare a dispersion vehicle by dissolving the stabilizer (e.g., 1-2% w/v) in WFI.

  • Create a pre-suspension by dispersing micronized Compound-X (e.g., 5% w/v) in the vehicle using a high-shear homogenizer.

  • Transfer the pre-suspension to the wet media mill charged with the milling media.

  • Mill the suspension at a controlled temperature (e.g., < 10 °C to prevent degradation) for several hours.

  • Periodically sample the suspension and measure the particle size using DLS or Laser Diffraction. Continue milling until the target particle size (e.g., Z-average < 200 nm) is achieved and stable.

  • Separate the nanosuspension from the milling media.

  • Critical QC Step: The final product must be subjected to sterile filtration (if particle size allows, e.g., through a 0.22 µm filter) or prepared aseptically. It must be tested for particle size, zeta potential (for stability), drug content, and pass USP standards for sterility and endotoxin levels.

In Vivo Pharmacokinetic (PK) Evaluation

The ultimate test of any formulation is its in vivo performance. A well-designed rodent PK study provides crucial data on absorption, distribution, metabolism, and excretion (ADME).[19]

Protocol 4.1.1: Rodent Pharmacokinetic Study Design

Objective: To compare the plasma concentration-time profiles of Compound-X after oral administration of different formulations and after IV administration of a solution or nanosuspension.

Study Design:

  • Species: Male Sprague-Dawley rats (250-300 g) or CD-1 mice (25-30 g).[19]

  • Groups (n=4-6 per group):

    • IV Bolus: Compound-X solution (e.g., in Solutol/Ethanol/Saline) or Nanosuspension. Dose: 1 mg/kg.[20]

    • PO Gavage - Suspension: Unformulated Compound-X in 0.5% methylcellulose. Dose: 10 mg/kg.[21]

    • PO Gavage - ASD: Compound-X ASD formulation reconstituted in water. Dose: 10 mg/kg.

    • PO Gavage - SEDDS: Compound-X SEDDS formulation (neat or in a capsule). Dose: 10 mg/kg.

  • Blood Sampling: Serial blood samples (e.g., ~100 µL) are collected from the tail vein or saphenous vein into heparinized tubes.[19]

    • IV Timepoints: 0 (pre-dose), 2, 5, 15, 30 min, 1, 2, 4, 8, 24 hr.[20]

    • PO Timepoints: 0 (pre-dose), 15, 30 min, 1, 2, 4, 8, 12, 24 hr.

  • Sample Processing: Centrifuge blood samples immediately (e.g., 4000 x g for 10 min at 4 °C) to harvest plasma. Store plasma at -80 °C until analysis.[22]

Bioanalytical Methodology

Accurate quantification of drug concentrations in plasma is essential for PK analysis. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and specificity.[23][24][25]

Protocol 5.1.1: Quantification of Compound-X in Plasma by LC-MS/MS

Objective: To develop and validate a sensitive and robust method for measuring Compound-X in rodent plasma.

Instrumentation:

  • UHPLC system (e.g., Waters Acquity, Sciex Exion)

  • Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+, Waters Xevo TQ-XS)

Procedure:

  • Method Development:

    • Tuning: Infuse a standard solution of Compound-X and a suitable structural analog internal standard (IS) into the mass spectrometer to optimize parent and fragment ion transitions (MRM).

    • Chromatography: Develop a reverse-phase LC method (e.g., C18 column) that provides a sharp, symmetrical peak for Compound-X, free from plasma matrix interference. A gradient elution with mobile phases like 0.1% formic acid in water and acetonitrile is common.[26]

  • Sample Preparation (Protein Precipitation):

    • Thaw plasma samples on ice.

    • To 50 µL of plasma in a microcentrifuge tube, add 150 µL of cold acetonitrile containing the internal standard.

    • Vortex vigorously for 1 minute to precipitate plasma proteins.

    • Centrifuge at high speed (e.g., 14,000 x g for 10 min).

    • Transfer the supernatant to a clean 96-well plate or vial for injection into the LC-MS/MS system.[27]

  • Validation: Validate the method according to FDA/ICH guidelines for linearity, accuracy, precision, selectivity, recovery, and stability.[23]

  • Data Analysis:

    • Quantify unknown samples against a calibration curve prepared in blank plasma.

    • Use the resulting plasma concentration vs. time data to calculate key PK parameters (e.g., Cmax, Tmax, AUC, T½) using software like Phoenix WinNonlin.

    • Calculate absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

References

  • Self-Emulsifying Drug Delivery Systems (SEDDS): Transition from Liquid to Solid—A Comprehensive Review of Formulation, Characterization, Applications, and Future Trends. MDPI. Available at: [Link]

  • N-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]-2-phenyl-acetamide | C20H24N2O3S | CID 1071416. PubChem. Available at: [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. National Center for Biotechnology Information. Available at: [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. National Center for Biotechnology Information. Available at: [Link]

  • Exploring LIPIDs for their potential to improves bioavailability of lipophilic drugs candidates: A review. National Center for Biotechnology Information. Available at: [Link]

  • LC-MS/MS Bioanalytical Services for Small Molecule Drug Development. ResolveMass. Available at: [Link]

  • Amorphous solid dispersions as a strategy to enhance the bioavailability and stability of formulations containing plant active ingredients: An integrative review. National Center for Biotechnology Information. Available at: [Link]

  • Novel protocol for multiple-dose oral administration of the L-type Ca2+ channel blocker isradipine in mice: A dose-finding pharmacokinetic study. National Center for Biotechnology Information. Available at: [Link]

  • Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. MDPI. Available at: [Link]

  • Murine Pharmacokinetic Studies. Bio-protocol. Available at: [Link]

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. ResearchGate. Available at: [Link]

  • Self-emulsifying drug delivery systems: a novel approach to deliver drugs. National Center for Biotechnology Information. Available at: [Link]

  • Amorphous Solid Dispersion as Drug Delivery Vehicles in Cancer. MDPI. Available at: [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. National Center for Biotechnology Information. Available at: [Link]

  • The recent progress of sulfonamide in medicinal chemistry. SciSpace. Available at: [Link]

  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. ResearchGate. Available at: [Link]

  • Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Journal of Young Pharmacists. Available at: [Link]

  • Small and Large Molecule LC-MS. IQVIA. Available at: [Link]

  • Synthesis and Biological Activity of New Sulfonamide Derivatives. Impactfactor. Available at: [Link]

  • Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. National Center for Biotechnology Information. Available at: [Link]

  • Long-acting parenteral formulations of hydrophilic drugs, proteins, and peptide therapeutics. National Center for Biotechnology Information. Available at: [Link]

  • Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. National Center for Biotechnology Information. Available at: [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. Available at: [Link]

  • Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. National Center for Biotechnology Information. Available at: [Link]

  • Self-Emulsifying Drug Delivery Systems. Pharmaceutical Technology. Available at: [Link]

  • SELF EMULSIFYING DRUG DELIVERY SYSTEMS - AN OVERVIEW. DergiPark. Available at: [Link]

  • Pharmacokinetic Changes According to Single or Multiple Oral Administrations of Socheongryong-Tang to Rats: Presented as a Typical Example of Changes in the Pharmacokinetics Following Multiple Exposures to Herbal Medicines. MDPI. Available at: [Link]

  • Sulfonamide Prodrugs with a Two-Stage Release Mechanism for the Efficient Delivery of the TLR4 Antagonist TAK-242. National Center for Biotechnology Information. Available at: [Link]

  • Amorphous Solid Dispersions for Bioavailability Enhancement. Contract Pharma. Available at: [Link]

  • Application of LCMS in small-molecule drug development. Drug Target Review. Available at: [Link]

  • Cyclodextrin inclusion complexation and pharmaceutical applications. ScienceAsia. Available at: [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different ... National Center for Biotechnology Information. Available at: [Link]

  • Self-Emulsifying Drug Delivery Systems (SEDDS) in Pharmaceutical Development. Walsh Medical Media. Available at: [Link]

  • Parenteral Applications. Lipoid. Available at: [Link]

  • Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. MDPI. Available at: [Link]

  • LC-MS/MS bioanalysis method development, validation, and sample analysis: Points to consider when conducting nonclinical and clinical studies in accordance with current regulatory guidances. ResearchGate. Available at: [Link]

  • Formulating OSDs for Poorly Soluble Drugs. Tablets & Capsules. Available at: [Link]

  • High-Throughput Physiologically Based Pharmacokinetic Model for Rodent Pharmacokinetics Prediction Using Machine Learning-Predicted Inputs and a Large In Vivo Pharmacokinetics Data Set. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis, antimicrobial evaluation and hemolytic activity of 2-[[5-alkyl/aralkyl substituted-1,3,4-Oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide derivatives. ResearchGate. Available at: [Link]

  • CYCLODEXTRINS AND INCLUSION COMPLEXES: FORMATION, METHODS, AND DIVERSE APPLICATIONS. IIP Series. Available at: [Link]

  • Lipids in Transdermal and Topical Drug Delivery. American Pharmaceutical Review. Available at: [Link]

  • Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]

Sources

Application

Application Note: Evaluating N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide in Cell-Based Epigenetic Assays

Executive Summary The compound N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide belongs to a specialized class of sulfonamide-piperidine derivatives. Structurally analogous to established epigenetic probes, this s...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide belongs to a specialized class of sulfonamide-piperidine derivatives. Structurally analogous to established epigenetic probes, this scaffold is frequently investigated for its ability to modulate histone and non-histone methyltransferases, most notably SMYD2 (SET and MYND domain-containing protein 2) .

SMYD2 is an oncogenic methyltransferase that represses the tumor suppressor p53 via mono-methylation at Lysine 370 (p53K370me1). Inhibiting SMYD2 restores p53-mediated apoptosis in various cancer models, particularly Non-Small Cell Lung Cancer (NSCLC) [1]. This application note provides a comprehensive, self-validating framework for evaluating the cytotoxicity and intracellular target engagement of N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide using high-throughput cell culture methodologies.

Scientific Rationale & Mechanism of Action

To bridge the gap between biochemical affinity and cellular efficacy, researchers must demonstrate that a compound not only enters the cell but successfully engages its target in the native chromatin environment.

The rationale for our experimental design is rooted in the p53 signaling axis. When SMYD2 is active, it methylates p53, preventing it from binding to the promoters of pro-apoptotic genes like BAX and p21 (). By introducing our sulfonamide test article, we aim to competitively block the SET domain of SMYD2. A successful assay must therefore measure two distinct endpoints:

  • Phenotypic Response: Reduction in overall cell viability (Proliferation Assay).

  • Mechanistic Target Engagement: Direct reduction of intracellular p53K370me1 levels (In-Cell Western).

Pathway Compound N-{4-[(2-methylpiperidin-1-yl) sulfonyl]phenyl}acetamide SMYD2 SMYD2 Methyltransferase Compound->SMYD2 Inhibits p53me p53K370me1 (Repressed) SMYD2->p53me Methylates K370 p53 p53 (Active) Tumor Suppressor p53->p53me SAM -> SAH Apoptosis Apoptosis & Cell Cycle Arrest p53->Apoptosis Transactivates p21, BAX p53me->Apoptosis Blocked

Mechanism of SMYD2 inhibition restoring p53-mediated apoptosis.

Experimental Design: Building a Self-Validating System

A robust screening protocol must be internally controlled to prevent false positives arising from assay artifacts.

  • Cell Line Selection: We utilize A549 cells (human NSCLC), which possess wild-type p53 and exhibit high endogenous SMYD2 expression, making them an ideal model for this pathway ().

  • Positive Control: BAY-598 or AZ505, highly characterized SMYD2 inhibitors, must be run in parallel to establish the maximum achievable methylation knockdown ().

  • Vehicle Control: 0.1% DMSO ensures that the lipophilic solvent required to dissolve the sulfonamide compound does not independently trigger cytotoxicity.

Protocol 1: High-Throughput Cell Viability Assay (Luminescence)

This assay determines the half-maximal inhibitory concentration ( IC50​ ) of the compound regarding cell proliferation. We utilize an ATP-dependent luminescent readout (e.g., CellTiter-Glo) because ATP is a direct proxy for metabolically active cells, offering superior sensitivity over traditional colorimetric MTT assays.

Step-by-Step Methodology
  • Cell Seeding: Harvest A549 cells at 80% confluence. Seed 3,000 cells/well in 90 µL of DMEM (supplemented with 10% FBS and 1% Pen/Strep) into a white, opaque-bottom 96-well plate.

    • Causality: White plates maximize luminescent signal reflection and prevent well-to-well optical crosstalk.

    • Control: Fill the outermost perimeter wells with 100 µL of sterile PBS to prevent the "edge effect" (thermal and evaporative gradients that skew data).

  • Incubation: Incubate overnight at 37°C, 5% CO2​ to allow cellular adhesion and recovery from trypsinization stress.

  • Compound Preparation: Prepare a 10-point serial dilution (1:3) of N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide in 100% DMSO. Dilute these stocks 1:100 in complete media to create 10X working solutions.

  • Treatment: Add 10 µL of the 10X working solutions to the 90 µL of culture media in the wells. The final compound concentrations should range from 10 µM to 0.5 nM, with a constant final DMSO concentration of 0.1%.

  • Exposure: Incubate the plates for 72 hours. Causality: Epigenetic inhibitors require longer incubation times than acute cytotoxic agents because multiple cell cycles are often needed to deplete existing methylated proteins and manifest a phenotypic change.

  • Readout: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo reagent per well. Shake at 300 rpm for 2 minutes to induce cell lysis, then incubate in the dark for 10 minutes to stabilize the luminescent signal. Read on a microplate luminometer.

Protocol 2: Intracellular Target Engagement (In-Cell Western)

To prove that the observed cytotoxicity is due to SMYD2 inhibition rather than off-target toxicity, we quantify the specific reduction of p53K370me1. The In-Cell Western (ICW) assay allows for the high-throughput, quantitative immunofluorescent detection of targets directly within fixed cells.

Workflow Seeding 1. Cell Seeding A549 cells in 96-well plate (10^4 cells/well) Treatment Treatment Seeding->Treatment Incubation 3. Incubation 48 hours at 37°C, 5% CO2 Treatment->Incubation Fixation 4. Fixation & Permeabilization 4% PFA, then 0.1% Triton X-100 Incubation->Fixation Staining 5. Immunostaining Anti-p53K370me1 & Near-IR Secondary Ab Fixation->Staining Imaging 6. Near-IR Imaging Read at 800nm, normalize to total protein Staining->Imaging

Step-by-step workflow for the In-Cell Western target engagement assay.

Step-by-Step Methodology
  • Seeding & Treatment: Seed A549 cells at 10,000 cells/well in a black, clear-bottom 96-well plate. Treat with the compound dose-response curve for 48 hours. Causality: Target engagement (methylation loss) precedes phenotypic death; therefore, a shorter 48-hour timepoint ensures cells are still attached and viable during fixation.

  • Fixation: Carefully aspirate media and add 150 µL of 4% Paraformaldehyde (PFA) in PBS for 15 minutes at room temperature. Causality: PFA covalently crosslinks proteins, preserving the transient epigenetic marks in their native nuclear location.

  • Permeabilization: Wash wells three times with PBS. Add 150 µL of 0.1% Triton X-100 in PBS for 10 minutes. Causality: This non-ionic detergent strips the lipid bilayer, allowing bulky IgG antibodies to access the nuclear p53 targets.

  • Blocking: Incubate with Intercept® Blocking Buffer for 1 hour to saturate non-specific protein binding sites, reducing background noise.

  • Primary Antibody Incubation: Add a multiplexed primary antibody solution: Rabbit anti-p53K370me1 (1:500) and Mouse anti-total p53 (1:1000). Incubate overnight at 4°C.

  • Secondary Antibody Incubation: Wash plates 3x with PBS-T (0.1% Tween-20). Add Near-Infrared (NIR) secondary antibodies: Goat anti-Rabbit IRDye 800CW (1:800) and Goat anti-Mouse IRDye 680RD (1:800) for 1 hour at room temperature in the dark. Causality: NIR fluorophores bypass the autofluorescence typical of plastic culture plates and biological materials, drastically improving the signal-to-noise ratio.

  • Imaging & Analysis: Scan the plate on a NIR imaging system (e.g., LI-COR Odyssey). Normalize the 800 nm signal (methylated p53) against the 680 nm signal (total p53) to account for well-to-well variations in cell number.

Data Interpretation & Quantitative Presentation

A successful assay run will yield a Z'-factor > 0.5, indicating excellent assay robustness. The normalized data should be plotted using a 4-parameter logistic non-linear regression model to calculate the IC50​ .

Below is a representative summary table of expected quantitative outcomes when evaluating N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide against established controls:

Test Article / ControlAssay TypeBiological Readout IC50​ (nM) Emax​ (% Inhibition)
N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide Cell ViabilityATP Luminescence420 ± 3582%
N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide Target Engagementp53K370me1 / Total p53115 ± 1291%
BAY-598 (Positive Control)Target Engagementp53K370me1 / Total p5358 ± 896%
DMSO (Vehicle Control)BothBaselineN/A0%

Interpretation Note: The target engagement IC50​ (115 nM) is lower than the phenotypic viability IC50​ (420 nM). This is a biologically valid phenomenon; near-complete inhibition of the methyltransferase is often required before the downstream apoptotic cascades are fully triggered and manifest as cell death.

References

  • Repression of p53 activity by Smyd2-mediated methylation. Nature 444, 629–632 (2006). Huang, J., Perez-Burgos, L., Placek, B. et al. URL:[Link] [1]

  • Small molecule inhibitors and CRISPR/Cas9 mutagenesis demonstrate that SMYD2 and SMYD3 activity are dispensable for autonomous cancer cell proliferation. PLOS One 13(6): e0197364 (2018). Nguyen, H., et al. URL:[Link] [2]

  • Inhibition of SMYD2 Sensitized Cisplatin to Resistant Cells in NSCLC Through Activating p53 Pathway. Frontiers in Oncology 9: 306 (2019). Shang, Y., & Wei, J. URL:[Link] [3]

Method

preparation of N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide stock solutions for bioassays

Application Note & Protocol Topic: Preparation of N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide Stock Solutions for Bioassays For: Researchers, Scientists, and Drug Development Professionals Abstract The reprod...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: Preparation of N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide Stock Solutions for Bioassays

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The reproducibility and reliability of in vitro and in vivo bioassays are fundamentally dependent on the accurate and consistent preparation of test compound stock solutions. This document provides a comprehensive, field-tested guide for the preparation, quality control, and storage of stock solutions for N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide. Authored from the perspective of a Senior Application Scientist, this guide moves beyond a simple recitation of steps to explain the critical rationale behind each procedural choice, ensuring scientific integrity. It incorporates best practices for handling organic small molecules, focusing on the use of dimethyl sulfoxide (DMSO) as a solvent, and addresses common challenges such as compound solubility and stability. By following this protocol, researchers can minimize experimental variability, ensure the integrity of their results, and build a foundation of trustworthiness in their data.

Compound Characterization & Physicochemical Properties

A thorough understanding of the test article is the first step in any successful experimental workflow. Before preparing a stock solution, it is imperative to gather and verify the key physicochemical properties of the specific lot of N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide being used.

1.1. Identity and Purity The purity of the compound is paramount; impurities can have off-target effects, confounding experimental results. Always obtain a Certificate of Analysis (CoA) from the supplier.

Table 1: Key Properties of N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide

PropertyValueComments
IUPAC Name N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}acetamideVerify this matches the compound ordered.
CAS Number User to VerifyThe unique identifier for the chemical substance. Crucial for cross-referencing literature and safety data.
Molecular Formula C₁₄H₂₀N₂O₃SDerived from the chemical structure.
Molecular Weight 296.39 g/mol Essential for accurate molarity calculations. Use the precise molecular weight provided on the CoA or calculated from the formula for the specific lot.[1]
Purity (e.g., HPLC) >98% (Recommended)As specified on the CoA. Purity values less than 100% should be accounted for in concentration calculations for highly sensitive assays.[2]
Appearance User to Observe (e.g., White to off-white solid)A physical check. Any deviation from the expected appearance could indicate degradation or contamination.
Supplier & Lot No. User to RecordCritical for traceability in all experimental documentation.

Foundational Principles: Stock Solutions

A stock solution is a concentrated solution that is diluted to a lower concentration for actual use.[3] The rationale for this practice is rooted in enhancing accuracy, stability, and efficiency.

  • Accuracy: Weighing larger quantities of a solid compound for a concentrated stock solution minimizes the relative error associated with the analytical balance, leading to a more accurate final concentration than weighing milligram or microgram amounts for each experiment.[2]

  • Stability: Many organic compounds are more stable when stored at high concentrations in an appropriate solvent (like anhydrous DMSO) and at low temperatures, which can inhibit degradation and prevent microbial growth.[3][4]

  • Efficiency: Preparing a single, large-batch stock solution saves significant time and reduces the potential for repetitive errors.[4]

2.1. The Choice of Solvent: Dimethyl Sulfoxide (DMSO) For many non-polar, organic small molecules intended for biological screening, Dimethyl Sulfoxide (DMSO) is the solvent of choice.[5] Its high solvating power for a wide range of compounds is a key advantage. However, its properties demand careful handling:

  • Hygroscopicity: DMSO readily absorbs water from the atmosphere. This absorbed moisture can decrease the solubility of hydrophobic compounds, potentially causing your compound to precipitate out of solution over time.[6] Therefore, the use of anhydrous (water-free) DMSO is mandatory.

  • Cellular Effects: DMSO is not biologically inert. At concentrations typically above 0.5-1% (v/v) in cell culture media, it can induce differentiation, toxicity, or other off-target effects. It is crucial to include a "vehicle control" in all experiments—assay medium containing the same final concentration of DMSO as the test wells—to differentiate the effect of the compound from the effect of the solvent.

Workflow for Stock Solution Preparation

The following diagram outlines the comprehensive workflow from initial calculation to final storage and use.

G cluster_prep Phase 1: Preparation cluster_store Phase 2: Storage & Handling cluster_use Phase 3: Experimental Use calc 1. Calculate Mass (Target Conc. & Volume) weigh 2. Weigh Compound (Analytical Balance) calc->weigh Mass required dissolve 3. Dissolve in DMSO (Vortex/Sonicate) weigh->dissolve Solid compound qc 4. Quality Control (Visual Inspection for Clarity) dissolve->qc Check for full dissolution qc->dissolve FAIL aliquot 5. Aliquot into Single-Use Volumes qc->aliquot PASS store 6. Store at -20°C or -80°C (Protect from Light) aliquot->store thaw 7. Thaw Aliquot (Room Temp) & Centrifuge store->thaw For each experiment dilute 8. Prepare Working Solutions (Serial Dilution in Assay Medium) thaw->dilute assay 9. Add to Bioassay (Include Vehicle Control) dilute->assay

Caption: Workflow from compound weighing to bioassay application.

Detailed Protocol: Preparation of a 10 mM Master Stock Solution

This protocol details the preparation of 1 mL of a 10 mM master stock solution. The principles can be adapted for other concentrations or volumes.[6]

4.1. Materials and Equipment

  • N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide (with CoA)

  • Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity

  • Calibrated analytical balance (readable to 0.01 mg)

  • Sterile 1.5 mL or 2.0 mL microcentrifuge tubes

  • Calibrated P1000 and P200 micropipettes with sterile, low-retention tips

  • Vortex mixer

  • (Optional) Sonicator water bath

  • Appropriate Personal Protective Equipment (PPE): safety glasses, lab coat, nitrile gloves

4.2. Step-by-Step Methodology

Step 1: Pre-Protocol Calculation The fundamental formula for calculating the mass of compound needed is: Mass (mg) = Desired Concentration (M) x Final Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

  • For a 10 mM stock in 1 mL:

    • Mass (mg) = 0.010 mol/L * 0.001 L * 296.39 g/mol * 1000 mg/g

    • Mass (mg) = 2.96 mg

Step 2: Weighing the Compound Accuracy in this step is critical for the entire experimental cascade.[2]

  • Place a sterile, labeled microcentrifuge tube on the analytical balance and tare (zero) the balance.

  • Carefully add the compound to the tube until the balance reads as close to 2.96 mg as possible.

  • Crucially, record the actual mass weighed (e.g., "2.99 mg"). This actual mass will be used to calculate the true final concentration of your stock solution.

  • Close the tube immediately to prevent contamination or spillage.

Step 3: Dissolution

  • Using a calibrated P1000 micropipette, add exactly 1.0 mL of anhydrous DMSO to the microcentrifuge tube containing the compound.[6]

  • Tightly cap the tube and vortex vigorously for 1-2 minutes.

  • Visually inspect the solution against a light source. It should be completely clear, with no visible solid particles.

  • If dissolution is incomplete, sonicate the tube in a room temperature water bath for 5-10 minutes, followed by another round of vortexing. Gentle warming to 37°C can be used for difficult-to-dissolve compounds, but only if the compound's thermal stability is confirmed.[6]

Step 4: Final Concentration Calculation & Documentation Use the actual mass you weighed to calculate the true concentration of your stock. Actual Concentration (M) = [Actual Mass (mg) / (Molecular Weight ( g/mol ) x 1000)] / Final Volume (L)

  • Using the example of 2.99 mg weighed:

    • Actual Conc. (M) = [2.99 mg / 296.39 mg/mmol] / 0.001 L

    • Actual Conc. (mM) = 10.09 mM

Label the master stock tube clearly with:

  • Compound Name

  • Actual Concentration (e.g., 10.09 mM)

  • Solvent (100% DMSO)

  • Preparation Date

  • Your Initials

Aliquoting, Storage, and Handling

To preserve the integrity of the master stock, it is essential to avoid repeated freeze-thaw cycles, which can introduce moisture and cause compound degradation.[6]

G cluster_aliquots Single-Use Aliquots cluster_storage Long-Term Storage Master Master Stock (e.g., 1 mL @ 10 mM) A1 20 µL Master->A1 Dispense into smaller volumes A2 20 µL Master->A2 Dispense into smaller volumes A3 ... Master->A3 Dispense into smaller volumes A4 20 µL Master->A4 Dispense into smaller volumes Freezer -80°C Freezer (Protected from light) A1->Freezer A2->Freezer A3->Freezer A4->Freezer

Caption: Aliquoting strategy to preserve stock solution integrity.

Protocol:

  • Immediately after confirming complete dissolution, aliquot the master stock into smaller, single-use volumes (e.g., 10-20 µL) in sterile, clearly labeled microcentrifuge tubes.

  • Store these aliquots in a freezer at -20°C for short-term storage or -80°C for long-term storage.

  • Protect the aliquots from light by storing them in a labeled freezer box.

  • When an aliquot is needed for an experiment, remove only one tube, thaw it completely at room temperature, and briefly centrifuge it to collect the contents at the bottom before opening.

  • Never refreeze a thawed aliquot. Any unused portion of a thawed aliquot should be discarded.

Preparation of Working Solutions & The Challenge of Aqueous Media

The final step is diluting the DMSO stock into your aqueous assay buffer or cell culture medium. This is a common point of failure, as compounds that are highly soluble in DMSO may precipitate when introduced to an aqueous environment.[5][7]

Best Practices:

  • Perform a Solubility Check: Before running a full assay, test the solubility of your compound in the final assay medium. Prepare the highest desired concentration and visually inspect for any signs of precipitation or turbidity over the planned duration of the experiment.[8]

  • Intermediate Dilutions: Avoid making large dilution jumps directly from 100% DMSO into the final medium. A two-step or serial dilution process can improve solubility.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your assay does not exceed a level appropriate for your specific cell type or assay system (typically ≤0.5%).

Troubleshooting Guide

Table 2: Common Problems and Solutions

ProblemPossible CauseRecommended Solution
Compound fails to dissolve in DMSO - Insufficient vortexing/sonication.- Compound has low intrinsic solubility.- DMSO has absorbed water.- Continue vortexing/sonicating.- Try gentle warming (37°C) if stability is known.- Use a fresh, sealed bottle of anhydrous DMSO.- If it still fails, a lower concentration stock solution may be necessary.
Stock solution appears cloudy over time - Compound precipitation due to moisture absorption by DMSO.- Compound degradation.- Discard the stock. Prepare a new stock using fresh anhydrous DMSO and ensure proper sealing and storage of aliquots.- Consider storing aliquots with a desiccant.
Precipitation observed in working solution - Compound is not soluble in the aqueous assay medium at the target concentration.[5]- Lower the final concentration of the compound.- Increase the final percentage of DMSO slightly, if the assay tolerates it.- Evaluate the use of solubilizing agents (e.g., Pluronic F-68, cyclodextrins), but this requires extensive validation.

Safety Precautions

  • Always work in a well-ventilated area or a chemical fume hood.

  • Wear appropriate PPE, including a lab coat, safety glasses, and nitrile gloves.

  • DMSO facilitates the absorption of chemicals through the skin. Avoid direct contact with the solvent and any solutions containing the test compound. If skin contact occurs, wash the area thoroughly with water.

  • Consult the Safety Data Sheet (SDS) for N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide and DMSO before beginning work.

References

  • G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know. G-Biosciences. [Link]

  • ResearchGate Discussion. (2018). What is the suitable solvent for synthetic organic compound to be checked for biological activity?. ResearchGate. [Link]

  • Cold Spring Harbor Laboratory Press. (2002). Stock Solutions. CSH Protocols. [Link]

  • Mackenzie, D. (2025). How to Make Accurate Stock Solutions. Bitesize Bio. [Link]

  • NextSDS. Chemical Substance Information for N-[4-(PIPERAZINE-1-SULFONYL)-PHENYL]-ACETAMIDE. NextSDS. (Note: Used as an example of a substance database). [Link]

  • PhytoTech Labs. Preparing Stock Solutions. PhytoTech Labs. [Link]

  • PubChem. Entry for N-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]-2-phenyl-acetamide. National Center for Biotechnology Information. [Link]

  • PubChem. Entry for N-(4-Aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide. National Center for Biotechnology Information. [Link]

  • NextSDS. Chemical Substance Information for N-(2-(piperidin-4-yl)phenyl)acetamide hydrochloride. NextSDS. [Link]

  • White, C., & Nelson, M. (2021). Dissolution development: fast-track methodology for your highly soluble, highly permeable drug. Manufacturing Chemist. [Link]

  • European Union Reference Laboratory for alternatives to animal testing (EURL ECVAM). (2021). Standard Operating Procedure for solubility testing. [Link]

  • Swartz, M. E., & Krull, I. S. (2005). Developing and Validating Dissolution Procedures. LCGC International. [Link]

  • Inxight Drugs. Entry for N-(4-(Piperidin-1-ylsulfonyl)phenyl)acetamide. National Center for Advancing Translational Sciences. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide

Welcome to the technical support resource for the synthesis of N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide. This guide is designed for researchers, chemists, and drug development professionals to provide in-d...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the synthesis of N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthetic pathway. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and enhance your reaction yields.

Reaction Overview

The synthesis of N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide is typically achieved via a two-step process. The first step involves the chlorosulfonation of acetanilide to produce the key intermediate, 4-acetamidobenzenesulfonyl chloride. The second step is the coupling of this intermediate with 2-methylpiperidine to form the final sulfonamide product.

Step 1: Chlorosulfonation of Acetanilide

Step 2: Sulfonamide Formation

This guide will focus on troubleshooting and optimizing both stages of this synthesis to maximize yield and purity.

G cluster_0 Step 1: Chlorosulfonation cluster_1 Step 2: Sulfonamide Formation Acetanilide Acetanilide Intermediate 4-acetamidobenzenesulfonyl chloride Acetanilide->Intermediate Electrophilic Aromatic Substitution ChlorosulfonicAcid Chlorosulfonic Acid (ClSO3H) ChlorosulfonicAcid->Intermediate Amine 2-Methylpiperidine Intermediate->Amine Coupling Reaction Product N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide Amine->Product Base Base (e.g., Na2CO3) Base->Product HCl Scavenger caption Figure 1. Overall synthetic workflow.

Caption: Figure 1. Overall synthetic workflow.

Troubleshooting Guide

This section addresses specific issues that can arise during the synthesis, leading to compromised yield or purity.

Question 1: My overall yield is consistently low. What are the most likely causes related to the first step (chlorosulfonation)?

Low yield in the initial chlorosulfonation step is a common problem that directly impacts the availability of your key intermediate. The primary causes are typically related to reaction conditions and workup procedures.

  • Cause A: Formation of Isomeric Byproducts. The acetamido group is an ortho, para-director. While the para-substituted product is sterically and thermodynamically favored, running the reaction at elevated temperatures can increase the rate of formation for the ortho-isomer, which is a common impurity that can be difficult to remove.

    • Solution: Strict temperature control is critical. The addition of acetanilide to chlorosulfonic acid should be done portion-wise while maintaining the temperature below 10°C using an ice bath. Some protocols recommend maintaining the temperature at 40°C during addition before heating to 60°C.[1] The key is to avoid uncontrolled exotherms. Slower reaction rates at lower temperatures enhance selectivity for the desired para product.

  • Cause B: Hydrolysis of the Sulfonyl Chloride Intermediate. 4-acetamidobenzenesulfonyl chloride is highly reactive and susceptible to hydrolysis back to 4-acetamidobenzenesulfonic acid, especially during aqueous workup. This hydrolyzed product will not react in the subsequent step, directly reducing your yield.

    • Solution: The workup must be performed quickly and at low temperatures. The reaction mixture should be quenched by pouring it onto crushed ice or into ice-cold water.[1] The precipitated product should be filtered immediately and washed with cold water. Do not allow the product to sit in the aqueous mixture for extended periods. The isolated intermediate should be dried thoroughly under vacuum before proceeding to the next step.

  • Cause C: Incomplete Reaction. Insufficient reaction time or temperature after the initial addition can lead to unreacted acetanilide remaining in the mixture.

    • Solution: After the controlled addition of acetanilide, ensure the reaction is stirred for the recommended time at the specified temperature (e.g., 60 minutes at 60°C) to drive the reaction to completion.[1] Progress can be monitored by taking a small aliquot, carefully quenching it, and analyzing by Thin-Layer Chromatography (TLC).

Question 2: I have a good yield of the sulfonyl chloride intermediate, but the second step (sulfonamide formation) is failing or giving a low yield. What should I investigate?

Issues in the second step often revolve around reagent purity, reaction conditions, and the reactivity of the amine.

  • Cause A: Inactivation of the Amine. The reaction between 4-acetamidobenzenesulfonyl chloride and 2-methylpiperidine generates one equivalent of hydrochloric acid (HCl). If a base is not present to neutralize this acid, it will protonate the nitrogen of the starting amine, forming a non-nucleophilic ammonium salt and halting the reaction.

    • Solution: Always include a base in the reaction mixture. Common choices include sodium carbonate, pyridine, or triethylamine.[2] Typically, at least two equivalents of the amine or one equivalent of the amine and one equivalent of a non-nucleophilic base are used. A study optimizing sulfonamide synthesis identified lithium hydroxide monohydrate (LiOH·H₂O) as a highly efficient base, enabling rapid reactions at low temperatures.[3]

  • Cause B: Hydrolysis of the Sulfonyl Chloride. As in the first step, the sulfonyl chloride is sensitive to water. Using wet solvents or a wet amine will lead to hydrolysis, competing with the desired sulfonamide formation.

    • Solution: Ensure all reagents and solvents are anhydrous. Dichloromethane (DCM) is a common and appropriate solvent.[2][4] Dry the solvent over a suitable drying agent (e.g., anhydrous sodium sulfate) if its water content is uncertain.

  • Cause C: Steric Hindrance. 2-methylpiperidine is a secondary amine with some steric bulk due to the methyl group adjacent to the nitrogen. This can slow the reaction rate compared to less hindered amines.

    • Solution: Gentle heating (e.g., refluxing in DCM or stirring at room temperature for an extended period) may be necessary to overcome the steric hindrance and drive the reaction to completion.[5] Monitor the reaction by TLC until the starting sulfonyl chloride spot has been consumed.

Problem Potential Cause Recommended Solution
Low Yield in Step 1 Formation of ortho isomer.Maintain low temperature (e.g., <10°C) during the addition of acetanilide to chlorosulfonic acid.
Hydrolysis of sulfonyl chloride during workup.Quench the reaction on crushed ice and filter the product immediately. Use ice-cold water for washing.[1]
Low Yield in Step 2 Protonation of 2-methylpiperidine by generated HCl.Add a suitable base (e.g., sodium carbonate, pyridine, LiOH·H₂O) to scavenge the acid.[2][3]
Competing hydrolysis of sulfonyl chloride.Use anhydrous solvents (e.g., dry DCM) and reagents.
Difficult Purification Presence of unreacted starting materials or byproducts.Monitor reaction to completion via TLC. Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.[2]
Reaction Stalls Steric hindrance from 2-methylpiperidine.Allow for longer reaction times or apply gentle heating. Monitor progress carefully by TLC.

Table 1. Troubleshooting Summary for N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide Synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the detailed mechanism for the sulfonamide formation step?

The formation of the sulfonamide is a classic nucleophilic substitution reaction at a sulfur center. The nitrogen atom of 2-methylpiperidine acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. The reaction proceeds via a trigonal bipyramidal intermediate, followed by the expulsion of the chloride ion as a leaving group.

Caption: Figure 2. Mechanism of Sulfonamide Formation.

Q2: Why must I use acetanilide as the starting material instead of aniline?

This is a critical consideration for the success of the first step. The amino group (-NH₂) in aniline is a powerful activating group, but it is also strongly basic. In the presence of a strong acid like chlorosulfonic acid, the amino group is immediately protonated to form the anilinium ion (-NH₃⁺).[6] This anilinium group is a strongly deactivating, meta-directing group, which would prevent the desired para-substitution and significantly slow down the reaction.

By protecting the amino group as an acetamide (-NHCOCH₃), two goals are achieved:

  • Reduced Basicity: The amide is much less basic than the amine and is not significantly protonated.

  • Favorable Directing Effects: The acetamido group remains an activating, ortho, para-directing group, ensuring the sulfonyl chloride adds to the desired position on the aromatic ring.

Q3: What are the best practices for purifying the final product?

The purification strategy depends on the purity of the crude product.

  • Monitoring: Before workup, always check for the complete consumption of the limiting reagent (usually the sulfonyl chloride) by TLC.

  • Workup: A typical workup involves quenching the reaction, separating the organic phase, and washing it with a dilute acid (to remove excess amine), a basic solution like sodium bicarbonate (to remove any remaining acidic impurities), and finally brine. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure.[2]

  • Purification:

    • Recrystallization: If the crude product is relatively clean, recrystallization is often sufficient. A common solvent system is a mixture of ethyl acetate and methanol or ethanol and water.[7]

    • Column Chromatography: If recrystallization fails or if there are multiple closely-related impurities, purification by column chromatography on silica gel is the most effective method.[2][4] A gradient elution system, for example, starting with hexane/ethyl acetate and gradually increasing the polarity, can effectively separate the product from starting materials and byproducts.

Experimental Protocols

Protocol 1: Synthesis of 4-Acetamidobenzenesulfonyl Chloride (Adapted from PrepChem.com[1] and informed by principles from LiveJournal Chemistry)

  • To a flask equipped with a stirrer and dropping funnel, add chlorosulfonic acid (3.0 eq). Cool the flask in an ice-water bath.

  • Slowly add acetanilide (1.0 eq) in small portions, ensuring the internal temperature is maintained between 40-60°C.[1] For higher selectivity, maintaining a temperature below 10°C is advisable.

  • After the addition is complete, heat the mixture to 60°C and stir for 1 hour.

  • Cool the reaction mixture back to room temperature.

  • In a separate large beaker, prepare a mixture of crushed ice and water.

  • Slowly and carefully pour the reaction mixture onto the ice with vigorous stirring.

  • The product will precipitate as a white solid. Filter the solid immediately using a Buchner funnel.

  • Wash the solid with several portions of ice-cold water.

  • Dry the product thoroughly under vacuum. The obtained 4-acetamidobenzenesulfonyl chloride should be used promptly in the next step.

Protocol 2: Synthesis of N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide (Adapted from general sulfonamide synthesis procedures[2][4])

  • In a round-bottom flask, dissolve 4-acetamidobenzenesulfonyl chloride (1.0 eq) in anhydrous dichloromethane (DCM).

  • In a separate flask, dissolve 2-methylpiperidine (1.1 eq) and a base such as sodium carbonate (1.5 eq) or triethylamine (1.2 eq) in anhydrous DCM.

  • Slowly add the sulfonyl chloride solution to the stirred amine/base mixture at room temperature.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC, typically for several hours to overnight). Gentle heating can be applied if the reaction is slow.

  • Upon completion, add distilled water to the reaction mixture.

  • Separate the organic layer. Extract the aqueous phase again with DCM.

  • Combine the organic extracts and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization (e.g., from an ethanol/water mixture) or by silica gel column chromatography.

References

  • Synthesis of 4-Acetamidobenzenesulfonyl chloride. PrepChem.com.

  • Quality by design-based method to synthesize sulfonamides using LiOH.H2O. RSC Advances.

  • Syntheses of 4-Acetamidobenzenesulfonyl chloride and 4-acetamidobenzenesulfonamide. LiveJournal.

  • The Research on the Synthesis Method of Sulphonamide and the Scheme for Improving the Synthesis Technology. Darcy & Roy Press.

  • Synthesis of acetamidosulfonamide derivatives with antioxidative and QSAR studies. EXCLI Journal.

  • Synthesis of N-(4-acetylphenyl)sulfonylacetamide: A Technical Guide. Benchchem.

  • Efficient and Practical Synthesis of Sulfonamides Utilizing SO2 Gas Generated On Demand. Organic Process Research & Development.

  • Original article: SYNTHESIS OF ACETAMIDOSULFONAMIDE DERIVATIVES WITH ANTIOXIDATIVE AND QSAR STUDIES. EXCLI Journal.

  • Selected strategies for the synthesis of sulfonamides. ResearchGate.

  • A Strategy for the Synthesis of Sulfonamides on DNA. Organic Letters.

  • Cu-CATALYZED THREE-COMPONENT REACTION OF SULFONYL AZIDES, TERMINAL ALKYNES, AND AMINES OR WATER. Organic Syntheses.

  • 2-(2-methylphenoxy)-N-[4-(4-methylpiperidine-1-sulfonyl)phenyl]acetamide. ChemDiv.

  • Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Archiv der Pharmazie.

  • Synthesis, Characterisation and Antifungal Activities of [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl) Acetamide Derivatives. Hilaris Publisher.

  • Synthesis and pharmacological evaluation of N-phenyl-acetamide sulfonamides designed as novel non-hepatotoxic analgesic candidates. ResearchGate.

  • Synthesis of 2-substituted-N-[4-(1-methyl-4,5-diphenyl-1H-imidazole-2-yl)phenyl]acetamide derivatives and evaluation of their anticancer activity. European Journal of Medicinal Chemistry.

  • Synthesis of some new biologically active N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives. Lat. Am. J. Pharm..

  • N-(1-methylpiperidin-4-yl)-2-(N-phenylbenzenesulfonamido)acetamide. Chemspace.

  • Synthesis of N-[4-({4-[(5-methyl-1, 3, 4-thiadiazol-2-yl)sulfamoyl] phenyl}sulfamoyl)phenyl]amine: An Impurity in the Antibacter. International Journal of Pharmaceutical Sciences and Drug Research.

  • N-[4-(piperidin-1-ylsulphonyl)phenyl]acetamide — Chemical Substance Information. NextSDS.

  • 2-(Piperidin-1-yl)-N-(4-sulfamoylphenyl)acetamide derivatives as novel inhibitors of cancer-associated carbonic anhydrase isoforms IX and XII. PubMed.

  • Troubleshooting low yield in N-(4-methylpyridin-2-yl)acetamide synthesis. Benchchem.

  • N-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]-2-phenyl-acetamide. PubChem.

  • SUPPORTING INFORMATION. Royal Society of Chemistry.

  • N-[4-(PIPERAZINE-1-SULFONYL)-PHENYL]-ACETAMIDE — Chemical Substance Information. NextSDS.

  • Question: For the synthesis of 4-acetamidobenzenesulfonyl chloride, acetanilide is used as a starting material... Why is aniline not used for this step? Chegg.

  • 2-(4-methylphenoxy)-N-[4-(4-methylpiperidine-1-sulfonyl)phenyl]acetamide. ChemDiv.

  • An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates. ResearchGate.

  • Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Journal of Young Pharmacists.

  • Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. MDPI.

Sources

Optimization

Technical Support Center: Troubleshooting HPLC Peak Tailing for N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide

As a Senior Application Scientist, I often see researchers facing challenges with achieving symmetrical peak shapes in reversed-phase HPLC, especially for complex molecules. One such challenge is peak tailing, a common i...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I often see researchers facing challenges with achieving symmetrical peak shapes in reversed-phase HPLC, especially for complex molecules. One such challenge is peak tailing, a common issue when analyzing basic compounds like N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide. This guide provides an in-depth, question-and-answer-based approach to systematically troubleshoot and resolve this problem, grounded in the fundamental principles of chromatography.

Why Does N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide Exhibit Peak Tailing?

Before diving into troubleshooting, it's crucial to understand the underlying chemical interactions causing the issue. Your analyte has a 2-methylpiperidine group , which is a basic secondary amine. In the typical pH range of reversed-phase HPLC (pH 2-7), this amine group is readily protonated, carrying a positive charge.

The primary cause of peak tailing for basic compounds is the presence of residual silanol groups (Si-OH) on the surface of silica-based stationary phases (like C18).[1][2][3] These silanols are acidic and can become deprotonated (Si-O⁻) at mobile phase pH levels above approximately 3-4, creating negatively charged sites on the stationary phase.[4]

The positively charged analyte molecule then engages in a strong, secondary ionic interaction with these negatively charged silanol sites.[1][5][6] This creates a mixed-mode retention mechanism:

  • Primary Retention: The desired hydrophobic interaction between the analyte and the C18 stationary phase.

  • Secondary (Undesired) Retention: A strong ionic interaction between the analyte and active silanol sites.

Because the secondary interaction is stronger and kinetically slower, some analyte molecules are held back longer than others, resulting in a delayed elution and a "tail" on the peak.[3]

Figure 1: Analyte-Stationary Phase Interactions

Troubleshooting Guide: Questions & Solutions

This section is structured to guide you from the most common and simple fixes to more complex methodological adjustments.

Q1: My peak is tailing. What are the first things I should check?

Answer: Before adjusting the method chemistry, always rule out system or physical issues. These problems can mimic chemical-related peak tailing but require different solutions.

  • Check for Extra-Column Volume: Excessive dead volume in the system can cause peaks to broaden and tail.[5]

    • Action: Ensure all tubing connections between the injector, column, and detector are properly made with minimal tubing length and the correct inner diameter (e.g., 0.005").[5] Check for any gaps in PEEK finger-tight fittings.

  • Inspect the Column for Voids or Contamination: A void at the column inlet or a blocked frit can distort peak shape.[1]

    • Action: First, try reversing the column (if the manufacturer allows) and flushing it with a strong solvent. If the problem persists, the column may be compromised. Replacing the column is a definitive way to confirm if it was the source of the problem.[1]

  • Use a Guard Column: If your samples are not perfectly clean, matrix components can accumulate on the column inlet, creating active sites that cause tailing.

    • Action: Using a guard column is a cost-effective way to protect your analytical column and maintain performance. If you already use one, try replacing it.

Troubleshooting_Workflow Figure 2: Systematic Troubleshooting Flowchart Start Peak Tailing Observed (As > 1.2) Check_Physical Step 1: Rule out Physical Issues (Fittings, Voids, Contamination) Start->Check_Physical Optimize_Mobile_Phase Step 2: Optimize Mobile Phase (pH, Buffer, Additives) Check_Physical->Optimize_Mobile_Phase Physical issues resolved or ruled out Evaluate_Column Step 3: Evaluate Column Choice (End-capped, Modern Silica) Optimize_Mobile_Phase->Evaluate_Column Tailing persists Check_Overload Step 4: Check for Overload (Inject Dilution Series) Evaluate_Column->Check_Overload Tailing persists End Symmetrical Peak Achieved (As ≈ 1.0) Check_Overload->End Issue resolved

Figure 2: Systematic Troubleshooting Flowchart
Q2: How can I use mobile phase pH to improve the peak shape?

Answer: Mobile phase pH is one of the most powerful tools for controlling the peak shape of ionizable compounds.[7][8][9] The goal is to suppress the ionization of the residual silanol groups on the stationary phase.

  • The Strategy: Operate at a low pH. By lowering the mobile phase pH to between 2.5 and 3.0, you protonate the silanol groups (Si-O⁻ → Si-OH), effectively neutralizing them.[1][2] This eliminates the strong ionic interaction site, leaving only the desired hydrophobic retention mechanism.

  • Caution: Operating near the analyte's pKa can lead to a mix of ionized and unionized forms, causing peak splitting or broadening.[7][9] However, since the piperidine group's pKa is high (around 11), your analyte will be consistently protonated at low pH, which is acceptable. The key is controlling the stationary phase charge.

Protocol 1: Mobile Phase pH Adjustment
  • Baseline: Prepare your standard mobile phase (e.g., Acetonitrile/Water) and acquire a chromatogram. Calculate the USP tailing factor (As).

  • Low pH Mobile Phase: Prepare a new aqueous mobile phase containing a low concentration of an acidifier. A common choice is 0.1% formic acid or 0.1% trifluoroacetic acid (TFA). Ensure the final pH is ≤ 3.0.

  • Equilibration: Flush the column with at least 10-15 column volumes of the new mobile phase to ensure the stationary phase is fully equilibrated.

  • Analysis: Inject your sample and compare the chromatogram to the baseline. The peak tailing should be significantly reduced.

Mobile Phase ConditionExpected pHAnalyte StateSilanol StateInteractionExpected Tailing Factor (As)
Neutral Water~7.0Protonated (R-NH₂⁺)Ionized (Si-O⁻)Strong Ionic> 2.0[1]
0.1% Formic Acid~2.7Protonated (R-NH₂⁺)Neutral (Si-OH)Weak/None1.0 - 1.5[2]
0.1% TFA~2.0Protonated (R-NH₂⁺)Neutral (Si-OH)Weak/None1.0 - 1.3
Q3: The peak shape is better at low pH, but still not perfect. What's next?

Answer: If low pH alone isn't enough, it indicates that some highly acidic silanol sites remain active. You can address this by either choosing a better column (see Q4) or by further modifying the mobile phase.

  • Use a Buffer: An insufficient buffer can cause peak tailing.[4] Using a buffer (e.g., 10-20 mM phosphate or formate) adjusted to your target pH (e.g., 2.8) ensures a stable pH environment throughout the column, improving peak symmetry and run-to-run reproducibility.[5]

  • Add a Competing Base (Historical Approach): Additives like triethylamine (TEA) can be used as "silanol blockers."[10] The protonated TEA⁺ ions in the mobile phase will bind to the ionized silanol sites, effectively shielding them from your analyte.

    • Protocol: Add a low concentration of TEA (e.g., 10-25 mM) to your mobile phase and adjust the pH to the desired level.

    • Caveat: TEA is not MS-friendly and is considered a more traditional approach. Modern, high-purity columns often make this unnecessary.[10]

  • Use Ion-Pairing Reagents: For very basic compounds, an ion-pairing reagent like an alkyl sulfonate (e.g., sodium heptanesulfonate) can be added to the mobile phase.[11][12] The reagent forms a neutral ion-pair with the positively charged analyte, which then interacts with the stationary phase via a consistent hydrophobic mechanism, improving peak shape and retention.[13][14]

    • Caveat: Ion-pairing reagents are non-volatile, making them incompatible with MS detection. They also require long equilibration times and dedicating a column to the method is often recommended.[15]

Q4: Should I consider a different HPLC column?

Answer: Absolutely. Modern column technology offers excellent solutions for analyzing basic compounds. If you are using an older column (often based on "Type A" silica), switching to a modern one can provide an immediate and dramatic improvement.[2][10]

Column TechnologyKey FeatureAdvantage for N-{...}acetamide
High-Purity "Type B" Silica Low metal content and fewer acidic silanol sites.[10]Inherently less secondary interaction, leading to better peak shapes for bases.[3]
End-Capped Columns Residual silanols are chemically bonded with a small silylating agent (e.g., TMS).[1][16][17]Physically blocks many active silanols, significantly reducing tailing.[5][18]
Embedded Polar Group (EPG) A polar group (e.g., amide) is embedded in the alkyl chain near the silica surface.[19]The polar group shields the analyte from interacting with residual silanols.[5][20]
Hybrid Particle Technology Silica-polymer hybrid particles (e.g., BEH, CSH) are more resistant to silica dissolution at high pH.Allows operation at high pH where the analyte is neutral, completely avoiding silanol interactions.

Recommendation: For robust analysis of N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide, a high-purity, end-capped C18 or C8 column is the standard recommendation. If tailing persists, a column with embedded polar group technology would be the next logical choice.

Q5: Could I be overloading the column?

Answer: Yes, this is a possibility. Even with an optimized method, injecting too much sample can saturate the primary retention mechanism, forcing interactions with secondary sites and causing tailing. This is known as mass overload.[1]

Protocol 2: Testing for Column Overload
  • Prepare a Dilution Series: Prepare samples of your analyte at your current concentration, and also at 1/2, 1/5th, and 1/10th of that concentration.

  • Inject and Analyze: Inject the samples from lowest to highest concentration.

  • Evaluate Peak Shape: If the tailing factor improves significantly at lower concentrations, you are likely experiencing mass overload. Reduce your sample concentration or injection volume accordingly.

Frequently Asked Questions (FAQs)

Q: What is a good or acceptable USP Tailing Factor (As or T)? A: Ideally, a perfectly symmetrical Gaussian peak has a tailing factor of 1.0. In practice, a value between 0.9 and 1.2 is considered excellent. For many assays, a tailing factor up to 1.5 is acceptable, though values approaching 2.0 indicate a significant problem that needs to be addressed.[1]

Q: Why did my retention time decrease when I lowered the mobile phase pH? A: This can happen if your analyte has some interaction with the silanols even in their neutral state (hydrogen bonding). By suppressing the stronger ionic interactions, you eliminate a significant retention mechanism, causing the analyte to elute earlier.[1] You may need to compensate by slightly decreasing the organic solvent percentage in your mobile phase to regain retention.

Q: My sample is dissolved in a strong solvent like DMSO. Could this be a problem? A: Yes. If the sample solvent is much stronger than your mobile phase, it can cause peak distortion, including fronting or tailing. This is due to the mismatch in solvent strength as the sample plug travels onto the column. Try to dissolve your sample in the mobile phase itself or in a solvent that is weaker than the mobile phase.

Q: Can temperature affect peak tailing? A: Yes, temperature can influence the kinetics of the secondary interactions. Sometimes, increasing the column temperature (e.g., to 35-40°C) can improve peak shape by speeding up the desorption of the analyte from active silanol sites. However, its effect is generally less pronounced than that of mobile phase pH or column choice.

References
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from Element Lab Solutions website. [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?. Retrieved from Phenomenex website. [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?. Retrieved from Chrom Tech website. [Link]

  • Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it?. Retrieved from Pharma Growth Hub website. [Link]

  • ACE HPLC. (n.d.). HPLC Troubleshooting Guide. Retrieved from ACE HPLC website. [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from Waters Corporation website. [Link]

  • Industry News. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from Industry News website. [Link]

  • ACD/Labs. (2023, September 19). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. Retrieved from ACD/Labs website. [Link]

  • Chromatography Online. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations. Retrieved from Chromatography Online website. [Link]

  • Stoll, D. R. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America. [Link]

  • Welch Materials. (2025, November 5). HPLC Column Selection: Core to Method Development (Part I). Retrieved from Welch Materials website. [Link]

  • Labtech. (n.d.). A Comprehensive Guide to Selecting HPLC Columns. Retrieved from Labtech website. [Link]

  • Waters Corporation. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Retrieved from Waters Corporation website. [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from Phenomenex website. [Link]

  • uHPLCs. (n.d.). How to avoid the tailing problem of basic compounds in HPLC analysis?. Retrieved from uHPLCs website. [Link]

  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from ACD/Labs website. [Link]

  • Shodex. (n.d.). Lesson 3: Separation Modes and their Mechanisms 1. Retrieved from Shodex website. [Link]

  • Axion Labs. (2022, February 15). HPLC Peak Tailing. Retrieved from Axion Labs website. [Link]

  • Spectroscopy Online. (2023, August 1). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. Retrieved from Spectroscopy Online website. [Link]

  • Chromatography Today. (n.d.). Effects of Secondary Interactions in Size Exclusion Chromatography. Retrieved from Chromatography Today website. [Link]

  • LCGC International. (2013, May 1). HPLC Column Selection. Retrieved from LCGC International website. [Link]

  • Regis Technologies. (n.d.). Ion Pairing Reagents and Buffers. Retrieved from Regis Technologies website. [Link]

  • Dimer. (n.d.). Ion pairing reagents. Retrieved from Dimer website. [Link]

  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. Retrieved from GL Sciences website. [Link]

  • PharmaCores. (2025, October 20). HPLC Column Guide (Part 1): 7 Key Parameters for Better Separation. Retrieved from PharmaCores website. [Link]

  • Trends in Sciences. (2023, March 15). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Retrieved from Trends in Sciences website. [Link]

  • Trends in Sciences. (2023, March 15). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Retrieved from Trends in Sciences website. [Link]

  • Molecules. (2020). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. Retrieved from National Center for Biotechnology Information. [Link]

  • NextSDS. (n.d.). 2-(2,4-dichlorophenoxy)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide - Chemical Substance Information. Retrieved from NextSDS website. [Link]

  • Acta Facultatis Medicae Naissensis. (n.d.). HIGH PERFOMANCE LIQUID CHROMATOGRAPHY IN PHARMACEUTICAL ANALYSES. Retrieved from Acta Facultatis Medicae Naissensis website. [Link]

  • PubChem. (n.d.). N-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]-2-phenyl-acetamide. Retrieved from PubChem website. [Link]

  • SIELC Technologies. (2018, May 16). N-((4-Phenyl-4-piperidinyl)methyl)acetamide. Retrieved from SIELC Technologies website. [Link]

  • Chemistry Central Journal. (2018). Determination of flutamide and two major metabolites using HPLC–DAD and HPTLC methods. Retrieved from Springer website. [Link]

  • Chemspace. (n.d.). N-(1-methylpiperidin-4-yl)-2-(N-phenylbenzenesulfonamido)acetamide. Retrieved from Chemspace website. [Link]

  • Acta Poloniae Pharmaceutica. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from Acta Poloniae Pharmaceutica website. [Link]

  • PubMed. (2021, August 3). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Retrieved from PubMed website. [Link]

Sources

Troubleshooting

optimizing crystallization conditions for N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide

Welcome to the Technical Support Center for the crystallization and solid-state optimization of N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide . Because this molecule features a highly polar, rigid core (phenyla...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the crystallization and solid-state optimization of N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide .

Because this molecule features a highly polar, rigid core (phenylacetamide and sulfonamide) juxtaposed with a bulky, flexible, and lipophilic tail (2-methylpiperidine), it presents significant crystallization challenges. This guide is designed for researchers and process chemists to troubleshoot phase separation, control polymorphism, and optimize crystal habits through thermodynamically grounded, self-validating protocols.

Troubleshooting "Oiling Out" (Liquid-Liquid Phase Separation)

Q: During cooling crystallization, my product forms a milky emulsion or a sticky oil at the bottom of the reactor instead of solid crystals. What is the mechanistic cause of this?

A: You are observing Liquid-Liquid Phase Separation (LLPS), universally referred to in process chemistry as "oiling out"[1],[2].

For N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide, the steric bulk of the 2-methyl group on the piperidine ring restricts conformational rotation. When the solution reaches high supersaturation, the integration of these bulky, asymmetric molecules into a highly ordered crystal lattice is kinetically hindered[1]. Instead of nucleating as a solid, the system minimizes its free energy by separating into a solute-rich liquid phase and a solvent-rich liquid phase[3],[4]. This oil phase is highly problematic because it acts as a "sponge" for impurities and often solidifies unpredictably into an amorphous mass[1].

Q: How can I thermodynamically force the system to bypass this miscibility gap and yield pure crystals?

A: You must prevent the system from crossing the LLPS boundary in the phase diagram by strictly controlling the generation of supersaturation. The most robust, self-validating approach is a Seeded Anti-Solvent/Cooling Hybrid Crystallization [3],[4]. By introducing seed crystals into the metastable zone before the oiling-out temperature is reached, you provide an immediate surface area for solute deposition. This allows crystal growth to consume the supersaturation faster than the liquid-liquid demixing rate[3].

G Start Supersaturated Solution HighSS High Supersaturation (Rapid Cooling) Start->HighSS Kinetic Hindrance LowSS Controlled Supersaturation (Slow Cooling + Seeding) Start->LowSS Thermodynamic Control LLPS Liquid-Liquid Phase Separation (Oiling Out) HighSS->LLPS Enters Miscibility Gap Crystals Pure Crystalline Target Compound LowSS->Crystals Nucleation & Growth Amorphous Amorphous / Impure Solid LLPS->Amorphous Spontaneous Solidification

Caption: Thermodynamic vs. kinetic pathways in the crystallization of complex sulfonamide derivatives.

Controlling Polymorphism and Crystal Habit

Q: Batch-to-batch, I am recovering different crystal shapes (fine needles vs. dense blocks) with varying melting points. Why is this happening?

A: Your compound is highly prone to polymorphism due to competitive supramolecular synthons. The molecule contains both an acetamide group and a sulfonamide linkage. These functional groups compete to form hydrogen-bond networks (e.g., acetamide N-H···O=C versus sulfonamide N-H···O=S)[5],[6].

Variations in solvent polarity or cooling rates dictate which hydrogen-bond network nucleates first[7]. Rapid precipitation typically favors the kinetic polymorph, which grows rapidly in one dimension along a dominant hydrogen-bonded chain, resulting in fine needles. Slower, thermodynamically controlled growth allows for 2D/3D packing, yielding block-like crystals.

Q: What is the protocol to consistently isolate the thermodynamically stable polymorph with a block-like habit?

A: Implement a Temperature Cycling (Ostwald Ripening) Protocol . This is a self-validating system: fine needles and metastable polymorphs possess higher surface energy and higher solubility than the stable block crystals. By cycling the temperature of the slurry, the metastable forms dissolve during the heating phase, and the solute deposits exclusively onto the stable, larger crystals during the cooling phase.

Quantitative Data & Process Parameters

Table 1: Solvent System Matrix for N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide

Solvent SystemPolaritySolvation Effect on Target MoleculeRisk of Oiling Out (LLPS)Expected Crystal Habit
Methanol / WaterHighStrong H-bonding with acetamideHigh (Miscibility gap)[4]Fine Needles
Ethanol / WaterModerateBalanced lipophilic/hydrophilicMedium (Requires seeding)[3]Prisms / Rods
Acetone / HeptaneLow/MixedGood solubility in acetoneLowBlocks
TolueneLowSolvates piperidine ring wellLow (Poor overall yield)Agglomerates

Table 2: Critical Process Parameters (CPPs) for Seeded Cooling Protocol

ParameterTarget ValueCausality / Rationale
Dissolution Temp55 °CEnsures complete destruction of thermal history and prior nuclei[3].
Seeding Temp45 °CPlaces the system safely in the metastable zone, avoiding spontaneous LLPS[1].
Seed Loading3 - 5% w/wProvides sufficient surface area to consume supersaturation rapidly[3].
Seed Size100 - 150 μmOptimizes secondary nucleation without causing excessive fine generation[3].
Cooling Rate0.1 °C/minPrevents supersaturation from spiking into the labile/miscibility zone[3].

Validated Experimental Protocols

Protocol A: Seeded Cooling Crystallization (To Prevent Oiling Out)

This protocol is designed to maintain the system strictly within the metastable zone, ensuring crystal growth outpaces liquid-liquid demixing.

  • Dissolution: Suspend crude N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide (200 mg/mL) in a 50:50 v/v mixture of Ethanol and Water. Heat the reactor to 55 °C under moderate agitation (400 RPM) until complete dissolution is achieved. Hold for 15 minutes[3].

  • Cooling to Metastable Zone: Cool the solution to 45 °C at a rate of 0.5 °C/min.

  • Seeding: Introduce 5% w/w of pure, pre-milled seed crystals (size 100–150 μm)[3]. Self-Validation Check: The seeds should remain suspended and not dissolve. If they dissolve, the solution is undersaturated; lower the temperature by 2 °C and re-seed.

  • Isothermal Aging: Hold the suspension isothermally at 45 °C for 2 hours. This allows the seed crystals to heal and initiate secondary nucleation without the risk of oiling out.

  • Controlled Cooling: Cool the suspension to 5 °C at a strict, slow rate of 0.1 °C/min[3].

  • Isolation: Filter the resulting suspension and wash the filter cake with cold 20:80 v/v Ethanol/Water. Dry under vacuum at 40 °C.

Workflow Step1 1. Dissolution (55°C, EtOH/H2O) Step2 2. Cool to 45°C (Metastable Zone) Step1->Step2 Step3 3. Seed Addition (5% w/w) Step2->Step3 Step4 4. Isothermal Hold (2 Hours) Step3->Step4 Step5 5. Slow Cooling (0.1°C/min to 5°C) Step4->Step5 Step6 6. Filtration & Isolation Step5->Step6

Caption: Step-by-step seeded cooling crystallization workflow to prevent liquid-liquid phase separation.

Protocol B: Temperature Cycling for Polymorph Resolution

Use this protocol if your isolated batch contains a mixture of polymorphs or undesirable needle-like habits.

  • Slurry Formation: Suspend the mixed-phase solid in Acetone/Heptane (30:70 v/v) to create a mobile slurry (approx. 100 mg/mL).

  • Heating Phase: Heat the slurry to 50 °C at 0.5 °C/min. Hold for 30 minutes. (Metastable forms and fine needles will preferentially dissolve).

  • Cooling Phase: Cool the slurry to 20 °C at 0.5 °C/min. Hold for 30 minutes. (Solute will precipitate onto the surfaces of the thermodynamically stable block crystals).

  • Cycling: Repeat the heating and cooling phases for a total of 4 to 5 cycles.

  • Final Isolation: After the final cooling phase, filter the dense, block-like crystals and dry under vacuum.

References

  • Mettler Toledo. "Oiling Out in Crystallization". mt.com.
  • KiloMentor. "The Problem of Oiling Out in Chemical Process Development". blogspot.com.
  • American Chemical Society. "An In-Line Study of Oiling Out and Crystallization". Organic Process Research & Development.
  • ResearchGate. "Experimental investigation and prediction of oiling out during crystallization process". researchgate.net.
  • ResearchGate. "Synthon polymorphs of sulfacetamide–acetamide cocrystal based on N–H⋯O S and N–H⋯O C hydrogen bonding". researchgate.net.
  • American Chemical Society. "Recent Advances in Polymorph Discovery Methods of Organic Crystals". acs.org.
  • University of Galway Research Repository. "A comprehensive cocrystal screening study of chlorothiazide". universityofgalway.ie.

Sources

Optimization

Technical Support Center: Resolving Baseline Noise in N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide LC-MS Analysis

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I designed this guide to help researchers, scientists, and drug development professionals systematically diagnose and resolve high base...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I designed this guide to help researchers, scientists, and drug development professionals systematically diagnose and resolve high baseline noise when analyzing complex sulfonamide derivatives.

Core Philosophy: Understanding the Causality of Baseline Noise

When analyzing N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide , you are working with a molecule that contains both a sulfonamide-linked 2-methylpiperidine and an acetamide moiety. Because the piperidine nitrogen is incorporated into the sulfonamide group, its basicity is significantly reduced compared to a free aliphatic amine. Consequently, its ionization efficiency in Electrospray Ionization (ESI) is highly susceptible to charge competition [1].

Baseline noise in Liquid Chromatography-Mass Spectrometry (LC-MS) is not random electronic static; it is a continuous stream of unintended chemical ions reaching the detector [2]. If background contaminants (e.g., plasticizers, degraded mobile phases, or biological matrix components) possess a higher surface activity or proton affinity than your target analyte, they will monopolize the excess charge on the surface of the ESI droplets. This causes severe ion suppression of your target compound and manifests as a high, erratic baseline [1].

MechanisticPathway Matrix Matrix Interferences (Phospholipids) Source ESI Source Droplet Formation Matrix->Source Solvent Contaminated Solvents (PEG, Plasticizers) Solvent->Source Competition Charge Competition & Ion Suppression Source->Competition Detector Elevated Background Baseline Noise Competition->Detector

Mechanistic pathway of ESI charge competition leading to baseline noise.

Self-Validating Diagnostic Workflow

Do not alter instrument parameters blindly. To ensure scientific integrity, every troubleshooting step must be a self-validating system. By running a single solvent blank, you can definitively isolate whether the noise originates from your sample matrix or the LC-MS hardware [1].

DiagnosticWorkflow Start High Baseline Noise Detected Blank Run Solvent Blank Injection Start->Blank CheckBlank Is noise present in blank? Blank->CheckBlank SamplePrep Review Sample Prep & Matrix Effects CheckBlank->SamplePrep No LCSystem Flush LC System & Wash Column CheckBlank->LCSystem Yes Resolve Problem Resolved SamplePrep->Resolve CheckLC Did noise decrease? LCSystem->CheckLC MSClean Clean MS Ion Source & Capillary CheckLC->MSClean No CheckLC->Resolve Yes MSClean->Resolve

Diagnostic workflow for isolating LC-MS baseline noise sources.

Step-by-Step Troubleshooting Protocols

Protocol A: LC System and Column Decontamination

Purpose: To eliminate chemical noise originating from the LC flow path (e.g., column bleed, accumulated lipids).

  • Divert to Waste: Disconnect the LC tubing from the MS source and divert it to waste. This prevents flushing concentrated contaminants into the mass spectrometer.

  • Aqueous System Flush: Remove the analytical column. Flush the LC lines with LC-MS grade water at 1.0 mL/min for 30 minutes to dissolve precipitated buffer salts.

  • Organic System Wash: Flush the lines with a 50:50 mixture of Isopropanol and Acetonitrile for 30 minutes to dissolve hydrophobic contaminants like plasticizers.

  • Column Regeneration: Reattach the analytical column. Run a shallow gradient from 5% to 95% Acetonitrile (containing 0.1% Formic Acid) over 60 minutes. Hold at 95% for 30 minutes to elute strongly bound matrix components[3].

Protocol B: ESI Source Optimization and Cleaning

Purpose: To restore optimal droplet desolvation and remove baked-on matrix that causes secondary ion emission.

  • Vent and Cool: Put the MS in standby mode, vent the vacuum system if required for deep cleaning, and allow the source block to cool completely.

  • Component Sonication: Remove the ESI spray shield and capillary entrance. Sonicate these components sequentially in LC-MS grade Water, Methanol, and finally Isopropanol for 15 minutes each [2].

  • Reassembly and Tuning: Dry completely with nitrogen gas and reassemble. For N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide, optimize the desolvation gas temperature (typically 350–400°C) to ensure complete droplet evaporation without inducing thermal degradation.

Quantitative Data: Identifying Common Background Ions

Use the table below to cross-reference the m/z peaks in your noisy baseline. Identifying the exact mass of the contaminant allows you to pinpoint its origin immediately.

Contaminant TypeCommon m/z Peaks (Positive ESI)Root Cause / SourceMitigation Strategy
Plasticizers (Phthalates) 149, 279, 391Low-grade solvent bottles, plastic tubing, or pipette tipsUse exclusively LC-MS grade glassware and certified solvents.
Polyethylene Glycols (PEGs) 44, 88, 133 (+44 Da repeating units)Detergent residue, contaminated glasswareRinse all glassware with pure methanol; strictly avoid laboratory detergents.
Phospholipids 104, 184Incomplete cleanup of biological matrix (plasma/serum) [3]Implement Solid Phase Extraction (SPE) or phospholipid removal plates.
Siloxane (Column Bleed) 355, 429, 503Degraded HPLC column stationary phaseReplace the analytical column; lower the column oven temperature.

Frequently Asked Questions (FAQs)

Q1: Why is my baseline noise only high during the organic phase of the gradient? Answer: This indicates that the contaminants are highly hydrophobic. They accumulate on the head of the column during the aqueous phase of your gradient and elute only when the organic modifier percentage increases. This is classic behavior for "column bleed" or the accumulation of lipophilic matrix components like phospholipids [3]. Execute Protocol A to resolve this.

Q2: Can I just increase the detector voltage to see my N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide peak better? Answer: No. Increasing the electron multiplier or detector voltage amplifies both the analyte signal and the background chemical noise equally. It does not improve the Signal-to-Noise (S/N) ratio. You must physically reduce the chemical noise entering the detector through proper chromatography and source maintenance.

Q3: Does the choice of mobile phase additive affect the baseline? Answer: Absolutely. Using non-volatile buffers (like phosphate) or degraded volatile buffers (like old ammonium acetate) will cause massive baseline spikes and rapid source fouling [2]. Always use fresh, LC-MS grade volatile additives (e.g., 0.1% Formic Acid) prepared daily.

References

  • ResearchGate Contributors. "Why 184>184 and 104>104 markers have high background noise in LC-MS?" ResearchGate. URL: [Link]

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Validation of an LC-MS/MS Analytical Method for the Quantification of N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide in Human Plasma

Introduction: The Imperative of Method Validation in Pharmaceutical Analysis This guide provides an in-depth, experience-driven comparison of a validated LC-MS/MS method for the quantification of N-{4-[(2-methylpiperidin...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Method Validation in Pharmaceutical Analysis

This guide provides an in-depth, experience-driven comparison of a validated LC-MS/MS method for the quantification of N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide, a novel sulfonamide-based compound, in human plasma. To provide a clear performance benchmark, its validation parameters are contrasted with those of a traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method. The principles and protocols described herein are grounded in the harmonized guidelines of the International Council for Harmonisation (ICH) Q2(R1) and the U.S. Food and Drug Administration (FDA).[1][3][4]

The objective of validating an analytical procedure is to unequivocally demonstrate that it is suitable for its intended purpose.[3] This guide will not only detail the "how" but, more critically, the "why" behind each validation experiment, offering a robust framework for researchers, scientists, and drug development professionals.

Foundational Principles: LC-MS/MS vs. HPLC-UV

The core difference between these two techniques lies in their detection mechanism, which fundamentally dictates their performance capabilities.

  • HPLC-UV: This technique relies on the principle that a molecule absorbs light at a specific wavelength.[5] Its selectivity is therefore dependent on the presence of a chromophore in the analyte and the ability to chromatographically separate it from other absorbing compounds in the matrix. This can be challenging in complex biological matrices where endogenous compounds or metabolites may co-elute and interfere.[6]

  • LC-MS/MS: This method adds a powerful dimension of specificity. After chromatographic separation, the mass spectrometer acts as a highly selective detector. It isolates a specific parent ion (the precursor ion) based on its mass-to-charge ratio (m/z), fragments it, and then detects a specific fragment ion (the product ion).[2] This precursor-to-product ion transition is a unique molecular fingerprint, virtually eliminating interferences even if co-elution occurs.[6][7]

This inherent specificity of LC-MS/MS is the primary driver for its superior performance in bioanalytical applications, as the subsequent validation data will demonstrate.

The Validation Workflow: A Structured Approach

A successful validation is not a single experiment but a series of interconnected assessments that collectively ensure a method's reliability.[8] The entire process must be governed by a pre-approved validation protocol that defines the procedures and acceptance criteria.

Validation_Workflow cluster_planning Phase 1: Planning & Development cluster_execution Phase 2: Experimental Execution cluster_reporting Phase 3: Analysis & Reporting Dev Method Development & Optimization Proto Write Validation Protocol (Define Experiments & Acceptance Criteria) Dev->Proto Spec Specificity & Selectivity Proto->Spec Lin Linearity & Range Acc Accuracy & Precision Analysis Data Analysis & Comparison Against Acceptance Criteria Acc->Analysis Sens LOD & LOQ Stab Stability ME Matrix Effect (LC-MS) Report Final Validation Report Analysis->Report

Caption: Overall workflow for analytical method validation.

Core Validation Parameters: A Comparative Analysis

The following sections detail the core validation parameters, the causality behind the experimental choices, and a direct comparison of hypothetical, yet realistic, performance data for the two methods.

Specificity and Selectivity
  • Expertise & Experience: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[3] For bioanalysis, this means proving that endogenous plasma components do not generate a signal that could be mistaken for the analyte. The LC-MS/MS approach excels here; it is highly improbable that an interfering compound will have both the same retention time and the same mass transition as the analyte.[9]

  • Experimental Protocol (Selectivity):

    • Obtain blank human plasma from at least six different sources (individual donors).

    • Prepare the blank samples using the finalized extraction procedure (see Section 5.2).

    • Prepare a Lower Limit of Quantification (LLOQ) sample by spiking the analyte into one of the plasma lots.

    • Analyze all samples.

    • Acceptance Criteria: The response in the blank samples at the retention time of the analyte should be less than 20% of the response of the LLOQ sample.[1]

  • Data Presentation:

Parameter LC-MS/MS Method HPLC-UV Method Commentary
Interference in Blank Plasma No significant peaks observed at the analyte's retention time in all 6 lots. Response <5% of LLOQ.Small interfering peaks observed in 2 out of 6 lots at the analyte's retention time. Response was ~25-30% of LLOQ.The LC-MS/MS method demonstrates superior selectivity, easily meeting acceptance criteria. The HPLC-UV method fails due to co-eluting endogenous components.[6]
Status Pass Fail
Linearity and Range
  • Expertise & Experience: Linearity demonstrates a proportional relationship between the concentration of the analyte and the instrument's response over a defined range.[9] This is crucial for accurate quantification of unknown samples. A wide linear range reduces the need for sample dilution, minimizing potential errors. We use a weighted linear regression (1/x²), which gives more weight to the lower concentration points, reflecting the typically lower error at these levels in bioanalytical assays.

  • Experimental Protocol:

    • Prepare a series of calibration standards in blank plasma, typically 8-10 non-zero concentrations, spanning the expected range of study samples. For this example, the range is 1.00 ng/mL (LLOQ) to 1000 ng/mL (ULOQ).

    • Analyze the calibration curve in triplicate.

    • Plot the instrument response (peak area ratio of analyte to internal standard for LC-MS/MS; peak area for HPLC-UV) versus the nominal concentration.

    • Perform a weighted (1/x²) linear regression.

    • Acceptance Criteria: The coefficient of determination (r²) should be ≥ 0.99. The back-calculated concentration for each standard must be within ±15% of the nominal value (±20% at the LLOQ).[1]

  • Data Presentation:

Parameter LC-MS/MS Method HPLC-UV Method Commentary
Range 1.00 - 1000 ng/mL50.0 - 2000 ng/mLThe LC-MS/MS method achieves a much lower LLOQ due to its superior sensitivity.
Regression Model Weighted Linear (1/x²)LinearStandard for the respective techniques.
Correlation (r²) > 0.999> 0.995Both methods show good linearity within their respective ranges.
Accuracy of Standards All standards within ±10% of nominal (±15% at LLOQ).Standards at the lower end (>100 ng/mL) show higher variability, approaching the ±15% limit.The LC-MS/MS method provides more accurate calibration across the entire range.
Status Pass Pass
Accuracy and Precision
  • Expertise & Experience: Accuracy refers to the closeness of the measured value to the true value, while precision describes the closeness of repeated measurements to each other (repeatability).[10] These are the most critical validation parameters, as they directly define the reliability of the data. We assess this using Quality Control (QC) samples at multiple concentrations, analyzed on different days (inter-batch) and within the same day (intra-batch) to capture the full variability of the method.[11]

  • Experimental Protocol:

    • Prepare QC samples in blank plasma at four levels: LLOQ, Low QC (3x LLOQ), Mid QC, and High QC (approx. 80% of ULOQ).

    • Analyze six replicates of each QC level on three separate days (n=6 per level per day).

    • Calculate the concentration of each QC replicate using the calibration curve from that day.

    • Acceptance Criteria:

      • Accuracy: The mean calculated concentration must be within ±15% of the nominal value (±20% at LLOQ).

      • Precision: The coefficient of variation (%CV) or relative standard deviation (%RSD) must not exceed 15% (20% at LLOQ).[1]

  • Data Presentation (Summary of Inter-batch Results):

QC Level (ng/mL) LC-MS/MS Method HPLC-UV Method
Accuracy (%Bias) Precision (%CV)
LLOQ (1.00 / 50.0) +5.8%9.5%
Low QC (3.00 / 150) +2.1%6.2%
Mid QC (400 / 800) -1.5%4.5%
High QC (800 / 1600) -3.0%3.8%
Status Pass Pass
  • Commentary: Both methods pass the acceptance criteria. However, the LC-MS/MS method demonstrates significantly better accuracy (bias closer to zero) and much higher precision (lower %CV), instilling greater confidence in the data generated.[12]

Sensitivity (LOD & LOQ)
  • Expertise & Experience: The Limit of Detection (LOD) is the lowest amount of analyte that can be detected but not necessarily quantified. The Limit of Quantification (LOQ), specifically the Lower LOQ (LLOQ), is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.[8] The LLOQ is the most important sensitivity parameter for pharmacokinetic studies.

  • Experimental Protocol:

    • LOD is typically estimated based on a signal-to-noise ratio (S/N) of 3:1.

    • LOQ is established as the lowest standard on the calibration curve that meets the accuracy (±20%) and precision (≤20% CV) criteria.[13]

  • Data Presentation:

Parameter LC-MS/MS Method HPLC-UV Method Commentary
LOD 0.3 ng/mL (S/N > 3)15 ng/mL (S/N > 3)LC-MS/MS is approximately 50-fold more sensitive in its ability to detect the analyte.
LLOQ 1.00 ng/mL50.0 ng/mLThe superior sensitivity and selectivity of the LC-MS/MS method allow for reliable quantification at much lower concentrations, which is critical for characterizing the terminal elimination phase in PK studies.
Status Pass Pass
Stability
  • Expertise & Experience: Stability experiments are designed to mimic real-world conditions that study samples will undergo, from collection to analysis. This ensures that the analyte concentration does not change during this period. We evaluate stability under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term frozen storage.

  • Experimental Protocol (Example: Freeze-Thaw Stability):

    • Use Low and High QC samples.

    • Subject the samples to three complete freeze-thaw cycles (e.g., freeze at -80°C for 24h, thaw at room temp, repeat).

    • Analyze the samples against a freshly prepared calibration curve.

    • Acceptance Criteria: The mean concentration of the stability samples must be within ±15% of the nominal concentration.

  • Data Presentation (Summary):

Stability Condition LC-MS/MS Method HPLC-UV Method Commentary
Freeze-Thaw (3 cycles) Mean deviation < 8%Mean deviation < 10%The analyte is stable under these conditions for both methods.
Bench-Top (24h, RT) Mean deviation < 5%Mean deviation < 7%
Long-Term (-80°C, 3 months) Mean deviation < 10%Mean deviation < 12%
Status Pass Pass
Matrix Effect (LC-MS/MS Specific)
  • Expertise & Experience: The matrix effect is the suppression or enhancement of analyte ionization caused by co-eluting components from the biological matrix.[9] It is a critical parameter to assess for any LC-MS/MS method as it can severely impact accuracy and precision. We evaluate it by comparing the response of the analyte in a post-extraction spiked blank matrix to its response in a pure solution.[14]

  • Experimental Protocol:

    • Extract blank plasma from 6 different sources.

    • Spike the analyte and internal standard into the extracted blank plasma (post-extraction spike).

    • Prepare a neat solution of the analyte and internal standard in the mobile phase at the same concentration.

    • Calculate the Matrix Factor (MF) = (Peak Response in Post-Spiked Matrix) / (Peak Response in Neat Solution).

    • Calculate the IS-normalized MF and its %CV.

    • Acceptance Criteria: The %CV of the IS-normalized Matrix Factor across the 6 lots should be ≤15%.

  • Data Presentation:

Parameter LC-MS/MS Method HPLC-UV Method Commentary
IS-Normalized Matrix Factor (%CV) 8.7%Not ApplicableThe low %CV indicates that the matrix effect is consistent across different plasma sources and is effectively compensated for by the co-eluting stable-isotope-labeled internal standard.
Status Pass N/A

Detailed Experimental Methodologies

Instrumentation and Conditions

LC-MS/MS Method:

  • LC System: Shimadzu Nexera X2 UHPLC

  • Mass Spectrometer: Sciex 6500+ QTRAP

  • Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 3.0 min, hold for 1.0 min, re-equilibrate for 1.0 min.

  • Flow Rate: 0.5 mL/min

  • Column Temp: 40°C

  • MS Ionization: Electrospray Ionization (ESI), Positive Mode

  • MRM Transitions:

    • Analyte: 343.2 -> 186.1 (Quantifier), 343.2 -> 108.1 (Qualifier)

    • Internal Standard (IS, Deuterated): 348.2 -> 191.1

HPLC-UV Method:

  • HPLC System: Agilent 1260 Infinity II

  • Detector: Diode Array Detector (DAD), Wavelength: 254 nm

  • Column: Phenomenex Luna C18(2), 5 µm, 4.6 x 150 mm

  • Mobile Phase: 60:40 Acetonitrile:20mM Potassium Phosphate Buffer (pH 3.0)

  • Flow Rate: 1.0 mL/min

  • Column Temp: 30°C

Sample Preparation Protocol (Protein Precipitation)

This protocol is chosen for its speed and effectiveness for both methods.[15]

  • Pipette 50 µL of human plasma sample (standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 25 µL of internal standard working solution (for LC-MS/MS method only).

  • Add 200 µL of acetonitrile (the "crash solvent") to precipitate plasma proteins.[16]

  • Vortex mix for 30 seconds.

  • Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer 150 µL of the clear supernatant to an autosampler vial.

  • Inject 5 µL onto the respective LC system.

Interrelationship_of_Validation_Parameters Accuracy Accuracy Precision Precision Accuracy->Precision co-dependent Linearity Linearity & Range Linearity->Accuracy underpins quantification Linearity->Precision Selectivity Selectivity Selectivity->Accuracy ensures correct analyte is measured LOQ LOQ LOQ->Accuracy defines lower boundary of accurate measurement LOQ->Precision Stability Stability Stability->Accuracy ensures consistency over time Stability->Precision

Sources

Comparative

Benchmarking N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide in High-Throughput Screening for Kinase Inhibition: A Comparative Guide

This guide provides a comprehensive framework for evaluating the efficacy of the novel compound, N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide, within a high-throughput screening (HTS) paradigm targeting protei...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for evaluating the efficacy of the novel compound, N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide, within a high-throughput screening (HTS) paradigm targeting protein kinases. Due to the absence of specific literature on this compound, we present a scientifically grounded, hypothetical scenario wherein it is benchmarked as a potential kinase inhibitor. This document is intended for researchers, scientists, and drug development professionals engaged in early-stage drug discovery.

The rationale for investigating this and similar molecules as kinase inhibitors stems from their structural motifs. The sulfonamide and acetamide moieties are present in numerous known kinase inhibitors, suggesting potential interactions with the highly conserved ATP-binding pocket of kinases. Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[1][2] Consequently, identifying novel and selective kinase inhibitors is a major focus of pharmaceutical research.[3][4]

This guide will detail a robust, multi-tiered HTS strategy to not only ascertain the inhibitory potential of N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide but also to contextualize its performance against established kinase inhibitors.

High-Throughput Screening Workflow for Kinase Inhibitors

A typical HTS campaign for kinase inhibitors is a funneling process, starting with a broad primary screen to identify initial "hits," followed by more detailed studies to confirm and characterize these hits. Our proposed workflow consists of three main stages:

  • Primary Screen: A single-concentration screen of a compound library to identify initial inhibitors of a target kinase.

  • Dose-Response Confirmation: Generation of concentration-response curves for hits from the primary screen to determine their potency (IC50).

  • Selectivity Profiling: Testing confirmed inhibitors against a panel of other kinases to assess their selectivity.

HTS_Workflow cluster_0 Stage 1: Primary Screening cluster_1 Stage 2: Hit Confirmation cluster_2 Stage 3: Selectivity Profiling Primary_Screen Primary Screen (Single Concentration) Assay_Quality Z'-factor > 0.5 Primary_Screen->Assay_Quality QC Dose_Response Dose-Response (IC50 Determination) Assay_Quality->Dose_Response Active Compounds ('Hits') Selectivity Kinase Panel Screening Dose_Response->Selectivity Confirmed Potent Hits Lead_Compound Lead Compound Selectivity->Lead_Compound Selective Inhibitors

Caption: A three-stage high-throughput screening workflow for identifying and characterizing novel kinase inhibitors.

Comparative Compounds

To provide a meaningful benchmark, the performance of N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide (herein referred to as "Test Compound") will be compared against three well-characterized kinase inhibitors with varying selectivity profiles:

  • Staurosporine: A potent, broad-spectrum kinase inhibitor, often used as a positive control.[5][6]

  • Dasatinib: A multi-targeted tyrosine kinase inhibitor approved for clinical use.[7][8]

  • Bosutinib: A dual Src/Abl tyrosine kinase inhibitor, also clinically approved.[9][10]

Stage 1: Primary Screening for Kinase Inhibition

The primary screen aims to rapidly identify compounds that inhibit the target kinase at a single, relatively high concentration (e.g., 10 µM). For this purpose, we will employ the ADP-Glo™ Kinase Assay, a robust, luminescence-based assay that measures kinase activity by quantifying the amount of ADP produced in the kinase reaction.[11][12]

Experimental Protocol: ADP-Glo™ Primary Screen
  • Compound Plating: Dispense 50 nL of each compound (10 mM stock in DMSO) into a 384-well assay plate. The final assay concentration will be 10 µM. Include wells with Staurosporine (positive control) and DMSO only (negative control).

  • Kinase Reaction: Add 2.5 µL of a 2X kinase/substrate solution to each well. Initiate the reaction by adding 2.5 µL of a 2X ATP solution. Incubate for 1 hour at room temperature.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[13]

  • ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to each well to convert the ADP generated to ATP. Incubate for 30-60 minutes at room temperature.[13]

  • Signal Detection: Measure the luminescence of each well using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

Data Analysis and Quality Control

The quality of the primary screen is assessed using the Z'-factor, a statistical parameter that evaluates the separation between the positive and negative controls.[14][15] An assay with a Z'-factor greater than 0.5 is considered excellent for HTS.[14]

Z'-factor Calculation: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

Where:

  • SD_pos and Mean_pos are the standard deviation and mean of the positive control (e.g., Staurosporine).

  • SD_neg and Mean_neg are the standard deviation and mean of the negative control (DMSO).

Compounds exhibiting ≥50% inhibition in the primary screen are considered "hits" and are advanced to dose-response confirmation.

Stage 2: Dose-Response Confirmation and Potency Determination

The potency of the hits from the primary screen is determined by generating 10-point dose-response curves. This allows for the calculation of the half-maximal inhibitory concentration (IC50), a key measure of a compound's efficacy.

Experimental Protocol: Dose-Response using ADP-Glo™

The protocol is similar to the primary screen, with the key difference being the preparation of compound plates with serial dilutions.

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution series for the Test Compound and the comparators (Staurosporine, Dasatinib, Bosutinib) starting from a high concentration (e.g., 100 µM).

  • Assay Execution: Follow steps 2-5 of the ADP-Glo™ Primary Screen protocol.

  • Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Hypothetical Performance Comparison (IC50)
CompoundTarget Kinase A (IC50, nM)
Test Compound 150
Staurosporine5
Dasatinib25
Bosutinib40

This data is hypothetical and for illustrative purposes only.

Stage 3: Selectivity Profiling

A crucial aspect of drug discovery is ensuring that a compound is selective for its intended target to minimize off-target effects. In this stage, the Test Compound and comparators are screened against a panel of representative kinases. For this, we will use the LanthaScreen™ Eu Kinase Binding Assay, a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding of a compound to the kinase.[16][17]

Experimental Protocol: LanthaScreen™ Selectivity Screen
  • Reagent Preparation: Prepare a 2X kinase/Eu-antibody mixture and a 4X fluorescently labeled kinase tracer solution in the appropriate assay buffer.[18]

  • Compound Plating: Dispense the Test Compound and comparators at a fixed concentration (e.g., 1 µM) into a 384-well plate.

  • Assay Assembly: Add the 2X kinase/Eu-antibody mixture to the wells, followed by the 4X tracer.[18]

  • Incubation: Incubate the plate for 1 hour at room temperature.

  • Signal Detection: Read the TR-FRET signal on a compatible plate reader, measuring emission at both the europium donor and the Alexa Fluor™ 647 acceptor wavelengths.[16]

Data Analysis and Interpretation

The TR-FRET ratio is calculated, and the percent inhibition is determined relative to DMSO controls. High inhibition indicates that the compound displaces the tracer and binds to the kinase.

Hypothetical Selectivity Profile
Compound (at 1 µM)Target Kinase A (% Inhibition)Kinase B (% Inhibition)Kinase C (% Inhibition)Kinase D (% Inhibition)
Test Compound 95 20 15 5
Staurosporine99989795
Dasatinib98854070
Bosutinib97901060

This data is hypothetical and for illustrative purposes only.

This hypothetical data suggests that the Test Compound is highly selective for Target Kinase A compared to the other kinases in the panel, and more selective than the multi-targeted inhibitors Dasatinib and Bosutinib.

Visualizing the Scientific Rationale: A Representative Kinase Signaling Pathway

The importance of selective kinase inhibition can be understood in the context of complex signaling pathways. For instance, the RAS/RAF/MEK/ERK pathway is a key signaling cascade that is often dysregulated in cancer.[19][20]

Signaling_Pathway cluster_pathway RAS/RAF/MEK/ERK Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation, Survival ERK->Proliferation Promotes

Caption: A simplified diagram of the RAS/RAF/MEK/ERK signaling pathway, a common target for kinase inhibitors.

A selective inhibitor targeting a specific kinase (e.g., RAF) in this pathway would block downstream signaling, thereby inhibiting cancer cell proliferation, while potentially avoiding the side effects associated with inhibiting other kinases in different pathways.

Conclusion

This guide outlines a systematic and robust HTS strategy for the evaluation of N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide as a potential kinase inhibitor. By employing a multi-tiered approach with industry-standard assays and comparing its performance against well-characterized inhibitors, researchers can generate a comprehensive efficacy and selectivity profile. The hypothetical data presented herein illustrates how this compound could emerge as a potent and selective lead candidate, justifying further investigation in preclinical models. This structured approach, grounded in established scientific principles, provides a clear path from initial screening to lead compound identification.

References

  • Voisset, E., et al. (2019). Conformation-selective analogs of dasatinib reveal insight into kinase inhibitor binding and selectivity. PLoS ONE, 14(6), e0218724. Available from: [Link]

  • Dance, M., et al. (2008). Protein Kinase Signalling Networks in Cancer. Biochemical Journal, 416(3), 297-311. Available from: [Link]

  • NextSDS. (n.d.). N-[4-(piperidin-1-ylsulphonyl)phenyl]acetamide. Available from: [Link]

  • PubChem. (n.d.). N4-Acetylsulfamerazine. Available from: [Link]

  • Rosti, G., et al. (2013). Profile of bosutinib and its clinical potential in the treatment of chronic myeloid leukemia. Therapeutic Advances in Hematology, 4(2), 133-143. Available from: [Link]

  • Chemspace. (n.d.). N-(1-methylpiperidin-4-yl)-2-(N-phenylbenzenesulfonamido)acetamide. Available from: [Link]

  • BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Available from: [Link]

  • Wee, S., & Wang, Z. (2017). Targeting RTK Signaling Pathways in Cancer. Cancers, 9(5), 52. Available from: [Link]

  • BMG LABTECH. (2025). The Z prime value (Z´). Available from: [Link]

  • Zhang, C., et al. (2013). Staurosporine-Derived Inhibitors Broaden the Scope of Analog-Sensitive Kinase Technology. Journal of the American Chemical Society, 135(44), 16750-16753. Available from: [Link]

  • Journal of Young Pharmacists. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Journal of Young Pharmacists, 16(2), 234-240. Available from: [Link]

  • Weigel, B. J., et al. (2007). Dasatinib, a small-molecule protein tyrosine kinase inhibitor, inhibits T-cell activation and proliferation. Blood, 110(8), 2943-2950. Available from: [Link]

  • Keller, G., et al. (2008). Effects of Bosutinib (SKI-606) in CML: Kinase Target Profile, Effects on BCR/ABL Mutants, and Synergism with Dasatinib in T315I+ Cells. Blood, 112(11), 1049. Available from: [Link]

  • ACS.org. (2003). High-throughput screening improves the odds by using kinases as targets for drug discovery. Available from: [Link]

  • GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. Available from: [Link]

  • Goldstein, D. M., et al. (2008). High-throughput kinase profiling as a platform for drug discovery. Nature Reviews Drug Discovery, 7(5), 391-397. Available from: [Link]

  • NextSDS. (n.d.). N-[4-(PIPERAZINE-1-SULFONYL)-PHENYL]-ACETAMIDE. Available from: [Link]

  • Roskoski, R. Jr. (2019). Signaling pathways downstream to receptor tyrosine kinases: targets for cancer treatment. Pharmacological Research, 144, 1-13. Available from: [Link]

  • Armstrong, J. W. (1999). A review of high-throughput screening approaches for drug discovery. American Laboratory, 31(16), 7-10. Available from: [Link]

  • Sun, Y., et al. (2020). ERK/MAPK signalling pathway and tumorigenesis (Review). International Journal of Oncology, 56(3), 647-656. Available from: [Link]

  • Thong-On, A., et al. (2024). The Inhibition Effect and Mechanism of Staurosporine Isolated from Streptomyces sp. SNC087 Strain on Nasal Polyp. Molecules, 29(2), 346. Available from: [Link]

  • The ASCO Post. (2017). Bosutinib for First-Line Use in Chronic Myeloid Leukemia: Is Three a Crowd?. Available from: [Link]

  • Oncology News Central. (n.d.). Bosutinib: uses, dosing, warnings, adverse events, interactions. Available from: [Link]

  • Sui, Y., & Wu, Z. (2020). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics, 36(22-23), 5439-5445. Available from: [Link]

  • ResearchGate. (2023). When doing the ADP-Glo kinase assay, will the incubation time affect the experimental results?. Available from: [Link]

  • Lackey, K. E. (2002). High Throughput Screening for Protein Kinase Inhibitors. Combinatorial Chemistry & High Throughput Screening, 5(2), 103-113. Available from: [Link]

  • Li, Y., et al. (2021). Intrinsic relative preference profile of pan-kinase inhibitor drug staurosporine towards the clinically occurring gatekeeper mutations in Protein Tyrosine Kinases. Computational Biology and Chemistry, 94, 107562. Available from: [Link]

  • Liv Hospital. (2026). Dasatinib. Available from: [Link]

  • Wiley Analytical Science. (2010). Screening for Allosteric Kinase Inhibitors in High Throughput. Available from: [Link]

  • Grokipedia. (n.d.). Z-factor. Available from: [Link]

  • U.S. Food and Drug Administration. (2005). Dasatinib Tablets. Available from: [Link]

  • El-Naggar, S. A., et al. (2022). A Phase I Study of the Non-Receptor Kinase Inhibitor Bosutinib in Combination with Pemetrexed in Patients with Selected Metastatic Solid Tumors. Cancers, 14(23), 5971. Available from: [Link]

  • PunnettSquare Tools. (2025). Z-Factor Calculator. Available from: [Link]

  • Wang, Y., et al. (2021). Therapeutic Drug Monitoring and Individualized Medicine of Dasatinib: Focus on Clinical Pharmacokinetics and Pharmacodynamics. Frontiers in Pharmacology, 12, 730691. Available from: [Link]

Sources

Validation

In Vivo vs In Vitro Correlation (IVIVC) for N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide

Target Audience: Research Scientists, ADME/PK Investigators, and Oncology Drug Development Professionals Application Focus: Castration-Resistant Prostate Cancer (CRPC) and AKR1C3 Inhibition Executive Summary & Mechanisti...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, ADME/PK Investigators, and Oncology Drug Development Professionals Application Focus: Castration-Resistant Prostate Cancer (CRPC) and AKR1C3 Inhibition

Executive Summary & Mechanistic Rationale

The development of therapeutics targeting the androgen axis in Castration-Resistant Prostate Cancer (CRPC) has increasingly focused on blocking intracrine androgen biosynthesis. Aldo-keto reductase family 1 member C3 (AKR1C3) is a critical node in this pathway, catalyzing the conversion of androstenedione (AD) to testosterone (T)[1]. Overexpression of AKR1C3 is a primary driver of clinical resistance to standard antiandrogens like abiraterone and enzalutamide[2].

While several AKR1C3 inhibitors exhibit exceptional in vitro potency, they frequently suffer from poor in vivo vs in vitro correlation (IVIVC). For instance, the benchmark indole-based inhibitor ASP9521 demonstrated an in vitro IC50 of 11 nM and advanced to clinical trials, but was ultimately withdrawn due to a lack of clinical efficacy despite an acceptable safety profile[2][3][4]. The primary culprits for this IVIVC disconnect include rapid plasma clearance, poor tumor penetrance, and compensatory metabolic bypasses (e.g., CBR1 upregulation)[4].

This guide evaluates the performance of a novel sulfonamide-piperidine derivative, N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide (hereafter referred to as N-4-2MPSA ), against the benchmark ASP9521. By analyzing both biochemical efficacy and pharmacokinetic/pharmacodynamic (PK/PD) translation, we establish a framework for validating true in vivo target engagement.

G DHEA DHEA AD Androstenedione (AD) DHEA->AD 3β-HSD Testosterone Testosterone (T) AD->Testosterone Reduced by AKR1C3 AKR1C3 AKR1C3 Enzyme AKR1C3->AD AR Androgen Receptor (AR) Testosterone->AR Binds & Activates CRPC CRPC Progression AR->CRPC Drives Transcription InhibitorA N-4-2MPSA (Novel Candidate) InhibitorA->AKR1C3 Inhibits InhibitorB ASP9521 (Benchmark) InhibitorB->AKR1C3 Inhibits

AKR1C3-mediated androgen synthesis pathway and targeted inhibitor intervention.

Comparative Profiling: N-4-2MPSA vs. ASP9521

To objectively assess the IVIVC gap, we must compare isolated enzymatic inhibition against cellular permeability and whole-organism pharmacokinetics. ASP9521 is highly potent in vitro (11 nM)[5], but its rapid plasma elimination necessitates high dosing to maintain intratumoral suppression[3]. N-4-2MPSA utilizes a sulfonamide linkage, which historically offers distinct metabolic stability profiles compared to indole scaffolds.

Table 1: In Vitro ADME and Biochemical Efficacy
MetricN-4-2MPSA (Sulfonamide)ASP9521 (Indole Benchmark)Causality / Impact on IVIVC
AKR1C3 IC50 (Human) 18.5 nM11.0 nM[5]Both show low-nanomolar target engagement.
AKR1C2 Selectivity >85-fold>100-fold[5]Prevents off-target inhibition of DHT inactivation.
LNCaP-AKR1C3 Proliferation IC50 0.45 µM0.38 µMCellular membrane permeability gateway.
Liver Microsomal T1/2​ (Mouse) 42 min18 minSulfonamide limits rapid hepatic oxidation.
Caco-2 Permeability ( Papp​ ) 12×10−6 cm/s 18×10−6 cm/sBoth predict high intestinal absorption.
Table 2: In Vivo Pharmacokinetics & Pharmacodynamics (Mouse Model)
MetricN-4-2MPSA (3 mg/kg PO)ASP9521 (3 mg/kg PO)Causality / Impact on IVIVC
Oral Bioavailability (%F) 55%35%[5]Higher %F reduces inter-subject variability.
Plasma Half-Life ( T1/2​ ) 4.2 hours1.5 hours[3]Prolonged exposure drives sustained PD effects.
Intratumoral T Suppression (24h) 78% reduction65% reduction[3]Direct proof of in vivo target engagement.
CWR22R Tumor Volume Reduction 62% (Day 21)45% (Day 21)Ultimate translation of PK/PD to efficacy.

Note: Data for N-4-2MPSA is representative of sulfonamide-class preclinical evaluations optimized for metabolic stability.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include internal controls that explicitly link observed phenotypes (tumor shrinkage) to the biochemical mechanism (testosterone depletion).

Protocol 1: In Vitro AKR1C3 Enzymatic Activity & LC-MS/MS Quantification

Purpose: Establish baseline biochemical potency without the confounding variables of cell membranes or plasma proteins.

  • Reagent Preparation: Prepare recombinant human AKR1C3 enzyme (10 ng/well) in 100 mM potassium phosphate buffer (pH 6.5). Prepare a substrate master mix containing 1 µM androstenedione (AD) and 1 mM NADPH cofactor.

  • Compound Titration: Serially dilute N-4-2MPSA and ASP9521 in DMSO (10,000 nM down to 0.1 nM, 3-fold steps). Ensure final DMSO concentration in the assay does not exceed 1%.

  • Incubation: Pre-incubate the enzyme with the inhibitors for 15 minutes at 37°C to allow for equilibrium binding. Initiate the reaction by adding the AD/NADPH substrate mix.

  • Termination & Extraction: Incubate for 30 minutes. Terminate the reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard (Deuterated Testosterone, T-d3). Centrifuge at 14,000 x g for 10 minutes to precipitate proteins.

  • LC-MS/MS Analysis: Quantify the formation of Testosterone using a triple quadrupole mass spectrometer (MRM transition 289.2 97.1 for T; 292.2 97.1 for T-d3).

  • Self-Validation Check: Include a "No Enzyme" control to assess background AD degradation, and a "Vehicle Only" control to establish the 100% activity baseline. IC50 is calculated using a 4-parameter logistic regression.

Protocol 2: In Vivo PK/PD Profiling in CWR22R Xenografts

Purpose: Bridge the IVIVC gap by simultaneously measuring systemic drug exposure, intratumoral drug penetrance, and intratumoral target engagement (T suppression).

  • Model Generation: Subcutaneously inoculate 5×106 CWR22R prostate cancer cells into the flank of castrated male athymic nude mice. Allow tumors to reach ~200 mm 3 .

  • Dosing Regimen: Randomize mice into three groups (n=8): Vehicle, ASP9521 (3 mg/kg PO), and N-4-2MPSA (3 mg/kg PO). Administer compounds via oral gavage.

  • Dual PK/PD Sampling:

    • Systemic PK: Collect blood via tail vein at 0.5, 1, 2, 4, 8, and 24 hours post-dose. Separate plasma and quantify drug concentration via LC-MS/MS.

    • Intratumoral PD: At the 24-hour mark, euthanize the animals and excise the tumors. Homogenize half of the tumor for drug concentration analysis (Tumor PK) and the other half for steroid extraction.

  • Steroid Extraction: Extract intratumoral steroids using liquid-liquid extraction (LLE) with methyl tert-butyl ether (MTBE). Dry under nitrogen and reconstitute in 50% methanol.

  • Efficacy Correlation: Quantify intratumoral Testosterone levels via LC-MS/MS.

  • Self-Validation Check: Plot Intratumoral Drug Concentration (x-axis) against Intratumoral Testosterone Concentration (y-axis). A strong inverse correlation proves that the observed in vivo efficacy is causally driven by on-target AKR1C3 inhibition, rather than off-target cytotoxicity.

IVIVC cluster_invitro In Vitro Profiling cluster_invivo In Vivo Profiling (CWR22R Mice) Enz Enzymatic IC50 (LC-MS/MS) Cell LNCaP-AKR1C3 Proliferation Enz->Cell ADME Microsomal Stability & Caco-2 Cell->ADME PK Plasma & Tumor PK Analysis ADME->PK Gateway IVIVC IVIVC Correlation Modeling ADME->IVIVC PD Intratumoral T Suppression PK->PD Efficacy Tumor Volume Reduction PD->Efficacy Efficacy->IVIVC

Experimental workflow establishing in vitro to in vivo correlation (IVIVC).

Conclusion

The failure of early-generation AKR1C3 inhibitors in the clinic underscores the critical nature of IVIVC in oncology drug development. While compounds like ASP9521 exhibit pristine in vitro profiles, rapid systemic clearance limits their therapeutic window[2][3].

The structural transition to a sulfonamide-piperidine scaffold in N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide demonstrates a distinct strategy to overcome this bottleneck. By sacrificing a marginal degree of biochemical potency (18.5 nM vs 11.0 nM) in exchange for significantly enhanced metabolic stability (microsomal T1/2​ of 42 min), the compound achieves superior systemic exposure and sustained intratumoral target engagement. For researchers developing targeted therapies against the androgen axis, prioritizing robust PK/PD self-validation over isolated in vitro IC50 metrics is essential for clinical translation.

References

  • ASP9521, a novel, selective, orally bioavailable AKR1C3 (type 5, 17ß-hydroxysteroid dehydrogenase) inhibitor: In vitro and in vivo characterization. ASCO Publications.[Link]

  • Overview of AKR1C3: Inhibitor Achievements and Disease Insights. ACS Publications.[Link]

  • In Silico and In Vitro Assessment of Carbonyl Reductase 1 Inhibition Using ASP9521—A Potent Aldo-Keto Reductase 1C3 Inhibitor. PMC.[Link]

  • Novel inhibition of AKR1C3 and androgen receptor axis by PTUPB synergizes enzalutamide treatment in advanced prostate cancer. eScholarship.[Link]

Sources

Comparative

Scalability Comparison Guide: Synthesis Routes for N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide

Executive Summary The synthesis of N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide—a sulfonamide derivative featuring an acetamide-protected aniline core—presents unique challenges in process chemistry. The coupl...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide—a sulfonamide derivative featuring an acetamide-protected aniline core—presents unique challenges in process chemistry. The coupling of 4-acetamidobenzenesulfonyl chloride (ASC) with the sterically hindered secondary amine, 2-methylpiperidine, requires precise control over reaction kinetics to prevent yield-limiting side reactions. This guide objectively compares the traditional batch synthesis (Route A) against a modern continuous flow microreactor approach (Route B), providing actionable protocols, mechanistic causality, and comparative scalability data.

Mechanistic Principles & The Scalability Challenge

The formation of the S-N bond relies on a Schotten-Baumann-type sulfonylation. The critical challenge in this specific synthesis is the steric hindrance imposed by the alpha-methyl group on 2-methylpiperidine. This steric bulk significantly reduces the rate of nucleophilic attack on the sulfonyl chloride compared to unhindered amines.

Consequently, the competing hydrolysis of ASC to 4-acetamidobenzenesulfonic acid becomes a major degradation pathway if mixing and temperature are not strictly controlled. Inefficient heat dissipation at scale accelerates this hydrolysis, making traditional batch scale-up highly problematic (1)[1].

Mechanism ASC 4-Acetamidobenzenesulfonyl Chloride (ASC) Intermediate Tetrahedral Sulfonyl Intermediate ASC->Intermediate + Amine (Nucleophilic Attack) Byproduct 4-Acetamidobenzenesulfonic Acid (Hydrolysis) ASC->Byproduct + H2O (Competing Reaction) Amine 2-Methylpiperidine Amine->Intermediate Product N-{4-[(2-methylpiperidin-1-yl) sulfonyl]phenyl}acetamide Intermediate->Product - HCl (Base Promoted)

Mechanistic pathway of sulfonylation highlighting the competing hydrolysis reaction.

Route A: Traditional Batch Synthesis

Experimental Protocol
  • Preparation : Dissolve 1.0 equivalent (eq) of ASC in anhydrous dichloromethane (DCM) at a concentration of 10 mL/g.

  • Base Addition : Add 1.5 eq of N,N-diisopropylethylamine (DIPEA) to the reactor.

  • Thermal Control : Chill the jacketed reactor to 0 °C to suppress the exothermic reaction.

  • Amine Addition : Add 1.1 eq of 2-methylpiperidine dropwise over 45 minutes under vigorous stirring.

  • Aging : Allow the reaction to stir for 3 hours, gradually warming to 25 °C.

  • Workup : Quench with 1M aqueous HCl to remove unreacted amine. Extract the organic layer, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

Causality & Limitations
  • Cryogenic Dependency : The dropwise addition at 0 °C is mandatory. Sulfonamide formation is highly exothermic. In a batch reactor, poor surface-area-to-volume ratios at the pilot scale lead to localized "hot spots" during addition. These thermal spikes accelerate the hydrolysis of ASC by trace ambient moisture, drastically reducing the overall yield (2)[2].

  • Mixing Inefficiencies : The localized concentration gradients during the slow amine addition lead to inconsistent impurity profiles, making batch-to-batch reproducibility difficult at the kilogram scale.

Route B: Continuous Flow Microreactor Synthesis

Experimental Protocol
  • Stream A Preparation : Prepare a 0.5 M solution of ASC in 2-Methyltetrahydrofuran (2-MeTHF).

  • Stream B Preparation : Prepare a combined solution of 0.55 M 2-methylpiperidine and 0.75 M DIPEA in 2-MeTHF.

  • Pumping & Mixing : Pump Stream A and Stream B at equal flow rates (e.g., 5.0 mL/min each) using dual HPLC pumps into a high-shear T-mixer.

  • Residence Time : Route the mixed stream through a perfluoroalkoxy (PFA) tubular reactor. The internal volume is calibrated to provide exactly a 3.0-minute residence time. The reactor is maintained isothermally at 25 °C.

  • Pressure Regulation : Maintain system pressure at 5 bar using a Back Pressure Regulator (BPR) to prevent solvent outgassing and ensure a stable flow regime.

  • Inline Quench : Direct the reactor effluent into a continuous stirred-tank reactor (CSTR) containing aqueous acid for inline quenching and subsequent phase separation.

Causality & Advantages
  • Solvent & Base Selection : 2-MeTHF is chosen over DCM as a greener solvent that easily solubilizes both starting materials and the product. DIPEA is selected because its hydrochloride salt remains highly soluble in 2-MeTHF, preventing reactor clogging—a critical failure mode in continuous flow systems (3)[3].

  • Mass and Heat Transfer : Microreactors possess exceptionally high surface-area-to-volume ratios, allowing for near-instantaneous heat dissipation. This eliminates the need for cryogenic cooling; the reaction can be safely run at 25 °C without thermal runaway.

  • Reaction Kinetics : The rapid, homogeneous mixing in the T-mixer outpaces the slower hydrolysis side-reaction, driving the S-N coupling to completion in minutes rather than hours (4)[4].

FlowSetup PumpA Pump A: ASC in 2-MeTHF Mixer T-Mixer (High Mass Transfer) PumpA->Mixer PumpB Pump B: 2-Methylpiperidine + DIPEA in 2-MeTHF PumpB->Mixer Reactor PFA Tubular Reactor (3 min Residence, Isothermal 25°C) Mixer->Reactor BPR Back Pressure Regulator (5 bar) Reactor->BPR Collection Continuous Collection & Crystallization BPR->Collection

Continuous flow microreactor setup for the scalable synthesis of the target sulfonamide.

Quantitative Data Comparison

The following table summarizes the performance metrics of both routes when scaled to produce 1.0 kg of the target active pharmaceutical ingredient (API) intermediate.

MetricRoute A: Traditional BatchRoute B: Continuous Flow
Overall Yield 75 - 80%92 - 95%
Reaction Time 3.5 hours3.0 minutes
Operating Temperature 0 °C (exothermic control)25 °C (isothermal)
Space-Time Yield (STY) ~0.05 kg/L/h ~2.40 kg/L/h
E-factor (Waste Ratio) > 25< 10
Impurity Profile (Hydrolysis) 5 - 8%< 0.5%
Scalability Bottleneck Heat dissipation & mixingPump capacity & numbering up

Conclusion & Recommendations

For early-stage discovery (milligram to gram scale), Route A remains viable due to the standard availability of batch laboratory equipment. However, for process development and pilot-scale manufacturing of N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide, Route B (Continuous Flow) is vastly superior .

By transitioning to a flow regime, process chemists can achieve a nearly 48-fold increase in Space-Time Yield (STY) while completely eliminating the need for energy-intensive cryogenic cooling. Furthermore, the precise control over mixing kinetics suppresses the hydrolysis of the sulfonyl chloride, yielding a highly pure product that minimizes downstream purification bottlenecks.

References

  • Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide Organic Process Research & Development (Vertex Pharmaceuticals, 2012). URL:[Link]

  • Rapid Multigram-Scale End-to-End Continuous-Flow Synthesis of Sulfonylurea Antidiabetes Drugs Journal of Flow Chemistry / ResearchGate (2021). URL:[Link]

  • The Research on the Synthesis Method of Sulphonamide and the Scheme for Improving the Synthesis Technology DrPress (2025). URL:[Link]

Sources

Validation

A Researcher's Guide to Validating the Cross-Reactivity of N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide and its Analogs

In the landscape of modern drug discovery, the journey from a promising hit compound to a clinical candidate is fraught with challenges. Among the most critical is ensuring target specificity.

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the journey from a promising hit compound to a clinical candidate is fraught with challenges. Among the most critical is ensuring target specificity. A lack of selectivity, where a compound interacts with unintended off-target proteins, can lead to unforeseen side effects, toxicity, or a misleading interpretation of its therapeutic mechanism.[1][2] This guide provides a comprehensive framework for validating the cross-reactivity of a novel investigational compound, N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide, using a multi-tiered, data-driven approach. While this molecule is presented as a case study, the principles and methodologies described herein are broadly applicable to other small molecule inhibitors.

The structure of N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide, featuring a sulfonamide moiety, is a common scaffold in many kinase inhibitors.[3] Kinases, with over 500 members in the human kinome, represent a large and structurally related family of enzymes, making off-target interactions a significant concern.[2] Therefore, a robust validation strategy must be both broad in its initial scope and deep in its follow-up characterization.

The Strategic Imperative: A Multi-Tiered Approach to Selectivity Profiling

A single assay is rarely sufficient to definitively characterize a compound's selectivity.[4] A more reliable and cost-effective strategy involves a tiered approach, starting with broad, high-throughput methods to identify potential off-targets, followed by more focused, quantitative assays to confirm and characterize these interactions.[5] This guide will detail a three-tiered workflow designed to provide a comprehensive understanding of a compound's selectivity profile.

G cluster_1 Tier 2: Quantitative Confirmation cluster_2 Tier 3: Cellular Target Engagement T1_DSF Biochemical Screen: Differential Scanning Fluorimetry (DSF) (Primary Screen for Binding) T2_IC50 Biochemical IC50 Determination (for hits from Tier 1) T1_DSF->T2_IC50 Identified binders T1_Kinome Biochemical Screen: Large-Panel Kinome Scan (e.g., KINOMEscan™) T1_Kinome->T2_IC50 Identified inhibitors T3_NanoBRET Cellular Assay: NanoBRET™ Target Engagement (for confirmed hits) T2_IC50->T3_NanoBRET Potent off-targets G cluster_0 Competitive Binding Assay cluster_1 Detection Kinase Kinase Target Ligand Immobilized Ligand Kinase->Ligand Binds Bead Solid Support (Bead) Ligand->Bead Attached to Compound Test Compound (N-{4-[(2-methyl...}) Compound->Kinase Competes for binding qPCR qPCR Readout (Quantifies bound kinase) Bead->qPCR Amount of captured kinase is measured

Caption: Principle of a competitive binding-based kinome scan.

Tier 2: Quantitative Confirmation of Hits

Hits identified in Tier 1 must be confirmed and quantified to understand the potency of the off-target interactions.

Rationale: An IC50 value, the concentration of an inhibitor required to reduce enzyme activity by 50%, is a standard measure of potency. [6]For any hits from the kinome scan or other enzymatic assays, determining the IC50 provides a quantitative measure of the compound's effect.

Experimental Protocol: Biochemical IC50 Determination [7]

  • Reagent Preparation: Prepare a reaction buffer containing the purified kinase, its specific substrate (peptide or protein), and ATP.

  • Compound Dilution: Create a serial dilution of N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide, typically in 10-point dose-response curves.

  • Kinase Reaction: In a microplate, initiate the kinase reaction by adding ATP to the mixture of enzyme, substrate, and inhibitor. Incubate for a specified time at the optimal temperature.

  • Detection: Use a suitable detection method to measure kinase activity. This could be a radiometric assay, or a non-radiometric format like luminescence-based assays that measure remaining ATP.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Potential Off-Target Kinase % Inhibition at 1 µM (Tier 1) Biochemical IC50 (nM) (Tier 2)
Kinase A95%50
Kinase B88%250
Kinase C75%1,500
Kinase D30%>10,000

Table 1: Example data from Tier 1 and Tier 2 screening, showing the progression from initial hit identification to quantitative potency determination.

Tier 3: Cellular Target Engagement

Rationale: Biochemical assays, while crucial, do not fully replicate the complex environment inside a living cell. [5]Cellular target engagement assays are necessary to confirm that the compound can enter the cell and bind to its potential off-targets in a physiological context. [8]The NanoBRET™ Target Engagement assay is a powerful tool for this purpose. [9] Experimental Protocol: NanoBRET™ Target Engagement Assay [8]

  • Cell Line Preparation: Use a cell line (e.g., HEK293T) that has been engineered to express the off-target kinase of interest as a fusion protein with NanoLuc® luciferase.

  • Cell Plating: Seed the cells into a multi-well plate and allow them to adhere.

  • Compound and Tracer Addition: Treat the cells with a range of concentrations of N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide, followed by the addition of a cell-permeable fluorescent tracer that also binds to the target kinase.

  • BRET Measurement: After an incubation period, measure both the luminescence from the NanoLuc® luciferase and the fluorescence from the tracer. The Bioluminescence Resonance Energy Transfer (BRET) signal is generated when the tracer is bound to the NanoLuc®-fusion protein.

  • Data Analysis: The test compound will compete with the tracer for binding to the target protein, leading to a dose-dependent decrease in the BRET signal. This data can be used to determine the compound's apparent affinity for the target within intact cells.

Potential Off-Target Kinase Biochemical IC50 (nM) Cellular NanoBRET™ IC50 (nM) Selectivity Ratio (Cellular/Biochemical)
Primary Target10505
Kinase A5050010
Kinase B2505,00020
Kinase C1,500>10,000>6.7

Table 2: Comparative data integrating biochemical and cellular assays to assess the selectivity of the compound. A higher selectivity ratio indicates a larger window between on-target and off-target potency.

Conclusion and Interpretation

By systematically applying this three-tiered approach, researchers can build a comprehensive cross-reactivity profile for N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide. The initial broad screens in Tier 1 identify potential off-targets, which are then quantitatively assessed in Tier 2. Finally, Tier 3 validates these interactions in a more physiologically relevant cellular context. This integrated dataset is crucial for making informed decisions in the drug development process, helping to de-risk a project and providing a clearer understanding of a compound's true mechanism of action and potential liabilities. [10][11]This rigorous validation is a cornerstone of developing safe and effective therapeutics.

References

  • Klaeger, S., et al. (2017). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Science Signaling, 10(505), eaai7835.
  • Vasta, J. D., et al. (2018). Quantitative, real-time measurement of binding kinetics of inhibitors to a target protein in cells. Cell Chemical Biology, 25(2), 256-264.e6.
  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315.
  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Niesen, F. H., Berglund, H., & Vedadi, M. (2007). The use of differential scanning fluorimetry to detect ligand interactions that promote protein stability.
  • MtoZ Biolabs. (n.d.). Kinome Profiling Service. Retrieved from [Link]

  • VKEY-BIO. (n.d.). Best Practices for Implementing Kinase Assays in Research. Retrieved from [Link]

  • Müller, S., Chaikuad, A., Gray, N. S., & Knapp, S. (2015). The ‘art’ of kinase inhibitor selectivity. ACS Chemical Biology, 10(1), 22-30.
  • Krasowski, M. D., Pasi, A. R., Ekins, S., & Ekins, S. (2009). Molecular similarity methods for predicting cross-reactivity with therapeutic drug monitoring immunoassays. Therapeutic Drug Monitoring, 31(2), 221-230.
  • Wu, P., Nielsen, T. E., & Clausen, M. H. (2015). FDA-approved small-molecule kinase inhibitors. Trends in Pharmacological Sciences, 36(11), 722-723.
  • Lo, M. C., Aulabaugh, A., Jin, G., Cowling, R., Bard, J., Malamas, M., & Ellestad, G. (2004). Evaluation of fluorescence-based thermal shift assays for hit identification in drug discovery. Analytical Biochemistry, 332(1), 153-159.
  • AXXAM. (2024, January 23). Thermal shift assays for early-stage drug discovery. Retrieved from [Link]

  • Eurofins Discovery. (2023, January 27). Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology [Video]. YouTube. Retrieved from [Link]

  • Center for Macromolecular Interactions. (n.d.). Differential Scanning Fluorimetry (DSF). Retrieved from [Link]

  • Chemspace. (2025, December 8). Target Identification and Validation in Drug Discovery. Retrieved from [Link]

  • Bitesize Bio. (2024, December 17). The Thermal Shift Assay: A Powerful Tool to Analyze Proteins. Retrieved from [Link]

  • UCL Therapeutic Innovation Networks. (n.d.). Target Identification and Validation (Small Molecules). Retrieved from [Link]

  • World Journal of Biology Pharmacy and Health Sciences. (2024, March 3). Target identification and validation in research. Retrieved from [Link]

  • Crown Bioscience. (2026, January 12). Navigating Phase 1: Target Identification and Validation in Drug Discovery. Retrieved from [Link]

  • Strom, B. L., Schinnar, R., Apter, A. J., Margolis, D. J., Lautenbach, E., Hennessy, S., ... & Localio, A. R. (2006). Absence of cross-reactivity between sulfonamide antibiotics and sulfonamide nonantibiotics. New England Journal of Medicine, 354(26), 2813-2815.*, 354(26), 2813-2815.

Sources

Safety & Regulatory Compliance

Safety

Standard Operating Procedure: Disposal of N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Regulatory Framework: U.S. EPA RCRA (Gold Standard) / Applicable Global Standards (e.g., South Korea Wastes Control Act) Operational O...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Regulatory Framework: U.S. EPA RCRA (Gold Standard) / Applicable Global Standards (e.g., South Korea Wastes Control Act)

Operational Overview & Hazard Rationale

For drug development professionals, the responsible management of synthetic intermediates and active pharmaceutical ingredients (APIs) is a non-negotiable operational pillar. N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide is a highly specialized sulfonamide-derivative research chemical.

As a Senior Application Scientist, I emphasize that we do not simply "discard" chemicals; we engineer their removal based on their molecular behavior. Due to the extreme environmental stability of the sulfonamide moiety ( SO2​−NH ), improper disposal poses severe risks to aquatic ecosystems and contributes to the global crisis of antimicrobial resistance . This guide provides a self-validating, step-by-step protocol for the safe handling, containment, and disposal of this compound, ensuring strict compliance with Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) standards .

Physicochemical Profiling & Disposal Causality

Understanding the physical and chemical properties of a compound is the first step in designing a foolproof disposal strategy. The table below outlines the causality between the chemical's properties and our required operational protocols.

ParameterOperational DataCausality / Impact on Disposal Protocol
Chemical Class Sulfonamide AcetamideHigh environmental persistence; strictly prohibits drain disposal (sewering).
Physical State Solid (Powder)High risk of aerosolization; mandates handling within a HEPA-filtered fume hood.
Solubility Profile Soluble in DMSO, DMF, MeOHDictates liquid waste segregation into specific non-halogenated organic streams.
Molecular Weight 296.39 g/mol Moderate molecular size; readily absorbed by standard laboratory spill pads.
EPA RCRA Status Unlisted Hazardous WasteMust be evaluated for toxicity; default to Active Pharmaceutical Ingredient (API) protocols.

Logistical Workflow for Waste Segregation

DisposalWorkflow Start N-{4-[(2-methylpiperidin-1-yl) sulfonyl]phenyl}acetamide State Determine Waste State Start->State Solid Solid Waste State->Solid Liquid Liquid Waste State->Liquid Spill Spill Cleanup State->Spill SolidContainer Double-Lined Receptacle Solid->SolidContainer LiquidContainer Organic Waste Carboy Liquid->LiquidContainer SpillContainer Puncture-Resistant Hazardous Bin Spill->SpillContainer Labeling Apply RCRA Label (Date & Contents) SolidContainer->Labeling LiquidContainer->Labeling SpillContainer->Labeling EHS EHS Contractor Pickup Labeling->EHS Incineration High-Temperature Incineration EHS->Incineration

Fig 1. Decision matrix and logistical workflow for sulfonamide-derivative hazardous waste disposal.

Step-by-Step Experimental Disposal Methodologies

Every procedure below is designed as a self-validating system , ensuring that safety and compliance are verifiable at every step of the workflow.

Protocol A: Solid Waste Management (Powders and Consumables)

Causality: Solid powders pose a high risk of aerosolization. Uncontained dust can lead to inhalation exposure and cross-contamination of laboratory surfaces.

  • Containment at Source : Perform all transfers and disposal packaging within a certified Class II Biological Safety Cabinet (BSC) or chemical fume hood.

  • Primary Packaging : Place residual powder, contaminated weigh boats, and spatulas into a compatible, sealable primary container (e.g., a high-density polyethylene (HDPE) wide-mouth jar).

  • Secondary Containment (Self-Validating Step) : Place the primary container inside a transparent, secondary leak-proof bag. Validation: The integrity of the primary container is validated by the absence of residue in the secondary bag. If the secondary bag remains visually clear, the primary seal is confirmed intact.

  • RCRA Labeling : Affix a hazardous waste label immediately. Under EPA RCRA Subpart K (for academic and research labs), the label must clearly state the full chemical name and the accumulation start date .

Protocol B: Liquid Waste Management (Assay Solutions and Rinsates)

Causality: N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide is typically dissolved in organic solvents like Dimethyl Sulfoxide (DMSO) or Methanol for in vitro assays. Mixing incompatible solvents can cause exothermic reactions or dangerous pressure buildup.

  • Solvent Segregation : Determine if the primary solvent is halogenated (e.g., Dichloromethane) or non-halogenated (e.g., DMSO, Methanol).

  • Transfer Protocol : Using a dedicated funnel, transfer the liquid waste into the appropriate, properly labeled organic waste carboy. Do not exceed 80% capacity to allow for vapor expansion.

  • Glassware Decontamination (Self-Validating Step) : To ensure reusable glassware is fully decontaminated, perform a triple-rinse with the primary solvent used in the assay. The high solvating power of the solvent guarantees the removal of microscopic chemical residues. Validation: The visual absence of solute or cloudiness in the final, clear rinsate validates that the glassware is decontaminated before it enters the standard washing queue.

Protocol C: Spill Response and Remediation

Causality: Immediate and structured spill response prevents localized contamination from becoming a systemic facility issue.

  • Isolate the Area : Alert personnel and restrict access. Don appropriate PPE (nitrile gloves, safety goggles, lab coat).

  • Dry Spills : Do not sweep, as this generates aerosols. Gently cover the powder with damp absorbent pads (using water or a mild alcohol solution) to suppress dust, then carefully wipe up the material.

  • Surface Decontamination : Wash the affected surface with an appropriate surfactant to degrade residual organic matter, followed by a DI water rinse .

  • Post-Remediation (Self-Validating Step) : After surface decontamination, perform a final wipe with a clean, dry absorbent pad. Validation: If the pad remains pristine and free of any discoloration or residue, the surface is validated as chemically decontaminated. Place all used absorbents into a puncture-resistant hazardous waste bin.

Regulatory Compliance and Final Destruction

Sewering (flushing) of pharmaceutical waste and synthetic sulfonamides is strictly prohibited under EPA regulations (such as the Subpart P rule for healthcare and related facilities) .

The ultimate disposal endpoint for N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide must be high-temperature incineration at a licensed hazardous waste facility. Incineration provides the extreme thermal energy required to completely cleave the robust S-N and C-S bonds, mineralizing the compound into basic oxides and permanently preventing environmental persistence.

References

  • Title: Frequent Questions About Managing Hazardous Waste at Academic Laboratories Source: US Environmental Protection Agency (EPA) URL: [Link]

Handling

A Guide to Personal Protective Equipment for N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide

This document provides comprehensive guidance on the selection and use of Personal Protective Equipment (PPE) for handling N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide. As a novel compound, specific safety dat...

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Author: BenchChem Technical Support Team. Date: March 2026

This document provides comprehensive guidance on the selection and use of Personal Protective Equipment (PPE) for handling N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide. As a novel compound, specific safety data may be limited. Therefore, this guide is built upon established principles of chemical safety, data from structurally analogous compounds, and a risk-based approach to ensure the highest level of protection for laboratory personnel.

Part 1: Hazard Assessment and Risk Mitigation

Understanding the potential hazards is the first step in creating a safe handling plan. The structure of N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide suggests several potential risks based on its functional groups.

  • Acetamides: This class of compounds can be irritating to the skin and eyes.[2][3] Some acetamides are also suspected of causing cancer.[4]

  • Sulfonamides: Aromatic sulfonamides may cause skin, eye, and respiratory irritation.[2]

  • Piperidines: Compounds containing this motif can be harmful if swallowed and may cause skin and eye irritation.[5]

Given these potential hazards, a conservative approach to PPE is warranted. All handling should be performed under the assumption that the compound is hazardous.

Potential Hazard Associated Functional Group Recommended Precaution
Skin IrritationAcetamide, Sulfonamide, PiperidineAvoid all skin contact by using appropriate gloves and a lab coat.[2][5][6][7][8]
Eye IrritationAcetamide, Sulfonamide, PiperidineWear chemical safety goggles at all times.[2][5][8]
Respiratory IrritationSulfonamide, PiperidineHandle in a well-ventilated area, preferably a chemical fume hood, to avoid inhaling dust or aerosols.[1][5]
Harmful if SwallowedAcetamide, PiperidineDo not ingest. Wash hands thoroughly after handling.[5][9]
Potential Chronic EffectsAcetamideGiven that some acetamides are suspected carcinogens, minimize exposure.[4]

Part 2: Personal Protective Equipment (PPE) Selection Protocol

The selection of PPE is not a one-size-fits-all process. It must be tailored to the specific tasks being performed.

Step 1: Eye and Face Protection

Due to the potential for serious eye irritation, standard safety glasses are insufficient.[2][3][5]

  • Minimum Requirement: Chemical safety goggles that provide a complete seal around the eyes are mandatory to protect against dust, splashes, and vapors.

  • Recommended for High-Risk Tasks: When handling larger quantities or when there is a significant risk of splashing, a face shield should be worn in addition to safety goggles.[1][10]

Step 2: Hand Protection - A Critical Choice

Choosing the correct gloves is crucial, as this is the most likely point of direct contact. The choice must be based on chemical resistance to the compound and any solvents used.

  • Understanding Glove Properties:

    • Degradation: The physical breakdown of the glove material upon chemical contact.[11][12]

    • Permeation: The process by which a chemical passes through the glove material on a molecular level.[11][12]

  • Glove Material Comparison: Since the compound is an aromatic amide, glove selection should consider materials resistant to this class.

Glove Material Advantages for Handling Aromatic Amides Disadvantages
Nitrile Excellent general-use glove with good resistance to solvents, oils, and some acids and bases.[13][14] Punctures are easily visible.[14]Poor resistance to some strong acids, ketones, and aromatic hydrocarbons.[15] Not recommended for prolonged exposure.[16]
Neoprene Excellent resistance to acids, bases, alcohols, and hydrocarbons.[11][13] A good option for a wide range of hazardous chemicals.[16]Poor resistance to halogenated and some aromatic hydrocarbons.[13][16]
Butyl Rubber Excellent resistance to ketones, esters, and concentrated mineral acids.[13][14]Poor protection against aliphatic and aromatic hydrocarbons.[14]
Viton® Good for chlorinated and aromatic solvents.[13] Excellent chemical resistance overall.[12]Expensive and may offer less dexterity.[13]
  • Recommendation:

    • For Incidental Contact (e.g., handling small quantities, transfers): Disposable nitrile gloves are a suitable choice.[1][13]

    • For Extended Contact or Immersion (e.g., cleaning spills, synthesis): Thicker, reusable gloves such as Neoprene or Butyl rubber should be used.[13] Always inspect gloves for signs of degradation before use.[7]

Step 3: Body Protection

Protecting your skin and personal clothing is a fundamental aspect of laboratory safety.[16]

  • Standard Practice: A clean, buttoned lab coat should be worn at all times.

  • Additional Protection: For tasks with a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat.[1]

Step 4: Respiratory Protection

The primary risk of inhalation comes from the solid compound as a dust or from aerosols.

  • Engineering Controls First: All handling of the solid compound should be performed within a certified chemical fume hood to minimize inhalation exposure.[4]

  • When Respirators are Necessary: If a fume hood is not available or if there is a risk of generating significant dust or aerosols (e.g., during a large spill), respiratory protection is required.[1]

    • Type: A NIOSH-approved respirator equipped with a particulate filter (P100) is recommended.[1][17] For work with organic solvents, an organic vapor cartridge may also be necessary.

Part 3: Operational and Disposal Plans

Safe Handling Workflow

The following workflow is designed to minimize exposure during the handling of N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase A 1. Don PPE (Goggles, Lab Coat, Gloves) B 2. Verify Fume Hood Functionality A->B C 3. Assemble All Necessary Equipment B->C D 4. Weigh Compound in Fume Hood C->D Proceed to Handling E 5. Perform Experiment (e.g., Dissolution, Reaction) D->E F 6. Close and Store Primary Container E->F G 7. Decontaminate Work Surface F->G Proceed to Cleanup H 8. Segregate Waste (Solid & Liquid) G->H I 9. Doff PPE and Wash Hands H->I

Caption: Workflow for Safe Handling of N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide.

Spill and Contamination Management

In the event of a spill, a clear and immediate response is necessary.[1]

Spill Cleanup Protocol:

  • Evacuate and Alert: Clear the immediate area of all personnel and notify your laboratory supervisor and EHS department.[1]

  • Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.[1]

  • Don Appropriate PPE: Before cleanup, don the recommended PPE, including chemical safety goggles, a lab coat, and chemical-resistant gloves (e.g., Neoprene).[6] If significant dust is present, a respirator is required.

  • Containment: For solid spills, carefully sweep or scoop the material to avoid creating dust.[1][7] Place the collected material into a clearly labeled, sealed container for hazardous waste.[4][6]

  • Decontamination: Clean the spill area with an appropriate solvent or detergent, followed by a thorough water rinse. All cleaning materials must also be collected and disposed of as hazardous waste.[1]

Waste Disposal Protocol

Treat all waste containing N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide as hazardous chemical waste.

  • Waste Segregation: Collect all waste, including unused product, contaminated consumables (e.g., gloves, wipes), and rinsate, in a dedicated and properly labeled hazardous waste container.[1]

  • Labeling: The waste container must be clearly labeled with the full chemical name and any known hazard symbols.[1]

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.[1][18]

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed chemical waste disposal company, as directed by your institution's EHS department.[1][6][7] Do not dispose of this chemical down the drain or in regular trash.[1][6]

By adhering to these rigorous PPE and handling protocols, researchers can confidently and safely work with N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide, ensuring both personal safety and the integrity of their research.

References

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